5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine
Beschreibung
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-11-14-10(15-16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOKRNZRTCOYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377732 | |
| Record name | 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473994-26-2 | |
| Record name | 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine. The adamantane moiety, with its unique lipophilic and rigid cage-like structure, has garnered significant attention in medicinal chemistry for its ability to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4][5] The 1,2,4-triazole ring system is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities.[6][7][8][9] This guide details a proposed synthetic pathway, rooted in established chemical principles, and outlines a rigorous characterization workflow to ensure the identity, purity, and structural integrity of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Rationale for Adamantyl-Triazole Conjugates
The strategic incorporation of an adamantane group into a molecule can significantly influence its biological properties. The bulky and highly lipophilic nature of the adamantane cage can enhance membrane permeability, improve metabolic stability by sterically hindering enzymatic degradation, and provide a rigid scaffold for the precise orientation of pharmacophoric groups.[1][2][3] This has led to the successful development of several adamantane-containing drugs for a variety of diseases.[1][4]
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[6][8][10] The fusion of an adamantane moiety with a 1,2,4-triazol-3-ylamine core presents a compelling strategy for the development of novel therapeutic agents with potentially enhanced efficacy and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide will provide a scientifically grounded, step-by-step approach to the synthesis of this compound and a comprehensive protocol for its analytical characterization.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a multi-step sequence starting from the commercially available adamantane-1-carboxylic acid. The proposed pathway leverages well-established reactions for the formation of the 1,2,4-triazole ring.
Caption: A comprehensive workflow for the characterization of the target compound.
Expected Analytical Data
The following table summarizes the expected data from the characterization of this compound.
| Technique | Expected Observations | Rationale |
| ¹H NMR | - Multiplets in the range of δ 1.7-2.1 ppm (adamantyl protons).- Broad singlet for the NH₂ protons.- Broad singlet for the triazole NH proton. | The adamantyl group has a characteristic pattern of signals. The amine and triazole NH protons are exchangeable and often appear as broad signals. |
| ¹³C NMR | - Signals in the aliphatic region (δ 28-40 ppm) corresponding to the adamantyl carbons.- Signals in the aromatic/heterocyclic region (δ 150-165 ppm) for the triazole ring carbons. | The chemical shifts are indicative of the carbon environments within the molecule. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations (amine and triazole) in the range of 3100-3400 cm⁻¹.- C-H stretching vibrations (aliphatic) around 2800-3000 cm⁻¹.- C=N stretching of the triazole ring around 1600-1650 cm⁻¹. | Infrared spectroscopy provides information about the functional groups present in the molecule. |
| Mass Spec. | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₂H₁₈N₄ + H⁺ = 219.1604 m/z). | High-resolution mass spectrometry confirms the molecular formula of the compound. |
| Elemental Analysis | - Calculated: C, 65.99%; H, 8.31%; N, 25.66%.- Found values should be within ±0.4% of the calculated values. | Confirms the elemental composition and purity of the synthesized compound. |
Conclusion
This technical guide outlines a robust and scientifically sound approach for the synthesis and characterization of this compound. The proposed synthetic route is based on established and reliable chemical transformations. The comprehensive characterization workflow ensures the unambiguous identification and purity assessment of the final compound. This molecule represents a promising scaffold for further investigation in drug discovery programs, leveraging the unique properties of both the adamantane and 1,2,4-triazole moieties.
References
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- Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiprolifer
- Electronic characteristics and reactivity of 5-(((5-adamantane- 1-yl)-4-phenyl-4H-1,2,4-triazole-3-yl)thio)methyl-4-phenyl-4H-1,2,4- triazole-3-thiol molecule.
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- 5-(Adamantan-1-yl)-3-(benzyl-sulfan-yl)-4-methyl-4H-1,2,4-triazole. PubMed. (2012).
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- Biological features of new 1,2,4-triazole derivatives (a liter
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022).
- 3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione. PubMed Central. (2014).
- Synthesis, Spectroscopic Analysis, Molecular Docking, Molecular Dynamics Simulation of 5-(Adamantan-1-yl)-4-(3-Chlorophenyl)-2,4-Dihydro-3 H -1,2,4-Triazole-3-Thione, a Potential Anti-proliferative Agent.
- 3-(Adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione.
- Crystal structure of 3-(adamantan-1-yl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione, C18H20FN3S.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
- 3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione. PubMed. (2014).
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physicochemical properties of adamantane-triazole derivatives
An In-Depth Technical Guide to the Physicochemical Properties of Adamantane-Triazole Derivatives
Authored by Gemini, Senior Application Scientist
Abstract
The unique structural amalgamation of the rigid, lipophilic adamantane cage with the polar, aromatic 1,2,4-triazole or 1,2,3-triazole ring has given rise to a class of compounds with significant therapeutic potential. Adamantane-triazole derivatives are actively investigated for a wide range of biological activities, including antiviral, anticancer, antidiabetic, and antimicrobial properties.[1][2] Their efficacy and behavior in biological systems are fundamentally governed by their physicochemical properties. This guide provides a comprehensive exploration of these core properties, detailing the interplay between molecular structure, experimental characterization, and computational analysis. We delve into the causality behind experimental choices and present methodologies grounded in scientific integrity for researchers, scientists, and drug development professionals.
The Strategic Union: Why Adamantane and Triazole?
The design of adamantane-triazole derivatives is a prime example of molecular hybridization, a strategy that combines distinct pharmacophores to create a new molecule with enhanced pharmacological profiles.[3]
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The Adamantane Moiety: This bulky, tricyclic hydrocarbon is often described as a "lipophilic bullet".[4][5] Its primary role is to increase the lipophilicity of a molecule, which can significantly improve its ability to cross biological membranes, enhance binding to hydrophobic pockets in target proteins, and improve metabolic stability.[4][5] The rigidity of the adamantane cage also provides a well-defined scaffold for orienting other functional groups.
-
The Triazole Moiety: 1,2,4-triazole and 1,2,3-triazole rings are five-membered aromatic heterocycles that are prevalent in medicinal chemistry. They are metabolically stable and can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[6][7] The triazole ring often serves as a rigid linker connecting the adamantane core to other pharmacophoric fragments.[8]
Understanding the physicochemical properties of these hybrids is paramount, as they dictate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which is a critical determinant of a drug candidate's success.
Synthetic Pathways: Building the Core Structure
The physicochemical properties of a molecule are intrinsically linked to its structure. Therefore, a brief overview of the synthesis is relevant. Common strategies to synthesize adamantane-triazole derivatives include multi-step reactions starting from adamantane precursors or the versatile copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9]
A representative synthetic workflow often begins with adamantane-1-carbohydrazide, which undergoes cyclization to form the core adamantane-triazole structure.[10]
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A Comprehensive Guide to the Spectroscopic Analysis of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed spectroscopic analysis of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine, a molecule combining the rigid, lipophilic adamantane cage with the versatile 1,2,4-triazole-3-amine scaffold. Such hybrid structures are of significant interest in medicinal chemistry. We present an in-depth examination of the expected data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a practical reference for researchers, offering not just predicted data but also the underlying scientific rationale for spectral interpretation, detailed experimental protocols, and an integrated approach to ensure unambiguous structural confirmation.
Introduction: The Convergence of Adamantane and Triazole Moieties
The conjugation of an adamantane cage with a heterocyclic system like 1,2,4-triazole creates molecules of significant pharmacological interest. The adamantane group is a valued pharmacophore known to enhance lipophilicity, improve metabolic stability, and facilitate passage through biological membranes.[1] The 1,2,4-triazole ring is a core component of numerous therapeutic agents, recognized for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The title compound, this compound, represents a strategic fusion of these two privileged scaffolds.
Accurate and comprehensive structural characterization is the bedrock of drug discovery and development. Spectroscopic techniques provide the necessary tools to confirm molecular identity, purity, and structure. This guide explains how NMR, IR, and MS data collectively create a unique and verifiable "fingerprint" for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the complete molecular structure.
¹H NMR Analysis: Mapping the Proton Environment
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons.
Causality Behind Expected Resonances:
-
Adamantane Moiety: The adamantane cage is attached to the triazole ring at a quaternary carbon (C1), leading to a high degree of symmetry.[4] This results in three distinct proton signals:
-
Hδ (6H): Six equivalent methylene protons adjacent to the bridgehead CH groups. These are the most shielded protons and will appear furthest upfield.
-
Hβ (6H): Six equivalent methylene protons adjacent to the C1 substitution point. Their proximity to the electron-withdrawing triazole ring will cause a downfield shift compared to Hδ.
-
Hγ (3H): Three equivalent bridgehead protons. These are also deshielded by the nearby triazole system.
-
-
Triazole & Amine Moieties:
-
NH₂ (2H): The two protons of the primary amine group are equivalent. Their signal is often broad due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange with the solvent or trace water. Its chemical shift is highly dependent on solvent and concentration.[5]
-
NH (1H): The proton on the N4 position of the triazole ring is also exchangeable and typically appears as a broad singlet at a significantly downfield position.[5]
-
| Assigned Proton | Predicted Shift (δ, ppm) | Multiplicity | Integration |
| Hδ (Adamantane) | ~1.75 | Broad Singlet | 6H |
| Hβ (Adamantane) | ~2.00 | Broad Singlet | 6H |
| Hγ (Adamantane) | ~2.10 | Broad Singlet | 3H |
| NH₂ | ~5.5 - 6.5 | Broad Singlet | 2H |
| NH (Triazole) | ~11.5 - 12.5 | Broad Singlet | 1H |
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is recommended to ensure the observation of exchangeable NH protons.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 0-14 ppm is appropriate. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm). Integrate the signals to determine the relative proton counts.
Caption: ¹H NMR proton assignments for the title compound.
¹³C NMR Analysis: Delineating the Carbon Skeleton
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each distinct carbon environment.
Causality Behind Expected Resonances:
-
Adamantane Moiety: The C1-substituted adamantane cage will exhibit four distinct carbon signals:
-
Cα (Quaternary): The bridgehead carbon directly attached to the triazole ring. This carbon is significantly deshielded.
-
Cγ (Methine): The three equivalent bridgehead carbons.
-
Cβ (Methylene): The six equivalent methylene carbons adjacent to the Cα carbon.
-
Cδ (Methylene): The three equivalent methylene carbons furthest from the substitution point. Based on published data for similar structures, this will be the most shielded carbon of the cage.[6]
-
-
Triazole Moiety: The 1,2,4-triazole ring contains two carbon atoms, C3 and C5. Both are attached to multiple nitrogen atoms and will therefore be significantly deshielded, appearing far downfield, typically in the 150-170 ppm range.[5]
| Assigned Carbon | Predicted Shift (δ, ppm) |
| Cδ (Adamantane) | ~28.5 |
| Cα (Adamantane) | ~35.0 |
| Cγ (Adamantane) | ~36.5 |
| Cβ (Adamantane) | ~40.0 |
| C5 (Triazole) | ~155 - 160 |
| C3 (Triazole) | ~160 - 165 |
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a pulse program with proton decoupling (e.g., zgpg30). A spectral width of 0-180 ppm is standard. A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
Caption: ¹³C NMR carbon assignments for the title compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Diagnostic Absorption Bands:
-
N-H Stretching: The presence of the primary amine (NH₂) and the secondary amine within the triazole ring (NH) will give rise to characteristic bands in the 3100-3500 cm⁻¹ region. Primary amines typically show two bands (asymmetric and symmetric stretching), while the triazole NH will show a single, often broad, band.[7][8]
-
C-H Stretching: The adamantane cage consists of sp³-hybridized carbons. This will result in strong absorption bands just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).
-
C=N and C-N Stretching: The triazole ring contains C=N and C-N bonds, which will produce characteristic stretching vibrations in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹.[9]
-
N-H Bending: The scissoring motion of the NH₂ group typically appears as a medium to strong band around 1600 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3450 | Medium | NH₂ Asymmetric & Symmetric Stretch |
| 3100 - 3250 | Medium, Broad | Triazole N-H Stretch |
| 2850 - 2950 | Strong | Adamantane C-H Stretch |
| ~1640 | Strong | C=N Stretch (Triazole Ring) |
| ~1600 | Medium | NH₂ Bending (Scissoring) |
| 1400 - 1550 | Medium | C-N Stretch (Triazole Ring) |
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. A typical scan range is 4000-600 cm⁻¹.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule.
Caption: A simplified workflow for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.
Expected Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): The molecular formula is C₁₂H₁₈N₄. The calculated monoisotopic mass is 218.1582 g/mol . An Electron Ionization (EI) mass spectrum should show a molecular ion peak at m/z = 218.
-
Key Fragmentation Pathway: The most characteristic fragmentation of 1-substituted adamantanes is the cleavage of the bond between the substituent and the adamantane cage. The resulting adamantyl cation (C₁₀H₁₅⁺) is exceptionally stable. Therefore, the most prominent peak in the spectrum, often the base peak, is expected at m/z = 135 .[10] This fragment is a definitive indicator of the adamantane core. Other smaller fragments resulting from the further breakdown of the adamantane cage (e.g., at m/z 93, 79) or the triazole amine moiety may also be observed.[10]
| m/z Value | Proposed Fragment | Identity |
| 218 | [C₁₂H₁₈N₄]⁺ | Molecular Ion (M⁺) |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl Cation (Base Peak) |
| 93 | [C₇H₉]⁺ | Adamantane fragment |
| 84 | [C₂H₅N₄]⁺ | Triazole amine fragment [M - C₁₀H₁₃]⁺ (less likely) |
| 79 | [C₆H₇]⁺ | Adamantane fragment |
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Volatilize the sample using heat and bombard it with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.
Caption: The expected primary fragmentation of the title compound.
Integrated Analysis for Unambiguous Characterization
While each spectroscopic technique provides valuable data, their true power lies in their combined application. An integrated analysis creates a self-validating system where each piece of data corroborates the others, leading to an irrefutable structural assignment.
-
MS establishes the molecular weight (218 g/mol ) and confirms the presence of the adamantane core via the key fragment at m/z 135.
-
IR confirms the presence of the required functional groups: the amine (NH₂) and triazole (NH) moieties via N-H stretches, and the adamantane cage via sp³ C-H stretches.
-
¹³C NMR confirms the carbon count (12 distinct carbons are not expected due to symmetry; 6 signals are predicted) and delineates the carbon skeleton, including the highly deshielded triazole carbons and the four unique adamantane carbon environments.
-
¹H NMR provides the final, detailed picture of the proton environments, confirming the connectivity and symmetry of the adamantane cage and identifying the exchangeable amine protons.
Caption: Convergence of data for structural confirmation.
Conclusion
The spectroscopic characterization of this compound is a clear and logical process when approached systematically. The distinct spectral features of the adamantane cage—particularly its characteristic NMR pattern and its dominant m/z 135 fragment in mass spectrometry—serve as reliable anchors for analysis. These are complemented by the specific signatures of the aminotriazole moiety in IR and NMR. By integrating these three core analytical techniques, researchers can achieve a high degree of confidence in the synthesis and identity of this and related compounds, a critical step in the advancement of medicinal chemistry and drug development.
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Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]
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Reddy, N. B., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2392(1), 020002. Available at: [Link]
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Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. Available at: [Link]
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Pop, F., et al. (2020). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(1), 5335. Available at: [Link]
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Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Rode, J. E., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121901. Available at: [Link]
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The Structural Elucidation of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine: A Technical Guide to its Crystallography and Pharmaceutical Potential
This in-depth technical guide provides a comprehensive analysis of the crystal structure of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structural characteristics, the experimental methodology for its determination, and its broader implications in the pharmaceutical landscape. While the precise crystal structure for this specific compound is not publicly available, this guide will leverage the crystallographic data of closely related adamantane-triazole derivatives to provide a robust and illustrative analysis.
Introduction: The Significance of Adamantane-Triazole Scaffolds
The confluence of the bulky, lipophilic adamantane cage with the versatile 1,2,4-triazole ring has given rise to a class of compounds with remarkable pharmacological properties.[1][2] The adamantane moiety, often referred to as a "lipophilic bullet," is known to enhance the therapeutic efficacy of drug candidates by improving their pharmacokinetic profiles.[1] 1,2,4-triazole derivatives, on the other hand, are privileged structures in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and antiviral properties.[3][4][5][6] The combination of these two pharmacophores in this compound suggests a molecule with significant therapeutic potential, making the determination of its three-dimensional structure a critical step in understanding its mechanism of action and in the rational design of new, more potent analogues.[7][8]
Experimental Determination of Crystal Structure: Single-Crystal X-ray Diffraction
The definitive method for elucidating the atomic arrangement within a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[9][10][11][12][13] This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are essential for a deep understanding of a molecule's chemical and biological properties.[10][12]
The Underlying Principles of X-ray Crystallography
The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electrons of the atoms within a crystal.[9] When a beam of monochromatic X-rays is directed at a well-ordered crystal, the regularly spaced atoms act as a three-dimensional diffraction grating, scattering the X-rays in a specific and predictable pattern.[9][11][12][14] The resulting diffraction pattern, a collection of spots of varying intensity, contains the information required to reconstruct a three-dimensional map of the electron density within the crystal, and from this, the precise positions of the atoms can be determined.[15]
A Step-by-Step Experimental Protocol
The determination of a crystal structure via SC-XRD involves a meticulous and sequential process:
-
Crystal Growth: The first and often most challenging step is to grow high-quality single crystals of the compound of interest. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For adamantane-triazole derivatives, a mixture of ethanol and chloroform has proven effective.[2]
-
Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected at various orientations.[16]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is used to build a preliminary model of the molecule, which is then refined against the experimental data to obtain the final, highly accurate crystal structure.[15]
Structural Analysis of Adamantane-Triazole Derivatives: A Case Study Approach
In the absence of the specific crystal structure for this compound, we can gain significant insights by examining the crystallographic data of closely related compounds.
Case Study: 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile
The crystal structure of this derivative reveals key features that are likely to be conserved across this class of molecules.[17] The 1,2,4-triazole ring is nearly planar, a characteristic feature of this heterocyclic system.[17] The bond lengths and angles within the triazole ring are consistent with those reported for other triazole derivatives.[17]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [17] |
| Space Group | P2₁/c | [17] |
| a (Å) | 12.5133 (7) | [17] |
| b (Å) | 10.3779 (5) | [17] |
| c (Å) | 14.3044 (8) | [17] |
| β (°) | 106.766 (3) | [17] |
| V (ų) | 1778.63 (16) | [17] |
| Z | 4 | [17] |
Table 1: Crystallographic data for 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile.[17]
Case Study: 3-(Adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
This structure further illustrates the geometric interplay between the adamantane and triazole moieties.[18][19][20] The benzene ring is nearly perpendicular to the planar 1,2,4-triazole ring.[18][19][20] The crystal packing is stabilized by intermolecular hydrogen bonding, a crucial factor in determining the solid-state architecture and potentially influencing the compound's physical properties, such as solubility and melting point.[18][19]
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [18] |
| Space Group | I4₁/a | [18] |
| a (Å) | 23.1302 (5) | [18] |
| c (Å) | 6.4100 (2) | [18] |
| V (ų) | 3429.39 (18) | [18] |
| Z | 8 | [18] |
Table 2: Crystallographic data for 3-(Adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione.[18]
Synthesis of this compound and its Derivatives
The synthesis of adamantane-triazole compounds typically involves a multi-step process. A common route starts with adamantane-1-carbohydrazide, which is then reacted with an appropriate isothiocyanate to form a thiosemicarbazide intermediate.[2] This intermediate is then cyclized to yield the 1,2,4-triazole ring.[2] The amino group at the 3-position can be introduced or modified through various synthetic transformations.
Biological Activity and Potential Therapeutic Applications
The adamantane-triazole scaffold is a cornerstone in the development of novel therapeutic agents. The unique combination of the adamantane group's lipophilicity and the triazole's diverse chemical reactivity has led to the discovery of compounds with a wide array of biological activities.
A Spectrum of Pharmacological Effects
Derivatives of 1,2,4-triazole have demonstrated significant potential as:
The incorporation of the adamantane moiety can further enhance these activities and improve the drug-like properties of the molecules.[1] For instance, adamantane derivatives have been successfully developed as antiviral drugs.[1]
Potential Signaling Pathways and Molecular Targets
The diverse biological activities of these compounds suggest their interaction with multiple cellular pathways and molecular targets. For example, some triazole derivatives are known to inhibit specific enzymes, while others may interfere with protein-protein interactions or modulate the activity of ion channels. The precise determination of the three-dimensional structure of this compound is paramount for understanding its binding mode to its biological target, a critical step in structure-based drug design.
Conclusion and Future Directions
The structural elucidation of this compound and its analogues is a critical endeavor in the field of medicinal chemistry. While the specific crystal structure of the title compound remains to be determined, the analysis of closely related structures provides a strong foundation for understanding its key structural features. The combination of the adamantane and 1,2,4-triazole moieties holds immense promise for the development of novel therapeutics. Future work should focus on the synthesis and crystallization of the title compound to obtain its definitive crystal structure. This will enable detailed structure-activity relationship studies and facilitate the design of more potent and selective drug candidates.
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An In-Depth Technical Guide to the Solubility and Stability of Adamantane-Substituted Triazoles
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Strategic Union of Adamantane and Triazole in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. The strategic conjugation of distinct molecular scaffolds has emerged as a powerful approach to modulate physicochemical properties, enhancing both efficacy and "drug-likeness." This guide delves into the synergistic combination of two such privileged structures: the bulky, lipophilic adamantane cage and the versatile, metabolically robust triazole ring.
The incorporation of an adamantane moiety into a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Its rigid, three-dimensional structure and high lipophilicity can enhance membrane permeability and protect adjacent functional groups from metabolic degradation, thereby increasing a compound's half-life.[1][3] Concurrently, the triazole ring, a five-membered heterocycle with three nitrogen atoms, serves as a valuable pharmacophore and a bioisostere for other functional groups like amides and esters.[4][5] Triazoles are known for their metabolic stability, capacity for hydrogen bonding, and their contribution to improving aqueous solubility due to their inherent polarity.[6][7]
This technical guide provides a comprehensive exploration of the solubility and stability of adamantane-substituted triazoles. As a Senior Application Scientist, the following narrative is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their drug development endeavors. We will navigate the synthesis, physicochemical characterization, and the critical assessment of solubility and stability, underpinned by authoritative protocols and real-world insights.
I. The Physicochemical Landscape: Why Adamantane-Triazole Conjugates?
The decision to synthesize adamantane-triazole hybrids is rooted in a clear understanding of their complementary physicochemical properties. The adamantane cage is inherently lipophilic, a property that can be a double-edged sword. While it can enhance binding to hydrophobic pockets of target proteins and improve penetration across the blood-brain barrier, it often leads to poor aqueous solubility.[8] This is where the triazole moiety plays a crucial role.
The nitrogen atoms in the triazole ring are capable of acting as hydrogen bond acceptors, and in the case of 1H-triazoles, the N-H group can act as a hydrogen bond donor. These interactions with water molecules can significantly improve the solvation of the parent molecule, counteracting the hydrophobicity of the adamantane group.[6][9] The resulting hybrid molecule, therefore, presents a unique balance of lipophilicity and modulated solubility, a desirable trait for many drug candidates.
Diagram: Conceptual Framework of Adamantane-Triazole Properties
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A Technical Guide to Quantum Chemical Calculations for Adamantane-Triazole Compounds in Drug Discovery
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of quantum chemical calculations as applied to adamantane-triazole compounds. Moving beyond a simple recitation of methods, this document elucidates the rationale behind computational choices and provides a framework for conducting and validating these in-silico experiments.
Introduction: The Synergy of Adamantane and Triazole in Medicinal Chemistry
Adamantane, a rigid, lipophilic hydrocarbon cage, has been a cornerstone in medicinal chemistry, lending favorable pharmacokinetic properties to drug candidates.[1][2] Its unique structure is found in antiviral, anti-diabetic, and anticancer agents.[1] The 1,2,4-triazole moiety, a five-membered heterocycle with three nitrogen atoms, is another privileged scaffold in drug design, known for its ability to engage in various non-covalent interactions with biological targets.[3][4][5] The combination of these two moieties in adamantane-triazole compounds has yielded promising candidates for a range of therapeutic targets, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and various cancer-related proteins.[1][6][7]
Quantum chemical calculations offer a powerful lens through which to understand the electronic structure, reactivity, and interaction profiles of these molecules at a sub-atomic level, providing insights that are often inaccessible through experimental methods alone.[8][9][10] This guide will detail the theoretical underpinnings and practical application of these methods for adamantane-triazole systems.
Theoretical Foundations: Choosing the Right Computational Tools
The selection of an appropriate quantum chemical method is paramount for obtaining reliable and predictive results. The choice is often a balance between computational cost and accuracy.[11]
The Hartree-Fock Method: A Starting Point
The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[12][13] While computationally efficient, it neglects electron correlation, which can be a significant limitation for accurately describing molecular properties.[10] For adamantane-triazole systems, HF can provide a reasonable initial geometry, but it is generally insufficient for accurate energy calculations or the study of non-covalent interactions, which are often crucial for biological activity.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost.[8][9] DFT methods approximate the electron correlation energy through functionals of the electron density. A plethora of functionals are available, each with its own strengths and weaknesses. For organic molecules like adamantane-triazoles, hybrid functionals, which mix a portion of exact HF exchange with a DFT exchange-correlation functional, often provide excellent results.
A popular and well-validated choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. For systems where non-covalent interactions, such as those between the drug and its target, are of interest, dispersion-corrected functionals like ωB97X-D or the addition of an empirical dispersion correction (e.g., B3LYP-D3 ) are highly recommended.[14] Recent studies on adamantane derivatives have successfully employed functionals like M06-2X for describing their structural and quantum-chemical properties.[15][16]
Basis Sets: The Language of Molecular Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals.[17][18][19] The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-style basis sets : These are widely used and offer a good balance of accuracy and efficiency. For initial geometry optimizations, a smaller basis set like 6-31G(d) is often sufficient. For more accurate single-point energy calculations, vibrational frequency analysis, and the calculation of electronic properties, a larger basis set such as 6-311+G(d,p) is recommended.[14] The "+" indicates the addition of diffuse functions, which are important for describing anions and weak non-covalent interactions, while the "(d,p)" denotes the inclusion of polarization functions, which allow for more flexibility in describing the shape of the electron density.
-
Correlation-consistent basis sets : Developed by Dunning and coworkers, basis sets like cc-pVDZ and cc-pVTZ are designed to systematically converge towards the complete basis set limit. While more computationally demanding, they can provide higher accuracy, especially when used with post-HF methods.
For adamantane-triazole compounds, a combination of the B3LYP functional with the 6-311+G(d,p) basis set is a robust and well-established starting point for a wide range of property calculations.
Practical Application: A Step-by-Step Workflow
This section outlines a typical workflow for the quantum chemical characterization of a novel adamantane-triazole derivative. We will use a hypothetical compound, "Adamantyl-Triazole-X" (ATX), as our example. The calculations can be performed using software packages like Gaussian or ORCA.[20][21][22][23][24][25][26][27]
Step 1: Molecular Structure Generation
The initial 3D structure of ATX can be built using a molecular editor such as GaussView, Avogadro, or Chemcraft.[24][27] It is crucial to start with a chemically reasonable geometry.
Step 2: Geometry Optimization
The purpose of geometry optimization is to find the minimum energy conformation of the molecule.
Protocol:
-
Method: B3LYP
-
Basis Set: 6-31G(d)
-
Software Keyword (Gaussian): #p B3LYP/6-31G(d) opt
-
Software Keyword (ORCA): ! B3LYP 6-31G(d) Opt
This initial optimization will provide a good starting point for more accurate calculations. For molecules with significant conformational flexibility, a conformational search may be necessary to identify the global minimum.
Step 3: Vibrational Frequency Analysis
A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface.
Protocol:
-
Method: B3LYP
-
Basis Set: 6-31G(d)
-
Software Keyword (Gaussian): #p B3LYP/6-31G(d) freq
-
Software Keyword (ORCA): ! B3LYP 6-31G(d) Freq
A true minimum will have no imaginary frequencies. The results of this calculation also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Step 4: Refined Geometry Optimization and Property Calculations
For higher accuracy, a second optimization can be performed with a larger basis set.
Protocol:
-
Method: B3LYP (or a dispersion-corrected functional like ωB97X-D)
-
Basis Set: 6-311+G(d,p)
-
Software Keyword (Gaussian): #p B3LYP/6-311+G(d,p) opt
-
Software Keyword (ORCA): ! B3LYP 6-311+G(d,p) Opt
Following this, a frequency calculation at the same level of theory should be performed. This final optimized geometry can then be used for a variety of property calculations.
Visualizing the Computational Workflow
The following diagram illustrates the general workflow for quantum chemical calculations on adamantane-triazole compounds.
Caption: A self-validating workflow for geometry optimization.
Conclusion and Future Perspectives
Quantum chemical calculations are an indispensable tool in the modern drug discovery pipeline for adamantane-triazole compounds. By providing detailed insights into their electronic structure, reactivity, and potential interactions, these methods enable a more rational and efficient design of novel therapeutic agents. As computational resources continue to grow, the accuracy and predictive power of these methods will only increase, further solidifying their role in the development of next-generation medicines. Future directions may involve the increased use of quantum mechanics/molecular mechanics (QM/MM) methods to study these ligands in the context of their protein binding sites with high accuracy. [8][9]
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literature review of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine research
A Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine Derivatives
Introduction: The Power of a Hybrid Scaffold
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity often yields compounds with novel or enhanced biological activities. The conjugation of the bulky, lipophilic adamantane cage with the versatile 1,2,4-triazole ring has given rise to a class of compounds with a broad spectrum of therapeutic potential.[1][2] The adamantane moiety, known for its ability to anchor molecules within biological targets and improve pharmacokinetic properties, is a key feature in several approved drugs.[3] The 1,2,4-triazole ring system is a cornerstone of many antimicrobial and anticancer agents, owing to its diverse chemical reactivity and ability to participate in various biological interactions.[4][5] This guide provides a comprehensive review of the research surrounding this compound and its derivatives, focusing on their synthesis, structure-activity relationships, and promising therapeutic applications.
Synthetic Strategies: Building the Adamantane-Triazole Core
The synthesis of this compound derivatives typically involves a multi-step approach, starting from readily available adamantane precursors. A common strategy involves the initial preparation of adamantane-1-carbohydrazide, which serves as a key building block.
General Synthetic Pathway
A prevalent method for the synthesis of the 1,2,4-triazole ring involves the reaction of a carbohydrazide with an isothiocyanate, followed by cyclization.[6][7] This approach allows for the introduction of various substituents on the triazole ring, enabling the exploration of structure-activity relationships.
Experimental Protocol: Synthesis of 3-(Adamantan-1-yl)-4-substituted-1H-1,2,4-triazole-5(4H)-thione [7][8]
-
Step 1: Formation of Thiosemicarbazide Intermediate: A solution of adamantane-1-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol is treated with a substituted isothiocyanate (1 equivalent). The reaction mixture is heated under reflux for a specified period (typically 1-4 hours) to yield the corresponding N-substituted adamantane-1-carbothiohydrazide.
-
Step 2: Cyclization to the Triazole-thione: The resulting thiosemicarbazide intermediate is then subjected to cyclization. This is often achieved by heating the intermediate in an aqueous solution of a base, such as sodium hydroxide (e.g., 10% aqueous NaOH), under reflux for several hours.
-
Step 3: Workup and Purification: After cooling, the reaction mixture is filtered. The filtrate is then acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product. The solid product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 3-(adamantan-1-yl)-4-substituted-1H-1,2,4-triazole-5(4H)-thione.
The resulting triazole-thione can then be further modified, for instance, by alkylation of the sulfur atom to introduce additional diversity.[9]
Caption: General synthetic route to 3-(adamantan-1-yl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones.
A Spectrum of Biological Activities
The adamantane-triazole scaffold has been shown to exhibit a remarkable range of biological activities, making it a privileged structure in medicinal chemistry.
Antimicrobial and Antifungal Activity
Derivatives of 5-adamantan-1-yl-4H-1,2,4-triazole have demonstrated significant potential as antimicrobial and antifungal agents.[10] The lipophilic adamantane group can facilitate the transport of the molecule across microbial cell membranes, while the triazole moiety can interact with essential enzymes or cellular components. For instance, certain thio-substituted adamantane-triazole derivatives have shown potent activity against various bacterial and fungal strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[10] The introduction of different substituents on the triazole ring or the thioether linkage allows for the fine-tuning of the antimicrobial spectrum and potency.[10]
| Compound/Derivative | Target Organism | Activity (MIC/MBC/MFC in µg/mL) | Reference |
| 5-(((5-(adamantane-1-yl)-4-ethyl-4H-1,2,4-triazole-3-yl)thio)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | P. aeruginosa | MIC: 62.5, MBC: 125 | [10] |
| 5-(((5-(adamantane-1-yl)-4-ethyl-4H-1,2,4-triazole-3-yl)thio)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | S. aureus | MIC: 15.6, MBC: 31.25 | [10] |
| 5-(((5-(adamantane-1-yl)-4-ethyl-4H-1,2,4-triazole-3-yl)thio)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | C. albicans | MFC: 31.25, MFC: 62.5 | [10] |
| 2-(5-(((5-(adamantane-1-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-1,3,4-thiodiazole(todosol)-2-amine) | C. albicans | Activity 8 times higher than standard | [10] |
Anticancer Activity
The antiproliferative properties of adamantane-containing triazoles have been investigated against various human cancer cell lines.[3][11][12][13] The mechanism of action is often multifactorial, with some compounds inhibiting key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) or tyrosine kinases.[3] For example, certain N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, which can be considered structural analogs, have shown potent inhibitory activity against a panel of human tumor cell lines.[3] Molecular docking studies have suggested that these compounds can bind to the active site of enzymes like SIRT1.[3] Similarly, other 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated significant anticancer activity, with some compounds showing promising growth inhibition against various cancer cell lines.[12][14]
| Compound/Derivative | Cancer Cell Line | Activity (PGI %) | Reference |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog 4e | SNB-75 (CNS Cancer) | 41.25 | [12][14] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog 4i | SNB-75 (CNS Cancer) | 38.94 | [12][14] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog 4i | UO-31 (Renal Cancer) | 30.14 | [12][14] |
Antiviral Activity
The adamantane scaffold is famously associated with antiviral drugs like amantadine and rimantadine, which were used against influenza A virus.[3][15] It is therefore not surprising that adamantane-triazole hybrids have been explored for their antiviral potential.[16] The mechanism of action of adamantane antivirals often involves the inhibition of viral ion channels, such as the M2 protein of the influenza virus.[15] While specific studies on the antiviral activity of this compound are limited, the broader class of adamantane-triazole derivatives represents a promising area for the development of new antiviral agents against various viral strains.[16]
Enzyme Inhibition
The adamantane-triazole scaffold has also been investigated for its ability to inhibit various enzymes implicated in disease. For example, adamantane-appended 1,2,3-triazoles have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for type 2 diabetes treatment.[17] Certain derivatives exhibited promising inhibitory activity, with IC50 values in the low micromolar range.[17] Molecular docking and dynamics simulations have been employed to understand the binding interactions of these compounds with the active site of the enzyme.[17] Furthermore, adamantane derivatives have been studied as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism and a target for metabolic diseases.[18]
| Compound/Derivative | Target Enzyme | Activity (IC50) | Reference |
| Adamantane-appended 1,2,3-triazole 6c | α-glucosidase | 8.30 ± 0.33 µM | [17] |
| Adamantane-appended 1,2,3-triazole 6b | α-glucosidase | 14.0 ± 0.16 µM | [17] |
| 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i ) | 11β-HSD1 | 82.82% inhibition at 10 µM | [18] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the triazole ring and any appended functionalities.
Caption: Structure-Activity Relationship (SAR) considerations for 5-adamantan-1-yl-4H-1,2,4-triazole derivatives.
-
The Adamantane Moiety (R3): This bulky, lipophilic group is crucial for the overall pharmacological profile. It often acts as a hydrophobic anchor, fitting into specific pockets of target proteins.[2] Its rigid structure can also influence the overall conformation of the molecule, pre-organizing it for optimal binding.
-
Substituents on the Triazole Ring (R1 and R2): The nature of the substituents on the nitrogen and carbon atoms of the triazole ring plays a critical role in determining the specific biological activity. For instance, the presence of a thiol group at the C3 position (or its S-alkylated derivatives) is frequently associated with antimicrobial and anticancer activities.[10][11] The substituent at the N4 position can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets.
Future Directions and Conclusion
The research on this compound and its derivatives has unveiled a class of compounds with significant therapeutic potential. The versatility of the synthetic routes allows for the generation of large libraries of analogs for comprehensive structure-activity relationship studies. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds is crucial for their further development.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified in in vitro screens need to be evaluated in animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.
-
Expansion of Therapeutic Applications: The broad spectrum of activity suggests that these compounds could be explored for other therapeutic areas, such as neurodegenerative diseases, where adamantane derivatives have shown promise.[19]
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The Adamantane Scaffold: A Privileged Structure in Modern Drug Discovery - A Technical Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Diamondoid Cage
First isolated from crude oil in 1933, adamantane, the smallest diamondoid hydrocarbon, has transitioned from a chemical curiosity to a cornerstone of medicinal chemistry.[1] Its rigid, lipophilic, and three-dimensional cage-like structure provides a unique scaffold for the design of therapeutic agents with diverse biological activities.[2][3] The journey of adamantane derivatives in pharmacology began in the 1960s with the discovery of the antiviral properties of amantadine against Influenza A.[4] Since then, the adamantane moiety has been ingeniously incorporated into a multitude of drugs, leading to significant advancements in the treatment of viral infections, neurodegenerative disorders, and cancer.[5]
This technical guide provides an in-depth exploration of the core mechanisms of action of adamantane derivatives, designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile pharmacophore. We will delve into the molecular intricacies of their therapeutic effects, supported by field-proven insights and detailed experimental methodologies.
Part 1: Antiviral Mechanisms - Targeting the M2 Proton Channel of Influenza A
The initial therapeutic success of adamantane derivatives lies in their ability to combat influenza A virus infections. Amantadine and its successor, rimantadine, were frontline defenses for many years, and their mechanism of action is a classic example of targeted antiviral therapy.
The M2 Proton Channel: A Gateway for Viral Replication
The influenza A virus M2 protein is a homotetrameric transmembrane protein that forms a pH-gated proton channel.[6][7] This channel is crucial for the early stages of the viral life cycle. Upon entry into the host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is essential for the uncoating of the viral ribonucleoprotein (RNP) complex, releasing the viral genetic material into the cytoplasm to initiate replication.[6]
Mechanism of Inhibition: A Physical Blockade
Amantadine and rimantadine exert their antiviral effect by physically blocking the M2 proton channel.[1] Solid-state NMR spectroscopy has revealed a high-affinity binding site for amantadine within the N-terminal lumen of the channel pore.[1][8] The drug molecule fits snugly within this hydrophobic pocket, surrounded by key amino acid residues including Val27, Ala30, Ser31, and Gly34.[2] This physical occlusion prevents the influx of protons, thereby inhibiting the acidification of the viral interior and halting the uncoating process.[1]
The Challenge of Resistance
The widespread use of amantadine and rimantadine has led to the emergence of resistant influenza A strains.[5] Resistance is primarily conferred by single amino acid substitutions in the M2 transmembrane domain, with the S31N mutation being the most prevalent.[5] These mutations alter the binding pocket, reducing the affinity of the adamantane derivatives and rendering them ineffective.[4] This has spurred the development of new adamantane analogs designed to overcome this resistance.[9]
Experimental Protocol: Plaque Reduction Assay
The gold standard for evaluating the in vitro antiviral activity of compounds like adamantane derivatives is the plaque reduction assay.[10][11]
Objective: To determine the concentration of an adamantane derivative required to inhibit the formation of viral plaques by 50% (IC50).
Methodology:
-
Cell Culture: A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is grown in 24-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known titer of influenza A virus.
-
Compound Treatment: Immediately after infection, the cells are overlaid with a semi-solid medium (e.g., agarose) containing serial dilutions of the adamantane derivative.
-
Incubation: The plates are incubated for 2-3 days to allow for viral replication and plaque formation. Plaques are localized areas of cell death caused by viral infection.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
IC50 Determination: The percentage of plaque reduction is calculated for each drug concentration relative to the untreated virus control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.[12][13]
Part 2: Neuroprotective Mechanisms - Modulating Glutamatergic and Dopaminergic Systems
Adamantane derivatives have found significant application in the management of neurodegenerative disorders, most notably Parkinson's disease and Alzheimer's disease. Their neuroprotective effects are primarily attributed to their ability to modulate glutamatergic and dopaminergic neurotransmission.
NMDA Receptor Antagonism: A Shield Against Excitotoxicity
Excessive activation of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor, leads to a pathological influx of Ca2+, triggering a cascade of events that result in neuronal cell death, a process known as excitotoxicity.[14] This is a common feature in neurodegenerative diseases.
Amantadine and its derivative, memantine, act as uncompetitive, low-to-moderate affinity antagonists of the NMDA receptor.[15][16] They bind to the phencyclidine (PCP) site located within the ion channel of the receptor complex.[15] This binding blocks the flow of ions through the channel, thereby reducing excitotoxicity.[14] A key feature of these adamantane derivatives is their voltage-dependent and rapid on-off kinetics. This means they preferentially block the channel during periods of excessive activation while having minimal impact on normal synaptic transmission, which is crucial for learning and memory. Memantine exhibits a higher affinity for the NMDA receptor compared to amantadine.
Dopaminergic Modulation in Parkinson's Disease
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, causing motor symptoms. Amantadine provides symptomatic relief through a multifaceted mechanism that enhances dopaminergic transmission.[6]
-
Increased Dopamine Release: Amantadine promotes the release of dopamine from presynaptic terminals.[6][17]
-
Inhibition of Dopamine Reuptake: It also inhibits the reuptake of dopamine from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.
-
NMDA Receptor Antagonism on Dopaminergic Neurons: By antagonizing NMDA receptors on dopaminergic neurons, amantadine can indirectly modulate dopamine release.[15]
Memantine also influences dopaminergic systems, causing a dose-dependent increase in dopamine release.[14] However, amantadine and memantine have been shown to differentially affect striatal dopaminergic transmission, suggesting distinct pharmacodynamic properties.[5]
Experimental Protocol: Electrophysiological Recording of NMDA Receptor Inhibition
Patch-clamp electrophysiology is a powerful technique to study the effects of adamantane derivatives on NMDA receptor function at the single-channel level.[18][19][20]
Objective: To characterize the inhibitory effects of an adamantane derivative on NMDA receptor-mediated currents.
Methodology:
-
Cell Preparation: Neurons or cell lines expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) are prepared for recording.
-
Patch-Clamp Configuration: A whole-cell patch-clamp configuration is established to record ion currents across the entire cell membrane.
-
NMDA Receptor Activation: NMDA receptors are activated by applying glutamate and a co-agonist (e.g., glycine or D-serine) to the cell.
-
Compound Application: The adamantane derivative is applied at various concentrations to the cell while continuously recording the NMDA receptor-mediated current.
-
Data Analysis: The degree of inhibition of the NMDA current is measured at each concentration. A concentration-response curve is generated to determine the IC50 value. The voltage-dependency and kinetics of the block can also be analyzed.
Part 3: Anticancer Mechanisms - A Multifaceted Attack on Tumorigenesis
The unique structural properties of adamantane have made it an attractive scaffold for the development of novel anticancer agents.[2][11] Adamantane derivatives exhibit a range of anticancer mechanisms, often targeting multiple pathways involved in tumor growth and survival.[2]
Diverse Molecular Targets and Pathways
-
Inhibition of Signaling Pathways: Certain adamantane-linked isothiourea derivatives have been shown to suppress the growth of hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway, a key regulator of inflammation and cell survival.[21]
-
Induction of Apoptosis: Many adamantane derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. For example, some derivatives have been shown to induce mitochondria-mediated apoptosis in lung carcinoma cells.[22] Adapalene, a retinoid containing an adamantyl group, induces apoptosis in triple-negative breast cancer cells.[23]
-
Tyrosine Kinase Inhibition: The adamantane moiety has been incorporated into molecules that inhibit tyrosine kinases, enzymes that are often dysregulated in cancer and play a crucial role in cell proliferation and survival.[2]
-
Proteasome Inhibition: Adamantylalanine has been incorporated into the proteasome inhibitor bortezomib, leading to potent cell-permeable proteasome inhibitors.[12][24] The proteasome is a cellular machine responsible for degrading proteins, and its inhibition leads to the accumulation of pro-apoptotic proteins in cancer cells.[25][26]
-
Retinoid Receptor Modulation: Adapalene, an adamantane-containing retinoid, selectively binds to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, to modulate gene expression related to cell differentiation, proliferation, and inflammation.[3][7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of potential anticancer compounds on cell viability.[23][27]
Objective: To determine the concentration of an adamantane derivative that inhibits the metabolic activity of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the adamantane derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined from the dose-response curve.[28]
Quantitative Data Summary
| Adamantane Derivative | Target | Biological Activity | Cell Line/System | IC50 / EC50 / Ki | Reference |
| Amantadine | Influenza A M2 Channel | Antiviral | Influenza A/H1N1 (Wild-Type) | ~0.3 µM | [29] |
| Rimantadine | Influenza A M2 Channel | Antiviral | Influenza A/H1N1 (Wild-Type) | ~0.2 µM | [29] |
| Glycyl-rimantadine | Influenza A M2 Channel | Antiviral | Influenza A/Hong Kong/68 (H3N2) | 0.11 µM | [29] |
| Memantine | NMDA Receptor | Neuroprotection | Rat Striatal Membranes | Ki ~2.2 µM | [16] |
| Amantadine | NMDA Receptor | Neuroprotection | Rat Cortical Membranes | Ki ~10-20 µM | [15] |
| Adamantane-isothiourea (Cmpd 6) | TLR4-MyD88-NF-κB | Anticancer | Hep-G2 (Hepatocellular Carcinoma) | 3.86 µM | [21] |
| Adapalene | RARs / Apoptosis Induction | Anticancer | MDA-MB-231 (Triple-Negative Breast Cancer) | ~10-20 µM | [23] |
| Adamantyl-Bortezomib Analog | Proteasome | Anticancer | Various | Potent inhibition | [12] |
| Adamantane-Thiadiazole (ATD-4) | Apoptosis Induction | Anticancer | A549 (Lung Carcinoma) | 12.5 µM | [22] |
Conclusion: A Scaffold for Future Innovations
The adamantane cage, with its unique physicochemical properties, continues to be a remarkably versatile and privileged scaffold in drug discovery. From its initial success as an antiviral agent to its current applications in complex neurodegenerative diseases and oncology, the journey of adamantane derivatives highlights the power of medicinal chemistry in harnessing the potential of unique molecular architectures. A thorough understanding of their diverse mechanisms of action, as outlined in this guide, is paramount for the rational design and development of the next generation of adamantane-based therapeutics. As our knowledge of molecular pathology deepens, the adamantane scaffold is poised to remain a key player in the quest for novel and effective treatments for a wide range of human diseases.
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Methodological & Application
Application Notes and Protocols for the In Vitro Biological Activity Screening of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine
Introduction: The Rationale for Screening 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine
The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is a well-established pharmacophore in medicinal chemistry, known for conferring favorable properties such as metabolic stability and enhanced binding to biological targets.[1][2] Its incorporation into various molecular scaffolds has led to the development of successful antiviral and anticancer drugs.[1][2] The 1,2,4-triazole ring system is another privileged heterocyclic structure, integral to a wide array of therapeutic agents exhibiting a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[3][4][5][6]
The conjugation of an adamantane group with a 1,2,4-triazole core, as seen in this compound, presents a compelling case for comprehensive biological evaluation. This hybrid structure holds the potential for synergistic or novel pharmacological activities. Previous studies on related adamantane-triazole derivatives have demonstrated significant antimicrobial and antiproliferative effects, providing a strong impetus for the systematic in vitro screening of this specific compound.[2][7][8]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals to conduct a primary in vitro biological activity screening of this compound. The protocols outlined below are designed to be robust and self-validating, enabling an initial assessment of the compound's cytotoxic, antimicrobial, antiviral, and anti-inflammatory potential.
General Workflow for In Vitro Screening
A systematic approach is crucial for the efficient and informative screening of a novel compound. The following workflow provides a logical progression from initial cytotoxicity assessment to more specific activity-based assays.
Caption: General workflow for the in vitro screening of this compound.
Part 1: Foundational Cytotoxicity Assessment
Before evaluating specific biological activities, it is essential to determine the inherent cytotoxicity of the compound on a normal, non-cancerous cell line. This provides a baseline for therapeutic index calculations and helps to distinguish between general toxicity and specific bioactivity. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12]
Protocol 1: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human non-cancerous cell line (e.g., HEK293 or MRC-5)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[13][14]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).[14]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | CC₅₀ (µM) [Example Data] |
| This compound | HEK293 | 48 | > 100 |
| Doxorubicin (Positive Control) | HEK293 | 48 | 1.5 ± 0.2 |
Part 2: Anticancer Activity Screening
Following the initial cytotoxicity assessment, the compound should be screened against a panel of human cancer cell lines to evaluate its potential as an anticancer agent.[15][16]
Protocol 2: In Vitro Anticancer Screening using MTT Assay
Procedure: This protocol follows the same steps as the MTT Cytotoxicity Assay (Protocol 1), with the following modifications:
-
Cell Lines: Use a panel of human cancer cell lines from different tissue origins (e.g., MCF-7 [breast], NCI-H460 [lung], SF-268 [glioma], PC-3 [prostate]).[14]
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound required for 50% inhibition of cell growth.[13]
Data Presentation:
| Compound | Cancer Cell Line | Tissue Origin | IC₅₀ (µM) [Example Data] |
| This compound | MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 |
| NCI-H460 | Lung Carcinoma | 25.4 ± 3.1 | |
| PC-3 | Prostate Carcinoma | 18.2 ± 2.2 | |
| Doxorubicin (Positive Control) | MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.1 |
Part 3: Antimicrobial Activity Screening
Triazole derivatives are well-known for their antimicrobial properties.[3][6] A primary screening against a panel of pathogenic bacteria and fungi is therefore warranted.
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18] It is a quantitative assay performed in a 96-well microtiter plate.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well sterile microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a standard antibiotic.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | 16 | > 64 | 8 |
| Ciprofloxacin (Positive Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Positive Control) | N/A | N/A | 2 |
Part 4: Antiviral Activity Screening
The adamantane scaffold is famously present in antiviral drugs. Therefore, screening for antiviral activity is a logical step.
Protocol 4: Cytopathic Effect (CPE) Reduction Assay
Principle: This assay evaluates the ability of a compound to protect host cells from the destructive effects (cytopathic effect) of a virus.[19][20]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus of interest (e.g., Influenza A virus, Herpes Simplex Virus)
-
Complete cell culture medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates to form a confluent monolayer.
-
Compound and Virus Addition: Treat the cells with serial dilutions of the test compound, followed by infection with a known titer of the virus.
-
Controls: Include virus controls (cells + virus, no compound), cell controls (cells only), and a positive control with a known antiviral drug.
-
Incubation: Incubate the plates until CPE is observed in at least 80% of the virus control wells.
-
CPE Assessment: The CPE can be visually scored under a microscope or quantified using a cell viability assay like the MTT or neutral red uptake assay.[19]
-
Data Analysis: Calculate the EC₅₀ (50% effective concentration), the concentration of the compound that reduces CPE by 50%. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.
Data Presentation:
| Compound | Virus | Host Cell | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Influenza A | Vero | 8.5 | > 100 | > 11.8 |
| Oseltamivir (Positive Control) | Influenza A | Vero | 0.1 | > 100 | > 1000 |
Part 5: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway.[21]
Protocol 5: In Vitro COX and 5-LOX Inhibition Assays
Principle: These are typically cell-free enzymatic assays that measure the ability of a compound to inhibit the activity of purified COX-1, COX-2, and 5-LOX enzymes.[22][23] Commercially available inhibitor screening kits are often used.
Procedure: The specific procedures will vary depending on the commercial kit used. Generally, they involve:
-
Incubating the purified enzyme (COX-1, COX-2, or 5-LOX) with the test compound at various concentrations.
-
Adding the substrate (e.g., arachidonic acid).
-
Measuring the production of prostaglandins (for COX) or leukotrienes (for 5-LOX) using a colorimetric or fluorometric method.[23]
-
Controls: Include a no-inhibitor control and a positive control with a known inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[22][24]
-
Data Analysis: Calculate the IC₅₀ for each enzyme.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound | 45.2 | 5.8 | 12.3 | 7.8 |
| Celecoxib (Positive Control) | 15.0 | 0.04 | N/A | 375 |
| Zileuton (Positive Control) | N/A | N/A | 0.5 | N/A |
Mechanism of Action Exploration
Should the initial screening yield a "hit" in any of the above assays, further studies to elucidate the mechanism of action would be the next logical step.[25][26] For example, a potent anticancer hit could be further investigated through cell cycle analysis, apoptosis assays, and western blotting to probe effects on key signaling pathways.[13]
Caption: A potential intrinsic apoptosis signaling pathway induced by an anticancer agent.
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Milošev, M., et al. (2020). Mannich Bases of 1,2,4-Triazole-3-thione Containing Adamantane Moiety: Synthesis, Preliminary Anticancer Evaluation, and Molecular Modeling Studies. Chemistry & Biodiversity, 17(10), e2000494. [Link]
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Lee, M. J., & Bogyo, M. (2013). Determining the mode of action of bioactive compounds. Current Opinion in Chemical Biology, 17(1), 110-117. [Link]
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Glavaš, M., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(7), 3195. [Link]
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Al-Hourani, B. J., et al. (2021). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules, 26(11), 3326. [Link]
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Ramu, G., et al. (2018). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology, 11(10), 4381-4386. [Link]
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Zhang, Y., et al. (2023). Mechanisms of action of food bioactive compounds based on network pharmacology. Food Chemistry, 404, 134542. [Link]
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Wang, S., et al. (2018). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. MedChemComm, 9(3), 491-502. [Link]
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Zhang, M., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Bioorganic & Medicinal Chemistry, 94, 117464. [Link]
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Zhang, M., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. ResearchGate. [Link]
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Gonzalez-Guerrero, A. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. UTEP ScholarWorks. [Link]
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ResearchGate. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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Tshuva, E. Y., & Miller, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]
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Abdelrazeq, A. S., et al. (2022). Adamantane-linked 1,2,4-triazoles: Crystal structures, in vitro antimicrobial and anti-proliferative activities, and molecular docking analysis. Journal of Molecular Structure, 1250, 131757. [Link]
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El Idrissi, Y., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2530. [Link]
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Patra, K., & Jha, S. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Metabolites, 12(7), 633. [Link]
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Wang, S., et al. (2018). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. MedChemComm, 9(3), 491-502. [Link]
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Gelin, M. (2024). Identification of first active compounds in drug discovery. how to proceed?. Frontiers in Drug Discovery, 3, 1324707. [Link]
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El-Emam, A. A., et al. (2018). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports, 8(1), 16091. [Link]
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Wang, Y., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. Bioorganic Chemistry, 98, 103741. [Link]
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Hrobon, N. V., et al. (2017). Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. * Zaporozhye Medical Journal, 19*(5), 653-658. [Link]
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Application Notes and Protocols for Testing the Antiviral Activity of Adamantane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives, such as amantadine and rimantadine, represent a class of antiviral compounds historically significant in the management of Influenza A virus infections.[1][2] Their mechanism of action primarily involves the inhibition of the M2 proton ion channel of the influenza A virus, a crucial protein for viral uncoating and replication within the host cell.[3][4][5] By blocking this channel, adamantanes prevent the release of viral genetic material into the cytoplasm, effectively halting the infection cycle.[4] However, the emergence of resistant strains has diminished their clinical efficacy, underscoring the continuous need for robust and reliable protocols to evaluate novel adamantane analogs and other antiviral candidates.[6][7][8]
This guide provides a comprehensive overview of the essential protocols for assessing the antiviral activity of adamantane compounds. It is designed to equip researchers with the necessary methodologies to conduct these evaluations with scientific rigor and precision.
Core Principles of Antiviral Testing
A thorough evaluation of an antiviral compound involves a multi-faceted approach that assesses its efficacy in inhibiting viral replication and its safety profile concerning the host cells. The key parameters determined are:
-
50% Inhibitory Concentration (IC50): The concentration of the compound that inhibits viral replication by 50%.
-
50% Cytotoxic Concentration (CC50): The concentration of the compound that causes a 50% reduction in the viability of host cells.
-
Selectivity Index (SI): The ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable safety profile, as it suggests the compound is effective against the virus at concentrations well below those that are toxic to host cells.
Experimental Workflow Overview
A typical workflow for screening the antiviral activity of adamantane compounds involves a series of in vitro assays.
Caption: General workflow for screening antiviral activity of adamantane derivatives.
Detailed Protocols
Cell Viability and Cytotoxicity Assays
Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the adamantane compounds on the host cells used for viral culture. This ensures that any observed reduction in viral replication is due to the compound's specific antiviral effect and not simply a consequence of cell death.[9] Commonly used methods include the MTT and MTS assays.[10][11][12][13]
Protocol: MTT Assay for Cytotoxicity (CC50 Determination)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]
Materials:
-
Host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)
-
96-well cell culture plates
-
Adamantane compounds (serial dilutions)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed host cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the adamantane compounds in cell culture medium.
-
Remove the existing medium from the cells and add the compound dilutions to the respective wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
-
The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
| Parameter | Description |
| CC50 | The concentration of the compound that reduces cell viability by 50%. |
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the gold standard for quantifying the inhibition of viral infectivity.[14] It measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.[14][15]
Protocol: Plaque Reduction Neutralization Test (IC50 Determination)
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK cells) in 6-well or 12-well plates.
-
Influenza A virus stock of a known titer.
-
Adamantane compounds (serial dilutions).
-
Serum-free cell culture medium.
-
Overlay medium (e.g., containing agarose or methylcellulose to restrict virus spread).[15]
-
Crystal violet solution for staining.
Procedure:
-
Prepare serial dilutions of the adamantane compounds in serum-free medium.
-
Mix each compound dilution with an equal volume of virus suspension containing a predetermined number of plaque-forming units (PFU) (e.g., 50-100 PFU).
-
Incubate the virus-compound mixtures at 37°C for 1 hour to allow the compound to interact with the virus.
-
Wash the confluent cell monolayers with PBS.
-
Inoculate the cells with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.
-
Remove the inoculum and add the overlay medium.
-
Incubate the plates at 37°C in a CO2 incubator until visible plaques develop (typically 2-3 days).
-
Fix the cells with a solution like 10% formalin.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[1] This is determined by plotting the percentage of plaque reduction against the compound concentration.
| Parameter | Description |
| IC50 | The concentration of the compound that reduces the number of viral plaques by 50%. |
Yield Reduction Assay
This assay measures the reduction in the amount of infectious virus produced in the presence of the antiviral compound.
Protocol: Yield Reduction Assay
Materials:
-
Host cells in multi-well plates.
-
Influenza A virus stock.
-
Adamantane compounds (serial dilutions).
-
Cell culture medium.
Procedure:
-
Seed host cells and allow them to form a monolayer.
-
Pre-treat the cells with serial dilutions of the adamantane compounds for a specified time.
-
Infect the cells with a known multiplicity of infection (MOI) of the influenza A virus.
-
After an adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the respective compound concentrations.
-
Incubate for a full replication cycle (e.g., 24-48 hours).
-
Collect the supernatant from each well.
-
Determine the viral titer in the supernatant using a standard titration method, such as the TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
The reduction in viral yield is calculated relative to the untreated virus control.
-
The IC50 is the compound concentration that reduces the viral yield by 50%.
Neuraminidase (NA) Inhibition Assay
While the primary target of adamantanes is the M2 protein, it is good practice to test for any off-target effects, such as inhibition of neuraminidase, another key influenza virus surface protein. This is particularly relevant when screening new adamantane derivatives with potentially novel mechanisms of action.[16]
Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.[17][18][19]
Materials:
-
Influenza virus stock or purified neuraminidase.
-
Adamantane compounds (serial dilutions).
-
MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate.[1][20]
-
Assay buffer.
-
Stop solution.
-
96-well black plates.
-
Fluorometer.
Procedure:
-
In a 96-well black plate, add the adamantane compound dilutions.
-
Add the influenza virus or purified neuraminidase to each well.
-
Incubate at 37°C for a specified time.
-
Add the MUNANA substrate to initiate the enzymatic reaction.
-
Incubate for a set period.
-
Add the stop solution to terminate the reaction.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
The percentage of neuraminidase inhibition is calculated relative to the control with no inhibitor.
-
The IC50 is the concentration of the compound that inhibits 50% of the neuraminidase activity.[17]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a highly sensitive method to quantify the amount of viral RNA, providing a direct measure of viral replication.[21][22][23][24]
Protocol: qRT-PCR for Viral Load Quantification
Materials:
-
RNA extraction kit.
-
Reverse transcriptase.
-
Primers and probes specific for a conserved region of the influenza A virus genome (e.g., the matrix gene).[22]
-
qRT-PCR master mix.
-
Real-time PCR instrument.
Procedure:
-
Infect host cells with influenza A virus in the presence of serial dilutions of the adamantane compound, as described in the yield reduction assay.
-
At the end of the incubation period, lyse the cells and extract the total RNA.
-
Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA.
-
Set up the qRT-PCR reaction with the cDNA, specific primers and probe, and master mix.
-
Run the reaction on a real-time PCR instrument.
-
Quantify the viral RNA levels based on a standard curve generated from a known quantity of viral RNA or a plasmid containing the target sequence.
-
The IC50 is the compound concentration that reduces the viral RNA level by 50%.
Mechanism of Action and Resistance
The primary mechanism of action for adamantanes like amantadine and rimantadine is the blockage of the M2 proton channel of the influenza A virus.[3][4] This channel is essential for the uncoating of the virus within the endosome. By inhibiting the M2 channel, the viral ribonucleoprotein (vRNP) complex cannot be released into the cytoplasm, thus preventing viral replication.[4]
Caption: Mechanism of action of adamantane compounds on the influenza A virus M2 proton channel.
Resistance to adamantanes typically arises from single point mutations in the transmembrane domain of the M2 protein.[7] Common mutations that confer resistance include V27A and S31N.[6] Therefore, when evaluating new adamantane derivatives, it is crucial to test their activity against both wild-type and known adamantane-resistant strains of influenza A.
Data Interpretation and Reporting
The results from these assays should be carefully analyzed and reported. The key data points to present include the CC50, IC50, and the calculated Selectivity Index (SI) for each compound against each viral strain tested.
| Compound | Virus Strain | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| Adamantane Analog X | Influenza A (H1N1) - Wild Type | >100 | 5.2 | >19.2 |
| Adamantane Analog X | Influenza A (H1N1) - S31N Mutant | >100 | 45.8 | >2.2 |
| Amantadine (Control) | Influenza A (H1N1) - Wild Type | >100 | 2.5 | >40 |
| Amantadine (Control) | Influenza A (H1N1) - S31N Mutant | >100 | >100 | <1 |
These data provide a clear comparison of the potency and safety of the test compounds against different viral strains.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antiviral activity of adamantane compounds. By systematically determining cytotoxicity, inhibitory concentrations against wild-type and resistant viral strains, and exploring the mechanism of action, researchers can effectively identify and characterize promising new antiviral candidates. Adherence to these standardized methodologies ensures the generation of reliable and reproducible data, which is essential for the advancement of antiviral drug discovery and development.
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X-ray crystal structures of the influenza M2 proton channel drug-resistant V27A mutant bound to a spiro-adamantyl amine inhibitor reveal the mechanism of adamantane resistance - PubMed Central. (URL: [Link])
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An Automated Microneutralization Plaque Assay to Measure Serum Antibodies against Influenza A Virus H1, H5 and H7 Subtypes - IITRI. (URL: [Link])
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Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PMC - NIH. (URL: [Link])
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Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - NIH. (URL: [Link])
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Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. (URL: [Link])
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Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PubMed Central. (URL: [Link])
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Simultaneous Detection of Influenza Viruses A and B Using Real-Time Quantitative PCR. (URL: [Link])
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Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (URL: [Link])
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Cytotoxicity Assays: How We Test Cell Viability - YouTube. (URL: [Link])
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Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments. (URL: [Link])
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The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])
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Development of a real-time PCR assay for quantitative analysis of human influenza A virus replication - MPG.PuRe. (URL: [Link])
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Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - NIH. (URL: [Link])
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Plaque Reduction Assay - Creative Diagnostics. (URL: [Link])
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Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement | Request PDF - ResearchGate. (URL: [Link])
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Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - NIH. (URL: [Link])
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Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - MDPI. (URL: [Link])
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Application Notes and Protocols: Evaluating the Antibacterial Efficacy of Triazole Derivatives
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antimicrobial resistance (AMR) presents a formidable global health challenge, rendering current antibiotic treatments increasingly ineffective against a growing list of pathogenic bacteria.[1][2] This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the promising candidates are compounds featuring the 1,2,3- and 1,2,4-triazole scaffolds.[1][2][3][4] Triazole derivatives represent a versatile class of heterocyclic compounds with high structural diversity, functional tunability, and the potential for multimodal antibacterial activity, including the inhibition of essential bacterial enzymes and the disruption of cell membranes.[1]
This guide provides research, development, and quality control scientists with a comprehensive overview and detailed protocols for the fundamental in vitro assays required to characterize the antibacterial efficacy of novel triazole derivatives. The methodologies described are grounded in international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[5][6][7][8][9]
Strategic Workflow for Efficacy Assessment
The evaluation of a new antibacterial agent follows a logical progression from determining its initial potency to understanding the dynamics of its bactericidal or bacteriostatic action. This workflow ensures that the most promising candidates are advanced efficiently.
Caption: Workflow for the broth microdilution MIC assay.
Data Interpretation and Presentation
MIC values are typically reported in µg/mL or µM. Data should be presented in a clear, tabular format for easy comparison across multiple compounds and bacterial strains.
| Triazole Derivative | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |
| Compound A | 8 µg/mL | 16 µg/mL | >64 µg/mL |
| Compound B | 2 µg/mL | 8 µg/mL | 32 µg/mL |
| Ciprofloxacin | 0.5 µg/mL | 0.015 µg/mL | 0.25 µg/mL |
Causality Insight: The use of Cation-Adjusted Mueller-Hinton Broth is critical. Divalent cations like Mg²⁺ and Ca²⁺ can influence the activity of certain antibiotics by affecting their uptake or interaction with the bacterial cell membrane. Standardizing their concentration is essential for inter-lab reproducibility.
Minimum Bactericidal Concentration (MBC) Assay
Principle & Application
While the MIC assay identifies the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration required to kill a particular bacterium. [10][11]It is a crucial follow-up to the MIC test to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is typically considered bactericidal if the MBC is no more than four times the MIC. [10]
Detailed Protocol
The MBC assay is a direct extension of the MIC assay.
Materials:
-
Completed 96-well MIC plate
-
Sterile Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Protocol Steps:
-
Subculturing from MIC Plate: a. Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control. b. Mix the contents of each selected well thoroughly. c. Aseptically transfer a 10 µL aliquot from each of these wells onto a separate, appropriately labeled TSA plate. d. Spread the aliquot evenly across the surface of the agar.
-
Incubation: a. Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the triazole derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [10][12] c. For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL. A 10 µL plating volume means you should observe ≤5 colonies on the agar plate.
Data Interpretation and Presentation
The MBC is reported in µg/mL or µM. The ratio of MBC/MIC is a key parameter.
| Triazole Derivative | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Compound A | 8 | 16 | 2 | Bactericidal |
| Compound C | 8 | >64 | >8 | Bacteriostatic |
Time-Kill Kinetics Assay
Principle & Application
The time-kill kinetics assay provides dynamic information on the rate and extent of bacterial killing over time. [13][14]This assay is more informative than the static MIC/MBC endpoints and helps to characterize the pharmacodynamic properties of a compound, revealing whether its killing activity is concentration-dependent or time-dependent. [14]
Detailed Protocol
Materials:
-
Mid-logarithmic phase culture of the test organism
-
CAMHB
-
Test triazole derivative
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
TSA plates for colony counting
Protocol Steps:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL in multiple flasks of CAMHB as described for the MIC assay.
-
Exposure: a. Add the triazole derivative to the flasks to achieve final concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. b. Include a "growth control" flask containing no compound.
-
Sampling and Plating: a. Immediately after adding the compound (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove a 100 µL aliquot from each flask. [13] b. Perform 10-fold serial dilutions of each aliquot in sterile saline. c. Plate 100 µL from appropriate dilutions onto TSA plates to obtain colony counts between 30 and 300.
-
Incubation and Counting: a. Incubate plates at 37°C for 18-24 hours. b. Count the colonies and calculate the CFU/mL for each time point and concentration.
Caption: Experimental workflow for the time-kill kinetics assay.
Data Interpretation and Presentation
Results are plotted as log₁₀ CFU/mL versus time.
-
Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [13][15]* Bacteriostatic activity is characterized by an inhibition of growth where the CFU/mL count remains similar to the initial inoculum. [13]
Time (hours) Growth Control (Log₁₀ CFU/mL) 1x MIC (Log₁₀ CFU/mL) 4x MIC (Log₁₀ CFU/mL) 0 5.72 5.71 5.73 4 7.15 5.65 4.21 8 8.34 5.10 2.56 | 24 | 8.91 | 4.88 | <2.0 (Limit of Detection) |
Anti-Biofilm Assay
Principle & Application
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. [16]Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is critical for assessing its potential to treat chronic or device-associated infections. This protocol uses crystal violet staining to quantify biofilm biomass.
Detailed Protocol: Crystal Violet Assay
Materials:
-
Sterile 96-well, flat-bottom microtiter plates
-
Bacterial strain (known biofilm former, e.g., S. aureus or P. aeruginosa)
-
Tryptic Soy Broth with 1% glucose (TSB-G)
-
Test triazole derivative
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
PBS
-
Microplate reader (570 nm)
Protocol Steps:
-
Inoculum and Treatment: a. Prepare a bacterial inoculum adjusted to ~1 x 10⁶ CFU/mL in TSB-G. b. Add 100 µL of the triazole derivative (at concentrations ranging from sub-MIC to supra-MIC) to the wells of a 96-well plate. c. Add 100 µL of the bacterial inoculum to each well. Include growth controls (no compound).
-
Biofilm Formation: a. Incubate the plate without shaking at 37°C for 24-48 hours to allow biofilm formation.
-
Washing and Staining: a. Carefully discard the planktonic (free-floating) cells by inverting the plate. b. Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells, being careful not to disturb the attached biofilm. c. Air-dry the plate completely. d. Add 125 µL of 0.1% crystal violet solution to each well and stain for 15 minutes at room temperature. e. Remove the crystal violet solution and wash the plate three times with PBS.
-
Quantification: a. Air-dry the plate again. b. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm. c. Incubate for 15 minutes. d. Measure the absorbance at 570 nm using a microplate reader.
Data Interpretation and Presentation
The absorbance values are directly proportional to the amount of biofilm. The percentage of biofilm inhibition is calculated as:
% Inhibition = [(OD_control - OD_test) / OD_control] * 100
Data can be presented in tables or bar graphs.
| Triazole Derivative Conc. | Mean Absorbance (570 nm) | % Biofilm Inhibition |
| Growth Control | 1.250 | 0% |
| 0.25x MIC | 0.875 | 30% |
| 0.5x MIC | 0.438 | 65% |
| 1x MIC | 0.150 | 88% |
Causality Insight: This assay primarily measures the compound's ability to prevent biofilm formation . To test for the eradication of pre-formed biofilms , the protocol is modified: the biofilm is allowed to form for 24 hours before the compound is added, followed by a further 24-hour incubation. [17]
Conclusion
The suite of assays described—MIC, MBC, time-kill kinetics, and anti-biofilm—provides a robust framework for the preclinical evaluation of novel triazole derivatives. A systematic application of these protocols allows for a comprehensive characterization of a compound's antibacterial profile, from its initial potency to its dynamic effects on bacterial populations and complex communities. This foundational data is indispensable for identifying lead candidates and guiding the subsequent stages of antimicrobial drug development.
References
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Application Note: A High-Throughput Screening Workflow for the Identification of Novel Modulators from a 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine Analog Library
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a bulky, lipophilic adamantane group can further enhance therapeutic potential.[3][4][5] This document provides a comprehensive guide for establishing a robust high-throughput screening (HTS) cascade to identify novel bioactive molecules from a library of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine analogs. We detail a workflow from initial assay development and validation to primary screening, hit confirmation, and potency determination, using a protein kinase target as a representative model. The protocols and principles described herein are designed to be adaptable, ensuring scientific rigor and maximizing the efficiency of the drug discovery process.[6][7][8]
Introduction
1.1 The Therapeutic Potential of Adamantane-Triazole Scaffolds The fusion of an adamantane cage with a 1,2,4-triazole core creates molecules with unique physicochemical properties. The adamantane moiety increases lipophilicity, which can improve membrane permeability, while the triazole ring is a versatile pharmacophore known to engage in various biological interactions.[9][10] Published research highlights the broad bioactivity of such compounds, including antifungal, antibacterial, anticonvulsant, and anti-proliferative activities.[3][4][11] This structural class represents a promising starting point for the discovery of novel therapeutics against a multitude of disease targets.
1.2 The Role of High-Throughput Screening in Modern Drug Discovery High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against a specific biological target.[6][7][12] By employing robotics, miniaturized assays, and sensitive detection methods, HTS dramatically accelerates the identification of "hits"—compounds that modulate the activity of the target.[8] This process is critical for moving beyond rational design and exploring vast chemical spaces to find novel starting points for drug development.[13]
1.3 Objective: Establishing a Robust HTS Cascade The primary objective of this guide is to outline a complete, field-proven workflow for the HTS of a this compound analog library. This involves selecting an appropriate assay, validating its performance, executing the primary screen, and implementing a series of secondary assays to confirm activity and eliminate artifacts. The goal is to create a funneling process that efficiently identifies potent and specific modulators of a chosen biological target.
Assay Principle and Design
2.1 Selection of a Target Class: Protein Kinases Protein kinases are a large family of enzymes that play critical roles in cell signaling and are implicated in numerous diseases, including cancer and inflammation. They are a well-established and highly "druggable" target class. Given that many heterocyclic compounds, including triazoles, have been shown to be kinase inhibitors, this target family serves as an excellent and relevant example for this application note. For the purposes of this guide, we will focus on a generic serine/threonine kinase assay.
2.2 Choice of Assay Technology: ADP-Glo™ Luminescent Kinase Assay The selection of an appropriate assay technology is critical for HTS success.[14][15] We have selected the Promega ADP-Glo™ Kinase Assay for this workflow. This technology offers several key advantages:
-
Universal Applicability: It can be used for virtually any ADP-generating enzyme, including kinases, regardless of the substrate.[16][17]
-
High Sensitivity: The assay measures the formation of ADP, a direct product of the kinase reaction. This allows for sensitive detection even at low substrate conversion rates, which is ideal for identifying inhibitors.[18][19]
-
Robustness: The luminescent signal is stable, allowing for batch processing of plates, and the assay format is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.[17] Z'-factors greater than 0.7 are routinely achieved with this system.[19]
The assay principle involves two steps: first, after the kinase reaction, remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is directly proportional to kinase activity.[16][17]
2.3 Reagents and Materials
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant kinase and corresponding substrate peptide
-
Staurosporine (or other appropriate potent inhibitor for positive control)
-
Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Adenosine Triphosphate (ATP)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
White, opaque, flat-bottom 384-well assay plates
-
Multichannel pipettes, automated liquid handlers
-
A plate-based luminometer
HTS Workflow: From Library to Hits
A successful screening campaign follows a logical progression from a large-scale primary screen to increasingly focused secondary assays to confirm and characterize initial findings.
Caption: High-Throughput Screening (HTS) Cascade.
3.1 Library Preparation and Management The this compound analog library should be solubilized in 100% DMSO to a stock concentration of 10 mM. These master stocks are stored in appropriate conditions (e.g., -20°C) and used to prepare intermediate plates for screening to minimize freeze-thaw cycles.
3.2 Primary Screening The primary screen is performed at a single compound concentration (e.g., 10 µM) to identify initial "hits."[13] The goal is to cast a wide net and identify any compound showing activity. This is typically run on multiple 384-well plates, with each plate containing dedicated columns for positive and negative controls.
3.3 Data Analysis and Hit Identification Data from the primary screen is normalized to the on-plate controls. The activity of each compound is typically expressed as percent inhibition. A statistical cutoff (e.g., mean activity of the sample wells plus three times the standard deviation) is used to select primary hits for further investigation.
3.4 Hit Confirmation and Counterscreening Primary hits must be confirmed by re-testing from freshly prepared compound solutions. This step eliminates false positives due to handling errors. Following confirmation, it is crucial to perform counterscreens.[20] Counterscreens are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[21][22] For a luciferase-based assay like ADP-Glo™, a key counterscreen is to test for direct inhibition of the luciferase enzyme.[21]
3.5 Dose-Response Analysis and Potency Determination Confirmed hits that are negative in counterscreens are advanced to dose-response analysis.[23] Compounds are tested across a range of concentrations (typically using a serial dilution) to determine their potency, which is quantified as the IC50 value—the concentration at which 50% of the enzymatic activity is inhibited.[24][25]
Key Protocols
4.1 Protocol: Primary HTS using ADP-Glo™ This protocol is designed for a 384-well plate format.
-
Compound Plating: Using an acoustic liquid handler or pintool, transfer 100 nL of the 10 µM compound solution (in DMSO) to the appropriate wells of a 384-well assay plate. Transfer 100 nL of DMSO to control wells.
-
Kinase Reaction Addition: Prepare a 2X kinase/substrate master mix in assay buffer. Add 5 µL of this mix to each well of the assay plate.
-
Negative Control (0% Inhibition): Wells contain kinase, substrate, ATP, and DMSO.
-
Positive Control (100% Inhibition): Wells contain kinase, substrate, ATP, DMSO, and a known inhibitor (e.g., Staurosporine).
-
-
Initiate Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL.
-
Incubation: Mix the plate briefly on a plate shaker and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Develop Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and develop the luminescent signal.
-
Read Plate: Measure luminescence using a plate-based luminometer.
4.2 Protocol: Z'-Factor Determination for Assay Validation The Z'-factor is a statistical parameter used to quantify the quality and robustness of an HTS assay.[26][27][28] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[26][29]
-
Prepare a 384-well plate with a large number of control wells (e.g., 192 negative control wells with DMSO and 192 positive control wells with a saturating concentration of an inhibitor).
-
Run the assay as described in Protocol 4.1.
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
-
Where SD is the standard deviation and Mean is the average of the luminescent signals for the positive (pos) and negative (neg) controls.
-
4.3 Protocol: IC50 Curve Generation for Hit Characterization
-
Perform a serial dilution of the confirmed hit compound in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is common.
-
Plate the diluted compounds onto a 384-well plate.
-
Run the kinase assay as described in Protocol 4.1.
-
Calculate percent inhibition for each concentration relative to the on-plate positive and negative controls.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter variable slope dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[30][31]
Data Interpretation and Expected Results
5.1 Example Assay Validation Data
| Parameter | Positive Control (Staurosporine) | Negative Control (DMSO) |
| Number of Replicates | 192 | 192 |
| Mean Signal (RLU) | 15,250 | 850,500 |
| Std. Deviation (RLU) | 980 | 45,100 |
| Calculated Z'-Factor | \multicolumn{2}{c | }{0.78 } |
A Z'-factor of 0.78 indicates an excellent separation between the positive and negative controls and a highly robust assay suitable for HTS.[29][32]
5.2 Example Dose-Response Curve The expected output from Protocol 4.3 is a sigmoidal curve.[24] A potent inhibitor will show a steep curve with a low IC50 value, indicating it effectively inhibits the kinase at low concentrations.
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Application Notes and Protocols for Molecular Docking Studies of Adamantane-Triazoles with Target Proteins
Introduction: The Synergy of Adamantane-Triazoles and In Silico Drug Design
The confluence of the adamantane cage's unique physicochemical properties and the versatile pharmacological profile of the triazole ring has given rise to a promising class of molecules in drug discovery.[1][2] Adamantane, a rigid, lipophilic, three-dimensional scaffold, can enhance a drug's metabolic stability and facilitate its passage across biological membranes.[1][2] When coupled with a triazole moiety, a privileged scaffold known for its diverse biological activities including antifungal, antiviral, and anticancer properties, the resulting adamantane-triazole hybrids present a compelling starting point for the development of novel therapeutics.[3][4][5][6] These compounds have shown inhibitory activity against a range of enzymes implicated in various diseases.[3][4][5]
Molecular docking, a cornerstone of computational drug design, provides an indispensable tool for elucidating the potential binding modes and affinities of these adamantane-triazole derivatives with their protein targets.[7][8] This in silico technique predicts the preferred orientation of a ligand when bound to a receptor, offering invaluable insights into the molecular interactions that drive biological activity.[7] By simulating the ligand-protein interaction at an atomic level, researchers can prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline and reducing associated costs.[7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of adamantane-triazole derivatives. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our recommendations in authoritative sources.
I. Foundational Concepts: Why Molecular Docking is a Powerful Tool
Molecular docking is predicated on the "lock and key" model of ligand-receptor binding, where the ligand (the "key") fits into the active site of the protein (the "lock"). The process involves two key components: a search algorithm that generates a multitude of possible ligand conformations and orientations within the protein's binding site, and a scoring function that estimates the binding affinity for each of these poses.[7]
The predictive power of molecular docking lies in its ability to:
-
Identify potential drug candidates: By screening large virtual libraries of compounds, docking can identify molecules with a high predicted affinity for a target protein.
-
Elucidate binding mechanisms: The predicted binding poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for ligand recognition and binding.
-
Guide lead optimization: By understanding the structure-activity relationship (SAR), researchers can rationally design modifications to a lead compound to improve its binding affinity and selectivity.[9]
II. The Molecular Docking Workflow: A Step-by-Step Guide
The following workflow provides a comprehensive overview of the molecular docking process, from initial setup to the analysis of results.
Figure 1: A generalized workflow for molecular docking studies.
Protocol 1: Preparation of the Target Protein
The quality of the protein structure is paramount for a successful docking study. The goal of this phase is to prepare a clean and structurally sound receptor model.
Rationale: X-ray crystal structures often contain non-essential components like water molecules, co-solvents, and multiple conformations of amino acid side chains. These need to be addressed to create a realistic and computationally tractable model of the binding site. Adding hydrogen atoms is crucial as they are often not resolved in crystal structures yet play a vital role in ligand binding through hydrogen bonds.
Step-by-Step Methodology:
-
Obtain Protein Structure: Download the 3D structure of the target protein from a reputable database such as the Protein Data Bank (PDB). For this protocol, we will use 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for type 2 diabetes and obesity, with PDB ID: 4C7J.[9][10]
-
Clean the PDB File:
-
Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.[11]
-
If the protein is a multimer, retain only the chain(s) that form the binding site.
-
-
Add Hydrogen Atoms: Use molecular modeling software (e.g., AutoDock Tools, Chimera, Maestro) to add hydrogen atoms to the protein.[11][12] Ensure that the protonation states of ionizable residues (e.g., His, Asp, Glu) are appropriate for the physiological pH.
-
Assign Partial Charges: Assign partial charges to all atoms of the protein. Common charge models include Gasteiger or AMBER charges.[11]
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.
Protocol 2: Preparation of Adamantane-Triazole Ligands
Accurate 3D representation of the ligand is as critical as that of the protein.
Rationale: The initial 3D conformation of the ligand can influence the outcome of the docking simulation. Energy minimization helps to find a low-energy, stable conformation. Assigning correct atom types and charges is essential for the scoring function to accurately calculate interaction energies.
Step-by-Step Methodology:
-
Create 2D Structure: Draw the 2D structure of the adamantane-triazole derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94, AMBER). This will yield a low-energy conformation of the ligand.
-
Assign Partial Charges: Assign partial charges to the ligand atoms, typically using the Gasteiger-Hückel method.
-
Define Torsional Bonds: Identify the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.
-
Save in Appropriate Format: Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).[11]
Protocol 3: Grid Generation and Docking Simulation
The grid defines the search space for the docking algorithm.
Rationale: The grid box should encompass the entire binding site of the protein, providing enough space for the ligand to move and rotate freely. A well-defined grid focuses the computational effort on the region of interest, making the search more efficient.
Step-by-Step Methodology:
-
Define the Binding Site: Identify the active site of the protein. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature reports.
-
Generate the Grid Box: Center a 3D grid box around the identified binding site. The size of the box should be large enough to accommodate the adamantane-triazole ligand in various orientations.[7]
-
Run the Docking Simulation: Execute the docking algorithm. The software will systematically explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.[7][11] Popular docking programs include AutoDock Vina, Glide, and GOLD.
III. Analysis and Interpretation of Docking Results
The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinities.
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Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Adamantane-Triazole Series
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The unique lipophilic and rigid cage-like structure of adamantane, combined with the versatile and pharmacologically significant triazole scaffold, has given rise to a promising class of hybrid molecules with a broad spectrum of biological activities. This guide provides an in-depth exploration of the structure-activity relationship (SAR) studies of adamantane-triazole derivatives. We delve into the rationale behind their design, detailed protocols for their synthesis and biological evaluation, and a comprehensive analysis of how structural modifications influence their therapeutic potential. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged molecular framework.
Introduction: The Strategic Combination of Adamantane and Triazole
The conjugation of an adamantane moiety with a triazole ring is a deliberate strategy in medicinal chemistry aimed at creating drug candidates with enhanced pharmacological properties. The adamantane group, a bulky and highly lipophilic three-dimensional structure, is often referred to as a "lipophilic bullet."[1][2] Its incorporation into a molecule can significantly increase lipophilicity, which in turn can improve membrane permeability and oral bioavailability.[3][4] Furthermore, the rigid nature of the adamantane cage can provide a well-defined orientation for other functional groups, facilitating specific interactions with biological targets.[3][4]
The triazole ring, existing as either 1,2,3-triazole or 1,2,4-triazole isomers, is a bioisostere for various functional groups and is known for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions.[5][6][7] Triazole derivatives have demonstrated a wide array of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[6][8] The combination of these two pharmacophores, therefore, presents a powerful approach to developing novel therapeutic agents.[9] This guide will explore the nuances of this combination through detailed protocols and SAR analysis.
Synthetic Strategy and Protocols
The synthesis of adamantane-triazole derivatives typically follows a multi-step pathway. A common approach involves the initial preparation of an adamantane-containing precursor, which is then cyclized to form the triazole ring. Subsequent modifications can be made to the triazole or adamantane moieties to generate a library of analogs for SAR studies.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of 5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a common intermediate for further derivatization.
Caption: Key structural components influencing the SAR of adamantane-triazole derivatives.
Key SAR observations from the literature:
-
Anticancer Activity: For some series of adamantane-triazole derivatives, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) on a phenyl substituent attached to the triazole ring has been shown to enhance anticancer activity. [9]* Antiviral Activity: The nature of the substituent at the N-4 position of the 1,2,4-triazole ring is often critical. Small, flexible alkyl or aryl groups can lead to potent antiviral effects.
-
Antidiabetic Activity: In the case of α-glucosidase inhibitors, the presence of a linker between the triazole and a phenyl ring, as well as the substitution pattern on the phenyl ring, has been found to be crucial for activity. [10]For instance, certain covalent linkers can enhance the inhibitory potency. [10]
Quantitative Data Summary
The following table summarizes the biological activity of representative adamantane-triazole derivatives from the literature.
| Compound ID | R Group on Triazole | Target | IC₅₀ (µM) | Reference |
| Compound 6c | Covalent linker + Phenyl | α-glucosidase | 8.30 ± 0.33 | [10] |
| Compound 6b | Covalent linker + Phenyl | α-glucosidase | 14.0 ± 0.16 | [10] |
| Acarbose | (Reference Drug) | α-glucosidase | 13.50 ± 0.32 | [10] |
| Gly-Thz-rimantadine | Thiazole derivative | Influenza A/Hongkong/68 | 0.11 (µg/mL) | [11] |
Conclusion and Future Perspectives
The adamantane-triazole hybrid structure represents a highly versatile and promising scaffold in medicinal chemistry. The SAR studies highlighted in this guide demonstrate that systematic modifications to the adamantane, triazole, and substituent moieties can lead to the discovery of potent and selective inhibitors for a variety of therapeutic targets. The detailed protocols provided herein offer a practical framework for researchers to synthesize and evaluate novel adamantane-triazole derivatives.
Future research in this area should focus on exploring a wider range of substituents and linkers to further refine the SAR. Additionally, the application of computational methods, such as molecular docking and molecular dynamics simulations, will be invaluable in guiding the rational design of next-generation adamantane-triazole-based therapeutics with improved efficacy and safety profiles.
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Application Notes & Protocols: 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine as a Novel Chemical Probe for Target Discovery
Abstract
The intersection of unique structural motifs in medicinal chemistry often yields compounds with novel biological activities. The 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine scaffold represents such a confluence, combining the rigid, lipophilic adamantane cage with the versatile 1,2,4-triazole ring system. The adamantane moiety is known to enhance pharmacokinetic properties and facilitate interactions with hydrophobic pockets in protein targets, while triazole derivatives exhibit a vast range of pharmacological effects, including antimicrobial and anti-proliferative activities.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of this compound as a chemical probe. We present a logical workflow, from initial physicochemical characterization to advanced protocols for target identification and validation, underscoring the principles of robust chemical biology research.
Introduction: The Rationale for a New Chemical Probe
Chemical probes are indispensable small molecules used to interrogate biological systems by modulating the function of specific protein targets.[6][7] A high-quality chemical probe must exhibit potent and selective target engagement within a cellular context.[8] The development and application of such tools are pivotal in the early stages of drug discovery for target validation—the process of confirming that modulating a specific target leads to a desired therapeutic effect.[9][10]
The adamantane-triazole scaffold has emerged as a promising pharmacophore. Derivatives have been identified as potent inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic diseases.[11][12] Given this precedent, this compound (hereafter referred to as "Ada-Triazole-Amine") is a compelling candidate for development as a chemical probe to uncover novel biological targets and pathways. This guide provides the foundational knowledge and detailed protocols to empower researchers to explore its full potential.
Core Principles of a High-Quality Chemical Probe
Before embarking on experimental work, it is crucial to understand the criteria that define a reliable chemical probe. These principles form a self-validating framework for all subsequent protocols.
| Parameter | Recommended Criteria | Rationale & Significance |
| Potency | Biochemical IC₅₀ or K_d_ < 100 nM | Ensures that the molecule interacts with its target at low concentrations, minimizing off-target effects. |
| Cellular EC₅₀ < 1 µM | Demonstrates the ability to engage the target within the complex environment of a living cell.[7] | |
| Selectivity | >30-fold against related family members | Critical for attributing a cellular phenotype to the modulation of a specific target, avoiding misleading conclusions from polypharmacology.[7][8] |
| Target Engagement | Direct, quantifiable evidence in cells | Confirms that the probe physically interacts with its intended target in a relevant biological system.[13][14] |
| Negative Control | Structurally similar but inactive analog | Essential for distinguishing on-target effects from non-specific or compound-related artifacts.[6][15] |
Characterization of Ada-Triazole-Amine
The first step in utilizing any new chemical entity is to confirm its identity, purity, and fundamental physicochemical properties.
Protocol 2.1: Synthesis and Structural Verification
The synthesis of Ada-Triazole-Amine can be adapted from established methods for related 4-amino-1,2,4-triazole-3-thiols, often starting from adamantane-1-carbohydrazide.[4][16][17]
-
Synthesis: React adamantane-1-carbohydrazide with a suitable reagent like ethyl isothiocyanate, followed by cyclization with hydrazine hydrate.[17] Detailed synthetic procedures for analogous compounds can be found in the literature.[4][16][18]
-
Purification: Purify the crude product using recrystallization or column chromatography until a purity of >95% is achieved, as determined by HPLC.
-
Structural Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and ensure the absence of significant impurities.
-
Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.[19]
-
FTIR Spectroscopy: Confirm the presence of key functional groups (e.g., N-H, C=N).
-
Protocol 2.2: Solubility and Stability Assessment
-
Solubility: Determine the solubility in common biological buffers (e.g., PBS) and organic solvents (e.g., DMSO). Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Stability: Assess the stability of the DMSO stock solution at various temperatures (-20°C, 4°C, RT) over time using HPLC. Evaluate stability in aqueous assay buffer at 37°C for the typical duration of a cell-based experiment (e.g., 24-72 hours) to check for degradation.
Workflow for Target Identification and Validation
The following sections outline a comprehensive, multi-stage workflow designed to identify the molecular target(s) of Ada-Triazole-Amine and validate their biological relevance.
Figure 1: A multi-phase workflow for chemical probe-based target discovery.
Protocol 3.1: Phenotypic Screening (Phase 1)
The initial goal is to determine if Ada-Triazole-Amine elicits a reproducible biological response in a cellular context. An anti-proliferative assay is a common starting point due to the known activities of related compounds.[5][20]
-
Cell Line Selection: Choose a panel of relevant human cell lines (e.g., cancer cell lines like HeLa or A549, or non-cancerous lines like HEK293).
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Ada-Triazole-Amine (e.g., from 100 µM down to 1 nM) in culture medium from the DMSO stock. The final DMSO concentration should be ≤0.5%. Include a vehicle-only (DMSO) control.
-
Incubation: Treat cells with the compound dilutions and incubate for a standard period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value. An EC₅₀ < 10 µM is generally considered a "hit" worthy of further investigation.
Protocol 3.2: Target Identification via Affinity Proteomics (Phase 2)
If a robust phenotype is observed, the next step is to identify the protein(s) that Ada-Triazole-Amine binds to. This is commonly achieved using affinity-based protein profiling (ABPP).[10]
-
Affinity Probe Synthesis: Synthesize a derivative of Ada-Triazole-Amine that incorporates a bio-orthogonal handle for enrichment, such as an alkyne group (for click chemistry) or a biotin tag.[9] It is critical to attach the linker at a position that does not disrupt the compound's biological activity, as determined by re-running the phenotypic assay.
-
Cell Lysis: Grow the selected cell line in large-scale culture, harvest the cells, and prepare a native cell lysate using a mild lysis buffer (e.g., containing 0.1% NP-40 and protease/phosphatase inhibitors).
-
Affinity Pull-Down:
-
Incubate the cell lysate with the biotinylated Ada-Triazole-Amine probe for 1-2 hours at 4°C.
-
As a crucial control, perform a competition experiment by pre-incubating a separate aliquot of lysate with a 50-100 fold excess of the original, non-biotinylated Ada-Triazole-Amine before adding the biotinylated probe.
-
Add streptavidin-coated magnetic beads to each lysate and incubate for 1 hour at 4°C to capture the probe and its bound proteins.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elution and Digestion: Elute the bound proteins and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competed sample. These are your high-confidence candidate targets.
Target Validation and Mechanistic Studies
Identifying a binding partner is not sufficient; you must validate that the interaction is responsible for the observed phenotype.[7]
Figure 2: Orthogonal approaches for validating a candidate protein target.
Protocol 4.1: In Vitro Biochemical Validation
This step confirms a direct interaction between Ada-Triazole-Amine and the candidate protein.
-
Obtain Recombinant Protein: Express and purify the candidate target protein.
-
Direct Binding Assay:
-
Use a biophysical technique like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (K_d_) of Ada-Triazole-Amine to the recombinant protein.
-
-
Functional Assay:
-
If the target is an enzyme, develop a functional assay to measure its activity (e.g., kinase assay, protease assay).[21]
-
Determine the IC₅₀ of Ada-Triazole-Amine by titrating the compound into the assay. A potent IC₅₀ (<100 nM) that correlates with the binding affinity provides strong evidence of functional modulation.
-
Protocol 4.2: Cellular Target Engagement
Confirm that the probe engages the target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Cell Treatment: Treat intact cells with Ada-Triazole-Amine or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 65°C). Ligand binding typically stabilizes a protein, increasing its melting temperature.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of Ada-Triazole-Amine demonstrates direct target engagement in the cellular environment.
Protocol 4.3: Genetic Validation
The ultimate test is to determine if removing the target protein mimics or ablates the probe's effect.
-
Target Knockdown/Knockout: Use siRNA (for transient knockdown) or CRISPR/Cas9 (for stable knockout) to reduce or eliminate the expression of the candidate target protein in the cell line used for phenotypic screening.
-
Phenotypic Analysis:
-
Mimicry: If Ada-Triazole-Amine is an inhibitor, knocking down the target should mimic the anti-proliferative phenotype observed with the compound.
-
Ablation: Treat the knockdown/knockout cells with Ada-Triazole-Amine. If the compound's effect is significantly reduced or eliminated in these cells compared to control cells, it provides definitive evidence that the compound acts through this target.
-
Conclusion and Future Directions
This compound is a promising molecule for the development of a novel chemical probe. Its adamantane and triazole components suggest a high potential for biological activity. By following the systematic, multi-phase workflow outlined in these application notes—from initial characterization and phenotypic screening to rigorous target identification and validation—researchers can effectively elucidate its mechanism of action. The successful identification of a novel target using this probe could open new avenues for therapeutic intervention and significantly advance our understanding of cellular biology.
References
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Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]
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Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]
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Prevet, H., & Collins, I. (2019). Labelled chemical probes for demonstrating direct target engagement in living systems. Future Medicinal Chemistry, 11(9), 1055-1073. [Link]
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Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Shape, P. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195–199. [Link]
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Samuseva, A. V., Fomina, L. I., & Parshina, L. N. (2018). Antimicrobial and antifungal activity of some (5-(adamantane-1-yl)-4R-1,2,4-triazole-3-ylthiols substitutes. Journal of Pharmaceutical Sciences and Research, 10(7), 1735-1738. [Link]
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Kaplaushenko, A., Shcherbak, M., & Polonets, O. (2015). Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. News of Pharmacy, (3), 32-36. [Link]
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Scheen, A., & Paquot, N. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Communications Biology, 6(1), 589. [Link]
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Schreiber, S. L. (2015). Chemical probes and drug leads from advances in synthetic planning and methodology. Science, 348(6237), 869-875. [Link]
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Prevet, H., & Collins, I. (2019). Labelled chemical probes for demonstrating direct target engagement in living systems. Future Medicinal Chemistry, 11(9), 1055-1073. [Link]
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Chiosis, G. (n.d.). Development of Chemical Probes. Memorial Sloan Kettering Cancer Center. [Link]
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(5), 3516-3604. [Link]
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Khanye, S. D., Mkhondo, N. V., Tladinyane, K. F., & Arderne, C. (2020). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 25(23), 5576. [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro Biochemical Assays. Assay Guidance Manual. [Link]
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Khanye, S. D., et al. (2021). Adamantane-linked 1,2,4-triazoles: Crystal structures, in vitro antimicrobial and anti-proliferative activities, and molecular docking analysis. Journal of Molecular Structure, 1244, 130953. [Link]
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Khanye, S. D., et al. (2022). Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction. International Journal of Molecular Sciences, 23(21), 13354. [Link]
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Khanye, S. D., & Mkhondo, N. V. (2023). Adamantane-based chemotherapeutic drugs and drug candidates. RSC Medicinal Chemistry, 14(3), 398-422. [Link]
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Arshad, M. F., et al. (2012). 5-(Adamantan-1-yl)-3-(benzyl-sulfan-yl)-4-methyl-4H-1,2,4-triazole. Acta Crystallographica Section E, 68(Pt 8), o2427-o2428. [Link]
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Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
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Kaplaushenko, A. H., et al. (2015). Electronic characteristics and reactivity of 5-(((5-adamantane-1-yl)-4-phenyl-4H-1,2,4-triazole-3-yl)thio)methyl-4-phenyl-4H-1,2,4-triazole-3-thiol molecule. ResearchGate. [Link]
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Al-Abdullah, E. S., et al. (2012). 3-(Adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E, 68(Pt 6), o1347. [Link]
-
Al-Abdullah, E. S., et al. (2017). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports, 7(1), 1-14. [Link]
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Al-Tamimi, A. S., et al. (2014). 3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E, 70(Pt 7), o766-o767. [Link]
-
Al-Salahi, R., Abuelizz, H. A., & Marzouk, M. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-864. [Link]
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Mange, Y. J., Isloor, A. M., & Malladi, S. (2012). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 5(4), 527-532. [Link]
-
Al-Omar, M. A., et al. (2016). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. Molecules, 21(8), 1048. [Link]
-
Al-Tamimi, A. S., et al. (2014). 3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E, 70(Pt 7), o766-o767. [Link]
-
Gobis, K., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8683. [Link]
-
Gobis, K., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4930. [Link]
-
Rouzi, K., et al. (2024). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. ResearchGate. [Link]
-
Al-Abdullah, E. S., et al. (2017). Crystal structure of 3-(adamantan-1-yl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione, C18H20FN3S. Zeitschrift für Kristallographie-New Crystal Structures, 232(2), 335-337. [Link]
-
Kumar, D., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. [Link]
-
Al-Tamimi, A. S., et al. (2013). 5-(Adamantan-1-yl)-N-methyl-1,3,4-thia-diazol-2-amine. Acta Crystallographica Section E, 69(Pt 5), o683. [Link]
-
Al-Salahi, R., Abuelizz, H. A., & Marzouk, M. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine
Welcome to the technical support guide for the synthesis of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently encountered challenges in this multi-step synthesis. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to optimize your reaction outcomes.
The synthesis of this valuable heterocyclic compound, which incorporates the bulky and lipophilic adamantane cage, is typically achieved via a two-step process: formation of an acyl aminoguanidine intermediate, followed by a thermally- or chemically-induced cyclization. While straightforward in principle, achieving high yields requires careful control over reaction parameters.
Overall Synthesis Workflow
The general pathway involves the acylation of aminoguanidine with an activated adamantane carboxylate source, followed by intramolecular cyclization.
Caption: General two-step synthesis pathway.
Part 1: Preparation of Acyl Aminoguanidine Intermediate
This initial step involves the reaction of a highly reactive adamantane derivative with aminoguanidine. Success here is foundational for the overall yield.
Frequently Asked Questions & Troubleshooting
Q1: What is the best starting material for the adamantane moiety?
A1: The most common and cost-effective starting material is 1-adamantanecarboxylic acid. However, it must first be activated to an acyl halide, typically 1-adamantanecarbonyl chloride, to react efficiently with aminoguanidine. Direct condensation of the carboxylic acid with aminoguanidine is possible but often requires harsher conditions like high temperatures or microwave assistance, which can be difficult to control and may lead to side products.[1][2] The standard and most reliable method involves preparing the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]
Q2: My yield of 1-adamantanecarbonyl chloride is consistently low. What am I doing wrong?
A2: This is almost always a moisture-related issue. Acyl chlorides are extremely reactive towards water and will rapidly hydrolyze back to the unreactive carboxylic acid.[4]
-
Causality: The carbonyl carbon of the acyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this carbon and leading to the elimination of HCl and reformation of the carboxylic acid. This is an irreversible side reaction that consumes your desired product.
-
Solutions:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Anhydrous Reagents: Use a freshly opened bottle of thionyl chloride or ensure it is distilled before use. The solvent (e.g., DCM, THF, or toluene) must be anhydrous.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Q3: During the reaction of 1-adamantanecarbonyl chloride with aminoguanidine, I get a messy, insoluble precipitate and a low yield of the desired intermediate. What's happening?
A3: This issue typically stems from two sources: the choice of aminoguanidine salt and poor temperature control.
-
Causality (Aminoguanidine Salt): Aminoguanidine is often supplied as a bicarbonate or hydrochloride salt to improve its stability. For it to act as a nucleophile, the free base is required. Simply mixing the salt with the acyl chloride can lead to poor reactivity and complex side reactions. The free base must be liberated in situ or just before the reaction.
-
Causality (Temperature & Stoichiometry): Aminoguanidine has three nitrogen atoms that can potentially act as nucleophiles. The reaction with the highly reactive acyl chloride is very exothermic. If the temperature is not controlled, or if stoichiometry is off, you risk di-acylation or other side reactions, leading to polymeric or insoluble byproducts.
-
Solutions:
-
Use a Base: Add a non-nucleophilic base (like triethylamine or DIPEA) to the suspension of the aminoguanidine salt in your anhydrous solvent. This will generate the free base in situ.
-
Control Temperature: Add the 1-adamantanecarbonyl chloride solution dropwise to the aminoguanidine mixture at a low temperature (0 °C is ideal) to manage the exotherm and improve selectivity.
-
Solvent Choice: Use a solvent in which the aminoguanidine salt has some solubility, such as THF or pyridine, to ensure a more homogeneous reaction mixture.
-
Part 2: Cyclization to the 1,2,4-Triazole Ring
This is the critical, yield-determining step where the linear acyl aminoguanidine intermediate undergoes intramolecular condensation to form the stable triazole ring.
Simplified Cyclization Mechanism
Caption: Key mechanistic steps in the triazole ring formation.
Frequently Asked Questions & Troubleshooting
Q4: My cyclization reaction is not going to completion, even after prolonged heating. How can I drive it forward?
A4: Incomplete cyclization usually points to insufficient energy (temperature) or improper catalytic conditions. The intramolecular cyclization has a significant activation energy barrier.
-
Causality: The reaction requires the formation of a tetrahedral intermediate followed by the elimination of two molecules of water (overall from the start of the synthesis).[1] This dehydration is often the rate-limiting step and is significantly accelerated by higher temperatures and/or the presence of a catalyst.
-
Solutions:
-
Increase Temperature: If you are running the reaction in a high-boiling solvent like DMF or DMSO, ensure you are reaching a sufficiently high temperature (typically >150 °C). For solvent-free "fusion" methods, the temperature may need to be even higher, but this risks decomposition.[5]
-
Use a Base: The most common method for this type of cyclization is heating in an aqueous basic solution (e.g., 10% NaOH or KOH). The base deprotonates the nitrogen atoms, increasing their nucleophilicity and facilitating the ring-closing attack.[6][7]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1][2][8] This is an excellent alternative if conventional heating is ineffective.
-
Q5: I'm observing significant product decomposition and charring during the cyclization step. What causes this?
A5: Decomposition is a clear sign that your reaction temperature is too high for the stability of your intermediate or product under the chosen conditions.
-
Causality: At excessive temperatures, particularly under harsh basic or acidic conditions, the triazole ring or the acyl aminoguanidine intermediate can degrade through various pathways, leading to charring and a complex mixture of byproducts.
-
Solutions:
-
Optimize Temperature: Perform small-scale experiments to find the minimum temperature required for cyclization. Monitor the reaction closely using TLC. The goal is to find the sweet spot where cyclization occurs at a reasonable rate without significant decomposition.
-
Change Cyclization Method: If a high-temperature fusion reaction is causing charring, switch to a solvent-based method using a base like NaOH in refluxing ethanol or water.[6][7] This provides better temperature control and a more homogeneous reaction environment.
-
| Problem | Potential Cause | Suggested Solution |
| Low Overall Yield | Inefficient activation of carboxylic acid. | Ensure anhydrous conditions during acyl chloride formation. Use freshly distilled thionyl chloride. |
| Poor reactivity of aminoguanidine salt. | Add a non-nucleophilic base (e.g., triethylamine) to liberate the free base in situ. | |
| Incomplete Cyclization | Insufficient temperature. | Increase reflux temperature or switch to a higher-boiling solvent. Consider microwave irradiation.[1][2] |
| Incorrect catalytic conditions. | Switch from thermal fusion to refluxing in an aqueous base (e.g., 10% NaOH).[6] | |
| Product Decomposition | Excessive heat during cyclization. | Lower the reaction temperature and monitor by TLC. Avoid "fusion" methods if charring occurs. |
| Purification Difficulties | Product is oily or impure. | Ensure cyclization is complete. Wash crude product with a non-polar solvent (e.g., hexanes) to remove greasy impurities before attempting recrystallization from a polar solvent like ethanol. |
Part 3: Purification and Characterization
Q6: What is the most effective method for purifying the final product?
A6: For most crystalline organic compounds, recrystallization is the most efficient and scalable purification method.
-
Protocol:
-
Dissolve the crude solid in a minimum amount of a hot solvent in which the product has high solubility but in which the impurities are either highly soluble (and remain in the mother liquor) or insoluble (and can be filtered off hot). Ethanol or an ethanol/water mixture is often a good starting point.[9]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Q7: How do I confirm the structure of the final product?
A7: A combination of spectroscopic methods is essential for unambiguous structure confirmation.
-
¹H NMR: Look for the characteristic signals of the adamantyl cage (typically broad singlets or multiplets between 1.7-2.2 ppm), the absence of certain precursor protons, and the appearance of new signals for the amino (NH₂) and triazole (NH) protons, which may be broad and exchangeable with D₂O.
-
¹³C NMR: Confirm the presence of the correct number of carbon signals, including those for the adamantyl group and the two distinct carbons of the triazole ring.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺).
-
FTIR: Look for the characteristic N-H stretching vibrations of the amino and triazole groups (typically in the 3100-3400 cm⁻¹ region) and the C=N stretching of the triazole ring.
By carefully considering these experimental details and understanding the chemistry behind each step, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purity.
References
- Daken Chemical. (2025). 1-Adamantanecarbonyl Chloride (CAS 2094-72-6): A Versatile Organic Synthesis Intermediate.
- Guidechem. (n.d.). 1-Adamantanecarbonyl chloride 2094-72-6 wiki.
- ResearchGate. (n.d.). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium.
- Zaporozhye Medical Journal. (n.d.). Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives.
- MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
- Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid.
- Otto Chemie Pvt. Ltd. (n.d.). 1-Adamantanecarbonyl chloride, 95%.
- International Journal of Innovative Science and Research Technology. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities.
- ResearchGate. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
-
El-Emam, A. A., & Ibrahim, H. S. (1991). 3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, E70(o766). Available from: [Link]
- Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
- Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole.
-
National Center for Biotechnology Information. (n.d.). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. Available from: [Link]
- ResearchGate. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?
- ResearchGate. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism.
- Sigma-Aldrich. (n.d.). 1-Adamantanecarbonyl chloride 95 2094-72-6.
-
National Center for Biotechnology Information. (n.d.). 3-(Adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione. Available from: [Link]
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Technical Support Center: Synthesis of Adamantane-Substituted Triazoles
Welcome to the technical support center for the synthesis of adamantane-substituted triazoles. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the unique challenges posed by incorporating the bulky, lipophilic adamantane cage into triazole scaffolds. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, offering field-proven insights to troubleshoot common issues and optimize your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting your experiments.
Q1: What makes the synthesis of adamantane-substituted triazoles so challenging?
A: The primary difficulties stem from two core properties of the adamantane group:
-
Steric Hindrance: The adamantyl group is exceptionally bulky. This three-dimensional cage structure can physically block reagents from approaching the reaction center (e.g., the alkyne or azide), slowing down reaction rates or preventing the reaction altogether. This is a significant factor in catalyst-substrate interactions.[1][2][3]
-
Solubility: Adamantane is highly nonpolar and lipophilic, making it virtually insoluble in water but soluble in nonpolar organic solvents like hexane and chloroform.[4][5] Many common cycloaddition reactions, particularly the popular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are often performed in polar or aqueous solvent systems for optimal catalyst performance. This creates a solubility mismatch, leading to heterogeneous reaction mixtures and poor yields.
Q2: What are the primary synthetic routes, and how do I choose the right one?
A: The most common methods are variants of the Huisgen 1,3-dipolar cycloaddition. The choice depends on the desired regioisomer (1,4- vs. 1,5-disubstituted triazole):
| Reaction | Catalyst | Product Regioisomer | Key Considerations for Adamantane |
| CuAAC | Copper(I) | 1,4-disubstituted ("1,4-isomer") | Highly reliable and widely used, but can be sensitive to steric hindrance. Requires careful optimization of ligands and solvents for bulky adamantyl groups.[6][7] |
| RuAAC | Ruthenium(II) | 1,5-disubstituted ("1,5-isomer") | Generally more tolerant of steric bulk than CuAAC. It is the method of choice for accessing the 1,5-isomer.[6][8][9][10] |
| Thermal Huisgen Cycloaddition | None (Heat) | Mixture of 1,4- and 1,5-isomers | Requires high temperatures, which can be incompatible with sensitive functional groups. It often results in difficult-to-separate regioisomeric mixtures.[6] |
Q3: For "click chemistry," is CuAAC or RuAAC better for adamantane substrates?
A: There is no single "better" method; the choice is dictated by your target molecule:
-
Choose CuAAC if you specifically require the 1,4-disubstituted triazole . Be prepared to screen solvents and ligands to overcome potential steric and solubility issues.
-
Choose RuAAC if you need the 1,5-disubstituted triazole or if your CuAAC reactions are failing due to steric hindrance. RuAAC often proves more robust for sterically demanding substrates.[8][9][10][11]
Part 2: Troubleshooting Guide - Experimental Issues & Solutions
This section provides direct answers to specific problems encountered in the lab.
Issue 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q: I'm trying to react 1-ethynyladamantane with an organic azide using standard CuAAC conditions (CuSO₄/Sodium Ascorbate in tBuOH/H₂O), but I'm getting very low yields or only starting material back. What's going wrong?
A: This is a classic problem when working with adamantane. The issue likely stems from a combination of steric hindrance and poor solubility. Let's break down the potential causes and solutions.
Causality Analysis: The standard CuAAC mechanism involves the formation of a copper-acetylide intermediate.[12][13][] The bulky adamantane group can hinder the approach of the azide to this complex. Furthermore, if your adamantane-alkyne is not soluble in the aqueous t-butanol mixture, the reagents cannot interact effectively.
Troubleshooting Steps:
-
Address Solubility:
-
Solvent Screening: Move away from aqueous systems. Try polar aprotic solvents where adamantane derivatives have better solubility, such as THF, DMF, or DMSO. A homogeneous reaction is critical.[15]
-
Co-solvent Mixtures: If a protic solvent is needed, try mixtures like Dioxane/H₂O or DMF/H₂O.
-
-
Optimize the Catalytic System:
-
Use a Ligand: The Cu(I) catalyst is unstable and prone to oxidation. A stabilizing ligand is crucial, especially in challenging reactions. Tris(triazolylmethyl)amine ligands like THPTA and TBTA are excellent choices as they accelerate the reaction and protect the catalyst.[16][17][18] THPTA is water-soluble, while TBTA is better for organic solvents.
-
Catalyst Source: Instead of generating Cu(I) in situ, consider using a stable Cu(I) source like CuI or [Cu(MeCN)₄]PF₆, especially in anhydrous organic solvents.
-
-
Increase Reagent Concentration & Temperature:
-
Concentration: Le Chatelier's principle applies. If possible without causing solubility issues, increasing the concentration of your reactants can help drive the reaction forward.
-
Temperature: While many click reactions work at room temperature, sluggish reactions with bulky substrates can benefit from gentle heating (e.g., 40-60 °C).[18][19] Monitor for potential side reactions or degradation.
-
Workflow Diagram: Troubleshooting Low CuAAC Yield
Caption: Troubleshooting workflow for adamantane CuAAC reactions.
Issue 2: My Ruthenium-Catalyzed Reaction (RuAAC) is Not Working or is Sluggish
Q: I switched to RuAAC to get the 1,5-isomer, using Cp*RuCl(PPh₃)₂ as the catalyst, but the reaction is extremely slow. What can I do?
A: While RuAAC is generally better for bulky groups, it has its own set of requirements. Sluggishness often points to catalyst activation or reaction environment issues.
Causality Analysis: The RuAAC mechanism proceeds through a ruthenacycle intermediate.[9][10][11] The efficiency of this cycle is highly dependent on the solvent and the absence of coordinating inhibitors. Unlike CuAAC, which can tolerate water, RuAAC is often inhibited by protic or coordinating solvents.
Troubleshooting Steps:
-
Strictly Anhydrous & Aprotic Conditions:
-
Solvent Choice: The best solvents for RuAAC are non-coordinating and aprotic, such as Toluene , DCE (1,2-dichloroethane) , or Dioxane .[15] Avoid alcohols, water, and even highly coordinating solvents like DMSO unless specified for a particular protocol.
-
Inert Atmosphere: The catalyst can be sensitive to air. Run the reaction under an inert atmosphere (Argon or Nitrogen).[15]
-
-
Catalyst Choice and Activation:
-
Temperature Optimization:
-
While some RuAAC reactions proceed at room temperature, many require heating to 50-80 °C to achieve a reasonable rate, especially with challenging substrates.[15]
-
Mechanism Comparison: CuAAC vs. RuAAC
Caption: Catalytic cycles of CuAAC and RuAAC leading to different regioisomers.
Issue 3: Difficulty in Purifying the Adamantane-Triazole Product
Q: My reaction worked, but I'm struggling to purify the product. It's a greasy solid that is difficult to handle and co-elutes with starting material on my silica column.
A: Purification of adamantane derivatives is frequently challenging due to their high lipophilicity and crystallinity.
Causality Analysis: The nonpolar adamantane cage dominates the physical properties of the molecule. This makes it behave like a hydrocarbon, leading to high retention on normal-phase silica with nonpolar eluents (like hexane/ethyl acetate) and making it difficult to separate from other lipophilic components.
Troubleshooting Steps:
-
Crystallization: This should be your first approach. Adamantane compounds are often highly crystalline.
-
Solvent Systems: Try dissolving the crude material in a minimum amount of a good solvent (e.g., Dichloromethane, Chloroform, Ethyl Acetate) and then slowly adding a poor solvent (e.g., Hexane, Pentane, Methanol) until turbidity appears. Let it stand to crystallize.
-
-
Chromatography Optimization:
-
Eluent System: If crystallization fails, optimize your column chromatography. Use a very shallow gradient of a polar modifier. For example, start with 100% Hexane and slowly increase the Ethyl Acetate or DCM concentration by 0.5-1% increments.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18 silica) with polar eluents like Acetonitrile/Water or Methanol/Water if the compound has sufficient polarity.
-
-
Sublimation:
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Synthesis of 1-Azidoadamantane
This protocol is adapted from established methods for preparing bridgehead azides.[22][23]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-adamantanol (1.0 eq) in chloroform (approx. 5 mL per gram of alcohol).
-
Acid Addition: Cool the mixture in an ice bath (0 °C). Slowly add concentrated sulfuric acid (57% H₂SO₄, ~1.5 eq).
-
Azide Formation: While stirring vigorously at 0 °C, add sodium azide (NaN₃, 1.5 eq) portion-wise over 30 minutes. Caution: Hydrazoic acid (HN₃) is toxic and explosive. Perform this step in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice. Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude 1-azidoadamantane is often pure enough for the next step but can be further purified by column chromatography on silica gel if needed.
Protocol 2: Optimized CuAAC for Adamantane Substrates
-
Setup: To a vial under an inert atmosphere (Argon), add 1-ethynyladamantane (1.0 eq), the organic azide (1.05 eq), and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.05 eq).
-
Solvent: Add anhydrous THF or DMF to dissolve the reagents (target concentration ~0.1 M).
-
Catalyst Addition: Add CuI (0.02 eq). The solution may turn slightly yellow/green.
-
Base (Optional but Recommended): Add a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (2.0 eq). This helps facilitate the formation of the copper acetylide.
-
Reaction: Stir the mixture at 50 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Once complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (to remove copper), followed by brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by crystallization or column chromatography as described in the troubleshooting section.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
- Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Various sources.
-
Jin, L., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. [Link]
-
Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]
-
Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]
-
Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Request PDF. [Link]
-
Preparation of 1-ethynyladamantane. PrepChem.com. [Link]
-
Synthesis of 1-ethynyladamantane. PrepChem.com. [Link]
-
Sasaki, T., Eguchi, S., & Toru, T. (1978). Synthesis of adamantane derivatives. 37. A convenient and efficient synthesis of 1-azidoadamantane and related bridgehead azides. The Journal of Organic Chemistry. [Link]
-
Adamantane - Solubility of Things. Solubility of Things. [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]
-
Adamantane. Wikipedia. [Link]
- Process for the preparation of 1-adamantane derivatives.
-
Leonova, M. V., et al. (2023). Synthesis and Reactions of Allylic Azides of the Adamantane Series. ResearchGate. [Link]
-
Perlovich, G. L., Volkova, T. V., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing. [Link]
-
Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science (RSC Publishing). [Link]
-
Fort, R. C., & Schleyer, P. v. R. (1964). Adamantane: Consequences of the Diamondoid Structure. Chemical Reviews. [Link]
-
Synthesis of adamantane derivatives. 37. A convenient and efficient synthesis of 1-azidoadamantane and related bridgehead azides, and some of their reactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
2,4,9‐Triazaadamantanes with “Clickable” Groups: Synthesis, Structure and Applications as Tripodal Platforms. Request PDF - ResearchGate. [Link]
-
A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. MDPI. [Link]
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2011). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments. [Link]
-
Optimized CuAAC reaction set‐up. ResearchGate. [Link]
-
Stoichiometric and Catalytic Conversion of 1-Adamantyl Azide to 1-Adamantyl Isocyanate. Organometallics - ACS Publications. [Link]
-
Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines. ResearchGate. [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]
- Synthesis of Fluorinated 1,4,5-Substituted 1,2,3-Triazoles by RuAAC Reaction. Various sources.
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]
-
Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene. ResearchGate. [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central. [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC - PubMed Central. [Link]
-
adamantane - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Adamantane-Appended 1,2,3-Triazole Hybrids: Synthesis and α-Glucosidase Inhibition Studies through Experimental and In Silico Approach. PubMed. [Link]
-
Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. PUBDB. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. ResearchGate. [Link]
-
1,2,3-Triazole synthesis. Organic Chemistry Portal. [Link]
-
Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. MDPI. [Link]
-
1-Ethynyladamantane. PubChem - NIH. [Link]
Sources
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- 15. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Adamantane-Triazole Compounds
Welcome to the technical support center for the purification of adamantane-triazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these unique molecules. The bulky, lipophilic adamantane cage combined with the polar, heterocyclic triazole ring presents distinct challenges that require a nuanced approach to purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Purification Hurdles
This section is dedicated to resolving specific problems that can arise during the purification of adamantane-triazole compounds. Each issue is addressed with an explanation of the underlying causes and a step-by-step protocol for its resolution.
Issue 1: My Adamantane-Triazole Compound is an Intractable Oil After Initial Work-up.
Question: I've completed the synthesis of my adamantane-triazole derivative, and after aqueous work-up and removal of the organic solvent, I'm left with a thick, sticky oil instead of the expected solid. How can I induce crystallization?
Answer: "Oiling out" is a common problem, particularly when impurities are present, as they can depress the melting point and inhibit the formation of a crystal lattice.[1] The unique combination of the bulky, non-polar adamantane group and a potentially polar triazole ring can also lead to complex solubility behaviors.
Causality:
-
Presence of Impurities: Unreacted starting materials, byproducts, or even residual solvent can act as "anti-solvents" for crystallization.
-
Supersaturation: The solution may be too concentrated, preventing orderly crystal growth.
-
Rapid Cooling: Cooling the solution too quickly can lead to the compound crashing out as an amorphous oil rather than forming a crystalline solid.
Troubleshooting Protocol:
-
Re-dissolution and Solvent Exchange:
-
Attempt to dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate).
-
If it dissolves, you can try to precipitate the product by slowly adding a poor solvent (e.g., hexanes, heptane) dropwise while stirring vigorously.
-
-
Scratching and Seeding:
-
If the oil is highly viscous, try scratching the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
If you have a small amount of pure, solid material from a previous batch, add a "seed crystal" to the oil to initiate crystallization.[2]
-
-
Trituration:
-
Add a poor solvent in which your compound is sparingly soluble (e.g., cold diethyl ether or hexanes).
-
Using a spatula or glass rod, vigorously stir and break up the oil. This process, known as trituration, can wash away soluble impurities and induce the formation of a solid.
-
-
Further Purification:
-
If the above methods fail, it is likely that the purity of your compound is too low for crystallization. In this case, purification by column chromatography is recommended to remove the impurities that are inhibiting crystallization.
-
Issue 2: My Adamantane-Triazole Compound Streaks Badly on a Silica Gel TLC Plate.
Question: I'm trying to monitor my reaction or assess the purity of my adamantane-triazole compound by TLC on silica gel, but the spot is a long, streaky mess. How can I get a clean spot?
Answer: Streaking on silica gel TLC is a frequent issue with nitrogen-containing heterocyclic compounds like triazoles.[3] This is often due to interactions between the basic nitrogen atoms of the triazole ring and the acidic silanol groups on the surface of the silica gel.
Causality:
-
Acid-Base Interactions: The lone pairs on the nitrogen atoms of the triazole ring can be protonated by the acidic silica gel, leading to strong adsorption and tailing of the spot.
-
Compound Overload: Applying too much of the sample to the TLC plate can also cause streaking.
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1%.[3]
-
Alternatively, a few drops of ammonium hydroxide in your mobile phase can also be effective.
-
-
Use of Alternative Stationary Phases:
-
Proper Spotting Technique:
-
Ensure that you are not overloading the TLC plate. The initial spot should be small and concentrated.
-
Dissolve your sample in a relatively non-polar and volatile solvent for spotting, if possible.
-
Issue 3: I Can't Separate My Adamantane-Triazole Product from a Very Similar Impurity by Normal-Phase Column Chromatography.
Question: I have an impurity in my adamantane-triazole product that has a very similar Rf value on silica gel TLC, making separation by standard column chromatography difficult. What are my options?
Answer: Co-eluting impurities are a common challenge. The similar polarity of the product and the impurity necessitates a more specialized chromatographic approach.
Causality:
-
Structurally Similar Impurities: The impurity may be a regioisomer or a byproduct with a very similar functional group profile to your desired product.
-
Sub-optimal Mobile Phase: The chosen eluent system may not have sufficient selectivity to resolve the two compounds.
Troubleshooting Protocol:
-
Optimize Normal-Phase Chromatography:
-
Solvent System Screening: Experiment with a wider range of solvent systems for your TLC analysis. Try different combinations of non-polar (e.g., hexanes, toluene) and polar (e.g., ethyl acetate, acetone, methanol) solvents to find a system that provides better separation.
-
Gradient Elution: Instead of an isocratic (constant solvent composition) elution, use a shallow gradient of the polar solvent during your column chromatography. This can often improve the resolution of closely eluting compounds.[1]
-
-
Reversed-Phase Chromatography:
-
If your adamantane-triazole compound has sufficient hydrophobicity, reversed-phase chromatography is an excellent alternative.[4][5] In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[5][6]
-
Separation in reversed-phase chromatography is based on hydrophobic interactions, which can be very different from the polar interactions that govern separation on silica gel. This often allows for the separation of compounds that are inseparable by normal-phase methods.
-
Experimental Workflow: Reversed-Phase Flash Chromatography
Caption: Workflow for reversed-phase flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in the synthesis of adamantane-triazole compounds?
A1: The nature of impurities is highly dependent on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: Adamantane precursors, azides, alkynes, etc.
-
Byproducts from Side Reactions: For example, in "click" chemistry (CuAAC), homo-coupling of the alkyne starting material can occur. In other triazole syntheses, the formation of regioisomers (e.g., 1,4- vs. 1,5-disubstituted 1,2,3-triazoles) can be a significant issue.[7][8]
-
Catalyst Residues: If a metal catalyst is used (e.g., copper in CuAAC or palladium in other cross-coupling reactions), residual metal can contaminate your final product.[9][10]
-
Reagents and Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove completely.
Q2: How can I effectively remove residual copper catalyst from a "click" reaction?
A2: Residual copper can interfere with subsequent biological assays and can also be detrimental to the stability of your compound.
-
Aqueous Washes with a Chelating Agent: During the aqueous work-up, wash the organic layer with a solution of a chelating agent such as aqueous ammonia, a saturated solution of ammonium chloride, or a dilute solution of ethylenediaminetetraacetic acid (EDTA).[9] These will form a complex with the copper ions and pull them into the aqueous phase.
-
Filtration through a Plug of Silica Gel: Sometimes, simply passing a solution of your crude product through a short plug of silica gel can be effective in adsorbing the copper salts.
-
Specialized Scavengers: For very low levels of metal contamination, commercially available scavenger resins can be used.
Q3: I need to perform a recrystallization. How do I choose the best solvent system for my adamantane-triazole compound?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11]
-
"Like Dissolves Like": Consider the overall polarity of your molecule. If you have a highly substituted, non-polar adamantane-triazole, start with less polar solvents. If you have polar functional groups, more polar solvents will be required.
-
Solvent Screening: A systematic approach is best. In a series of small test tubes, test the solubility of a small amount of your crude material in a range of solvents of varying polarities (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, water).[12]
-
Mixed Solvent Systems: Often, a single solvent is not ideal. A mixed solvent system, consisting of a "good" solvent (in which your compound is highly soluble) and a "poor" solvent (in which your compound is insoluble), can be very effective.[13] Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common mixed solvent systems include ethyl acetate/hexanes, methanol/water, and dichloromethane/hexanes.[14]
Solvent Selection Guide for Recrystallization
| Solvent Polarity | Example Solvents | Suitable for Adamantane-Triazoles that are... |
| Non-polar | Hexanes, Heptane, Cyclohexane | Highly substituted with non-polar groups; low polarity. |
| Intermediate | Toluene, Dichloromethane, Diethyl Ether | Moderately polar; good balance of hydrophobic and hydrophilic character. |
| Polar Aprotic | Ethyl Acetate, Acetone, Acetonitrile | More polar, containing heteroatoms that can act as H-bond acceptors. |
| Polar Protic | Ethanol, Methanol, Water | Highly polar, with functional groups capable of hydrogen bonding. |
Q4: How can I visualize my adamantane-triazole compound on a TLC plate if it is not UV-active?
A4: While many triazoles and aromatic-substituted adamantanes are UV-active, some may not be. In these cases, a chemical stain is required.
-
Iodine Chamber: A simple and often effective method is to place the TLC plate in a chamber containing a few crystals of iodine. Iodine vapor will adsorb to the surface of the plate and will often stain organic compounds a yellowish-brown color.[15] This method is generally non-destructive.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized, such as those with double or triple bonds, alcohols, or aldehydes. The plate is dipped in a solution of KMnO₄, and the compound will appear as a yellow or brown spot on a purple background.[16]
-
p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with a wide variety of functional groups to produce colored spots upon heating.[17]
Visualization Techniques for TLC
Caption: Decision tree for TLC visualization methods.
References
- BenchChem. (2025). Technical Support Center: High-Purity Adamantane-1,4-diol Recrystallization.
- BenchChem. (2025). Technical Support Center: Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (2025). Overcoming low solubility of triazole derivatives in organic synthesis.
- ResearchGate. (2025). Liquid chromatography of adamantane derivatives.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
- Google Patents. (n.d.). JP4984548B2 - Purification method of adamantane monools.
-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
PUBDB. (n.d.). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). adamantane. Retrieved from [Link]
-
University of Colorado Boulder Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]
-
MDPI. (2024). New Asymmetric Gemini Triazole Surfactants with a Polar Triethylene Glycol Fragment: Synthesis and Physico-Chemical Properties. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
-
Cytiva. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]
- ResearchGate. (n.d.). High-Pressure Synthesis of Nanodiamonds from Adamantane: Myth or Reality?.
-
ACS Omega. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Does Reverse Phase Chromatography Work?. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- ResearchGate. (2014). Can someone help me to workout the triazole derivatives of 4- substituted acetophenones as 'm obtaining the final compounds as sticky material.?.
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]
-
PubMed Central. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]
-
YouTube. (2021). Visualizing a TLC plate. Retrieved from [Link]
- Google Patents. (2014). US9051282B2 - Methods for triazole synthesis.
-
YouTube. (2019). Column Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
RSC Education. (n.d.). Making triazoles, the green way. Retrieved from [Link]
-
PUBDB. (n.d.). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Retrieved from [Link]
- ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products.
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
PubMed. (2025). Adamantane-Appended 1,2,3-Triazole Hybrids: Synthesis and α-Glucosidase Inhibition Studies through Experimental and In Silico Approach. Retrieved from [Link]
-
MDPI. (n.d.). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]
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Technical Support Center: Navigating Solubility Challenges with 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine
Welcome to the technical support center for researchers working with 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to overcome the inherent solubility challenges associated with this lipophilic compound. By understanding the physicochemical drivers of its poor aqueous solubility, you can generate reliable and reproducible data in your biological assays.
The incorporation of an adamantane moiety into a molecule is a common strategy in medicinal chemistry to enhance lipophilicity and improve pharmacological properties.[1] However, this very feature often leads to significant challenges in handling the compound in aqueous-based biological assays.[2] This guide will equip you with the knowledge and practical techniques to effectively manage these issues.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
Use this flowchart to diagnose and resolve common solubility problems encountered with this compound.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility is primarily due to the adamantane group, a bulky, rigid, and highly lipophilic hydrocarbon cage.[3] This structure significantly increases the molecule's hydrophobicity, making it energetically unfavorable to dissolve in polar solvents like water. While the 1,2,4-triazole ring is polar and can participate in hydrogen bonding, the adamantane moiety's influence on the overall molecule's properties is dominant.[4]
Q2: What is the best solvent to prepare a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds for use in biological assays.[5] Other potential solvents include dimethylformamide (DMF) and ethanol. It is crucial to use anhydrous, high-purity solvents to prevent compound degradation and variability.
Q3: I observe a precipitate when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common phenomenon known as "crashing out." It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower.[6] To mitigate this, consider the following:
-
Lower the final compound concentration: Determine the lowest effective concentration for your assay.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution to gradually introduce the compound to the aqueous environment.
-
Increase the co-solvent concentration: Ensure your final assay buffer contains a small, permissible percentage of DMSO (typically <0.5% for cell-based assays) to help maintain solubility.[7]
-
Incorporate a surfactant: Low concentrations (0.01-0.1%) of non-ionic detergents like Tween-20 or Triton X-100 can help prevent precipitation and aggregation.[8]
Q4: Can I use sonication or heat to dissolve the compound?
A4: Yes, both can be effective but must be used with caution.
-
Sonication: A brief sonication in a water bath can help break up solid particles and facilitate dissolution in the stock solvent.[9]
-
Gentle Warming: Warming the solution to 37°C can increase the rate of dissolution. However, prolonged exposure to higher temperatures should be avoided to prevent potential compound degradation. Always verify the thermal stability of your compound.
Q5: What are cyclodextrins and how can they help with solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3][10] They can encapsulate hydrophobic molecules, like the adamantane group, forming an "inclusion complex."[1] This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the compound in aqueous solutions.[2][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Q6: How can I be sure that my compound is truly dissolved and not just forming aggregates?
A6: Compound aggregation can lead to false positives in assays, so it's a critical concern.[1] Visual inspection is often not sufficient to detect small aggregates.[12] The following methods are recommended for validation:
-
Dynamic Light Scattering (DLS): This technique can detect the presence of sub-micron particles and aggregates in your solution.
-
Nuclear Magnetic Resonance (NMR): In an NMR spectrum, aggregating compounds may show peak broadening or a decrease in signal intensity as the concentration increases.[12]
-
Detergent Sensitivity: If the compound's activity in an assay is significantly reduced in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100), it is a strong indicator of aggregation-based activity.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a high-concentration stock solution.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Volumetric flask
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of C₁₂H₁₈N₄ = 218.30 g/mol
-
To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 218.30 g/mol * 1000 mg/g = 2.183 mg
-
-
Weigh the compound: Accurately weigh out the calculated mass of the compound on an analytical balance.
-
Dissolution:
-
Transfer the weighed compound to a volumetric flask.
-
Add a portion of DMSO (e.g., ~70% of the final volume).
-
Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach the final desired volume.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Enhanced Aqueous Solubility
This protocol describes how to prepare a formulation of the compound with HP-β-CD.
Materials:
-
10 mM stock solution of the compound in DMSO (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your assay buffer to a concentration of 10-20% (w/v). This may require some gentle warming and stirring.
-
Complexation:
-
In a microcentrifuge tube, add the required volume of the HP-β-CD stock solution.
-
While vortexing, slowly add the required volume of the 10 mM compound stock in DMSO to the HP-β-CD solution. The final DMSO concentration should be kept as low as possible (<1%).
-
Incubate the mixture at room temperature for at least 1 hour with gentle agitation to allow for the formation of the inclusion complex.
-
-
Final Dilution: This complex solution can now be further diluted in your assay buffer to the final desired working concentration.
Data Summary Tables
Table 1: Recommended Starting Concentrations for Solubilization Aids
| Solubilization Aid | Typical Starting Concentration in Final Assay Volume | Key Considerations |
| DMSO | < 0.5% (v/v) for cell-based assays; < 2% for biochemical assays | Can interfere with some assays and exhibit cellular toxicity at higher concentrations.[7] |
| Tween-20 | 0.01% - 0.1% (v/v) | Non-ionic surfactant, generally well-tolerated in many assays. |
| Triton X-100 | 0.01% - 0.05% (v/v) | Effective at preventing aggregation, but can interfere with some biological membranes.[8] |
| HP-β-Cyclodextrin | 1-5 mM | Can affect assays involving lipids or cholesterol; may alter the free concentration of the compound.[11] |
Visualizing Experimental Workflows
Caption: Standard workflow for stock and working solution preparation.
References
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. Available at: [Link]
-
Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. (n.d.). National University of Pharmacy. Available at: [Link]
-
Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. (2021). PMC. Available at: [Link]
-
Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. (2018). ACS Publications. Available at: [Link]
-
The Significance of Adamantane Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of an Adamantyl Derivative and their Theoretical Interaction with both COX-1 and COX-2 Enzymes. (2021). Sciforum. Available at: [Link]
-
Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (2021). PubMed Central. Available at: [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI. Available at: [Link]
-
Design, synthesis and evaluation of 1,2,3-triazole-adamantylacetamide hybrids as potent inhibitors of Mycobacterium tuberculosis. (2014). PubMed. Available at: [Link]
-
Synthesis of an Adamantyl Derivative and their Theoretical Interaction with both COX-1 and COX-2 Enzymes. (2021). ResearchGate. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Available at: [Link]
-
5-(Adamantan-1-yl)-3-(benzyl-sulfan-yl)-4-methyl-4H-1,2,4-triazole. (2012). PubMed. Available at: [Link]
-
Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. (2020). PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. (n.d.). PMC. Available at: [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). PMC. Available at: [Link]
-
Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2019). PubMed. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC. Available at: [Link]
-
3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione. (n.d.). PMC. Available at: [Link]
-
Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. Available at: [Link]
-
Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review. (2024). ResearchGate. Available at: [Link]
-
Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. (n.d.). NIH. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Available at: [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Pacific Symposium on Biocomputing. Available at: [Link]
-
Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. (2023). Preprints.org. Available at: [Link]
-
1,2,3-Triazole derivatives as antitubercular agents: synthesis, biological evaluation and molecular docking study. (2015). RSC Publishing. Available at: [Link]
-
Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.). NIH. Available at: [Link]
-
Antimicrobial and antifungal activity of some (5-(adamantane-1-yl)-4R-1,2,4-triazole-3-ylthiols substitutes. (n.d.). National University of Pharmacy. Available at: [Link]
-
3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione. (2014). PubMed. Available at: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). PubMed. Available at: [Link]
-
How to tackle compound solubility issue. (2022). Reddit. Available at: [Link]
-
A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. (n.d.). Research Square. Available at: [Link]
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- 4. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reaction Conditions for Triazole Ring Formation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in triazole synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the formation of triazole rings, a critical scaffold in medicinal chemistry and materials science.[1][2][3] We will focus primarily on the most prevalent method for 1,2,3-triazole synthesis, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," while also addressing aspects of 1,2,4-triazole synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles to empower you in your experimental work.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing not just solutions but also the rationale behind them.
Issue 1: Low or No Product Yield in CuAAC Reaction
Question: I am performing a CuAAC reaction and observing very low to no formation of my desired 1,4-disubstituted-1,2,3-triazole. What are the likely causes and how can I troubleshoot this?
Answer: This is a common issue that can often be traced back to the integrity of the catalytic system or the reaction conditions. Let's break down the potential culprits and their solutions.
Potential Cause 1: Inactive Copper(I) Catalyst
The CuAAC reaction relies on the Cu(I) oxidation state to catalyze the cycloaddition.[4][5][6] The more stable Cu(II) state is inactive.
-
Troubleshooting Steps:
-
In Situ Reduction: If you are using a Cu(II) salt like CuSO₄·5H₂O, the addition of a reducing agent is crucial to generate Cu(I) in situ. Sodium ascorbate is the most common and effective choice for this purpose.[5][7] Ensure you are using a fresh solution of sodium ascorbate.
-
Oxygen Sensitivity: Cu(I) is susceptible to oxidation by atmospheric oxygen, which can revert it to the inactive Cu(II) state.[5] While not always necessary, if you suspect this is an issue, degassing your solvent or running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Direct Cu(I) Source: Alternatively, you can use a direct Cu(I) source like CuI or CuBr.[8][9] However, even with these, the presence of a small amount of a reducing agent can help maintain the catalytic cycle.
-
Potential Cause 2: Poor Substrate or Catalyst Solubility
For the reaction to proceed efficiently, all components must be adequately dissolved.
-
Troubleshooting Steps:
-
Solvent Selection: If your substrates are not soluble, consider switching to a more appropriate solvent. Common solvents for CuAAC reactions include mixtures of water with THF, t-BuOH, DMSO, or DMF.[8][10][11] Polar aprotic solvents like DMSO and DMF can be particularly effective at solubilizing a wide range of substrates.[12]
-
Co-solvent Systems: Using a co-solvent system, such as THF/water or t-BuOH/water, can often provide the right balance of polarity to dissolve both organic substrates and the copper catalyst.[11]
-
Potential Cause 3: Inappropriate Reaction Temperature
While many CuAAC reactions proceed well at room temperature, some less reactive substrates may require heating.[8]
-
Troubleshooting Steps:
-
Gentle Heating: Try gently heating the reaction to 40-60 °C. This can often increase the reaction rate without promoting significant side product formation.
-
Microwave Synthesis: For very sluggish reactions, microwave-assisted synthesis can be a powerful tool.[13][14] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[9][15][16]
-
Issue 2: Formation of Side Products
Question: My reaction is producing the desired triazole, but I'm also seeing significant side products, complicating purification. What are these and how can I minimize them?
Answer: Side product formation in CuAAC reactions often points to homocoupling of the alkyne substrate, known as the Glaser coupling, or decomposition of starting materials.
-
Troubleshooting Steps:
-
Minimize Alkyne Homocoupling: This side reaction is often promoted by excess copper and oxygen.
-
Use a Ligand: The addition of a copper-coordinating ligand can stabilize the Cu(I) oxidation state and prevent side reactions. Tris(benzyltriazolylmethyl)amine (TBTA) and tris(2-benzimidazolylmethyl)amine are common choices that can accelerate the desired reaction while suppressing side product formation.[17]
-
Control Copper Concentration: Use the lowest effective concentration of your copper catalyst. Typically, 1-5 mol% is sufficient.[18]
-
-
Purity of Starting Materials: Ensure your azide and alkyne starting materials are pure. Impurities can lead to unexpected side reactions.
-
Issue 3: Difficulty in Removing Copper from the Final Product
Question: After purification, my final triazole product is still contaminated with copper. How can I effectively remove it?
Answer: The triazole product itself can chelate copper, making its removal challenging.[19]
-
Troubleshooting Steps:
-
Aqueous Washes with a Chelating Agent: During your workup, wash the organic layer with an aqueous solution of a chelating agent. A solution of EDTA (ethylenediaminetetraacetic acid) or ammonia can be effective at sequestering the copper ions into the aqueous phase.[19]
-
Silica Gel Chromatography: In many cases, careful column chromatography on silica gel is sufficient to separate the triazole product from the copper catalyst.
-
Filtration through Activated Carbon: In some instances, filtering a solution of your product through a pad of activated carbon may help remove residual copper.[19]
-
Frequently Asked Questions (FAQs)
Q1: What is the catalytic cycle for the CuAAC reaction?
A1: The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate.[20] This intermediate then reacts with the azide in a 1,3-dipolar cycloaddition, followed by ring contraction and protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper catalyst.[21]
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Q2: How do I choose the right solvent for my CuAAC reaction?
A2: The ideal solvent should dissolve all reactants and the catalyst. A good starting point is a 1:1 mixture of t-BuOH and water. For less soluble substrates, DMSO or DMF are excellent choices.[12] The polarity of the solvent can also influence the reaction rate, with more polar solvents often accelerating the reaction.[11]
Q3: What are the advantages of using microwave-assisted synthesis for triazole formation?
A3: Microwave-assisted organic synthesis (MAOS) offers several benefits for triazole formation:
-
Accelerated Reaction Rates: Reactions that might take hours at room temperature or with conventional heating can often be completed in minutes.[13][14]
-
Higher Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields.[13]
-
Improved Purity: Shorter reaction times can minimize the formation of degradation products and other side products.[13]
Q4: I need to synthesize a 1,5-disubstituted-1,2,3-triazole. Can I use a copper catalyst?
A4: No, the CuAAC reaction is highly regioselective for the 1,4-disubstituted isomer.[22] To obtain the 1,5-disubstituted regioisomer, you should use a ruthenium-based catalyst, in a reaction known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[6][21]
Q5: What are some common methods for synthesizing 1,2,4-triazoles?
A5: The synthesis of 1,2,4-triazoles involves different starting materials and reaction pathways compared to 1,2,3-triazoles. Common methods include:
-
Pellizzari Reaction: The reaction of an amide with a hydrazide.[2]
-
Copper-Catalyzed Synthesis from Amidines: A copper catalyst can be used to synthesize 1,2,4-triazoles from amidines and trialkylamines.[2][23]
-
One-Pot Synthesis from Nitriles: A copper-catalyzed one-pot reaction of two nitriles with hydroxylamine hydrochloride.[2][23]
Experimental Protocols
General Protocol for a Standard CuAAC Reaction
-
To a vial, add your alkyne (1.0 equiv) and azide (1.0-1.2 equiv).
-
Dissolve the starting materials in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Microwave-Assisted CuAAC Synthesis
-
In a microwave-safe reaction vessel, combine the alkyne (1.0 equiv), azide (1.2 equiv), and a copper(I) source (e.g., CuI, 0.05 equiv).[15]
-
Add a suitable solvent with a relatively high boiling point, such as DMF or toluene.[15][24]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).[9][15]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up and purify the product as described in the standard protocol.
Caption: A logical workflow for troubleshooting and optimizing triazole synthesis.
Data Summary
| Parameter | Recommendation for CuAAC | Rationale |
| Copper Source | CuSO₄·5H₂O with sodium ascorbate or CuI | In situ generation of active Cu(I) or direct use of the active catalyst.[5][8] |
| Catalyst Loading | 1-5 mol% | Sufficient for catalysis while minimizing side reactions and easing purification.[18] |
| Ligand | TBTA or other nitrogen-based ligands | Stabilizes Cu(I), accelerates the reaction, and reduces side products.[17] |
| Solvent | t-BuOH/H₂O, THF/H₂O, DMSO, DMF | Good solubility for a wide range of substrates and the catalyst.[10][11] |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient; heating can be used for less reactive substrates.[8] |
| Alternative Energy | Microwave Irradiation | Drastically reduces reaction times and can improve yields.[13][14] |
References
- Recent Developments Towards the Synthesis of Triazole Deriv
- Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne. (2015). PubMed.
- (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024).
- New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Taylor & Francis Online.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PubMed.
- New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Taylor & Francis Online.
- Technical Support Center: Solvent Effects on the Regioselectivity of Triazole Form
- Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. (2021).
- Application Notes and Protocols for Microwave-Assisted Synthesis of Triazoles. (2025). Benchchem.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2021). Journal of the Brazilian Chemical Society.
- Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. (2016). Indian Academy of Sciences.
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing.
- troubleshooting side reactions in 1,2,4-triazole synthesis. (2025). Benchchem.
- synthesis of 1,2,4 triazole compounds. (2022). ISRES.
- Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020).
- Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). (2015).
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (2008). Glen Research.
- A general mechanism for the triazole formation, as proposed by Sakai. (2012).
- Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived
- Technical Support Center: Solvent Effects in Triazole Cycloaddition Reactions. (2025). Benchchem.
- 1,2,3-Triazole synthesis. Organic Chemistry Portal.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2008). PubMed Central.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022).
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2021).
- Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (2018). MDPI.
- Ligands for Click Chemistry. TCI Chemicals.
- Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I)
- troubleshooting common issues in 1,2,4-triazole synthesis p
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Optimization of Triazole Production Through Microwave-Assisted Synthesis. (2014). Broad Institute.
- Effect of Solvent on the Reaction a. (2017).
- Click Chemistry Reagents Overview. Sigma-Aldrich.
- Common Click Chemistry Reactions. BOC Sciences.
- Topics (Click Chemistry). TCI AMERICA.
- What is the mechanism of click chemistry? (2024).
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.
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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies in biological assays. Here, we move beyond simple checklists to explore the causal relationships between your actions at the bench and your experimental outcomes. Our goal is to empower you with the scientific rationale needed to not only fix a current problem but also to prevent future occurrences, ensuring the integrity and reproducibility of your data.
Part 1: The First Principles of Troubleshooting - A Systematic Approach
Inconsistent results are rarely due to a single, isolated error. More often, they are the cumulative effect of minor, unaddressed variations. Before diving into assay-specific issues, it's crucial to adopt a systematic troubleshooting mindset. This approach is grounded in the principles of good experimental design, including replication, randomization, and controlling for confounding variables.[1][2]
Here, we present a logical workflow to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting inconsistent assay results.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided into common assay platforms. Each Q&A addresses a specific problem, explains the underlying causes, and provides actionable solutions.
Section 2.1: Immunoassays (ELISA, Western Blot)
Immunoassays are susceptible to variability due to their multi-step nature and reliance on the quality of antibodies and other reagents.[3][4][5]
Q1: My ELISA results show high background across the entire plate. What's causing this and how can I fix it?
A1: High background in an ELISA can obscure the true signal, reducing the sensitivity of your assay.[6] The primary culprits are often related to non-specific binding of antibodies or issues with the washing and blocking steps.[6][7]
-
Causality: The blocking buffer's role is to occupy any available binding sites on the plate that have not been coated with the capture antibody.[6] Ineffective blocking allows the detection antibody to bind non-specifically, leading to a high background signal. Similarly, inadequate washing fails to remove unbound reagents, contributing to the noise.[8][9]
-
Troubleshooting Steps:
-
Optimize Blocking Conditions: Increase the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[6] You can also try adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to your blocking buffer.[6]
-
Enhance Washing Procedure: Increase the number of wash cycles or the soaking time between washes.[6][9] Ensure that all wells are being filled and aspirated completely. An automated plate washer can improve consistency.[8]
-
Check Reagent Concentrations: An overly high concentration of the detection antibody can lead to non-specific binding. Perform a titration to determine the optimal working concentration.[4][10]
-
Verify Reagent Quality: Ensure your substrate solution has not deteriorated; it should be colorless before addition to the plate.[9] Also, check for any contamination in your buffers.[10]
-
Q2: I'm seeing poor replicate data and inconsistent results from one ELISA to the next. What should I investigate?
A2: Poor replicate data and assay-to-assay variability are often linked to inconsistencies in manual procedures, particularly pipetting and reagent preparation.[11][12]
-
Causality: Pipetting errors, such as inaccuracies in volume, poor mixing, or the introduction of air bubbles, can lead to uneven distribution of reagents and samples, causing significant variability.[12] Inconsistent reagent preparation, including incorrect dilutions or using reagents past their expiration date, will also lead to unreliable results.[11]
-
Troubleshooting Steps:
-
Standardize Pipetting Technique:
-
Use a calibrated pipette that is within the manufacturer's suggested range for the volume you are dispensing.[11]
-
Ensure the pipette tip is firmly seated.
-
Avoid air bubbles when aspirating and dispensing.[12]
-
Use fresh tips for each standard, sample, and reagent.[11]
-
For cell-based assays, consider using a reverse pipetting technique to avoid bubbles.[12]
-
-
Verify Reagent Preparation and Storage:
-
Ensure Proper Mixing: Thoroughly mix all reagents before use.[8] For cell suspensions, gentle mixing between dispensing into each row of a plate is crucial to prevent cells from settling.[12]
-
Q3: My Western blot results are not reproducible. Sometimes the bands are strong, and other times they are weak or absent for the same sample.
A3: Western blot variability can stem from multiple stages, including sample preparation, gel loading, protein transfer, and antibody incubations.[3][15]
-
Causality: Inconsistent sample preparation can lead to variations in protein concentration and denaturation.[15] Uneven loading of samples across the gel or inefficient protein transfer to the membrane will result in variable band intensities.[3][15] The quality and concentration of the primary antibody are also critical factors.[3]
-
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Ensure complete protein denaturation by using fresh lysis buffer and heating samples consistently.
-
Accurately quantify protein concentration for each sample and normalize loading amounts.[3]
-
-
Optimize Gel Electrophoresis and Transfer:
-
Ensure even polymerization of your gel.
-
Load equal amounts of protein in each lane. Using a loading control is essential for normalization.[16]
-
Verify the efficiency of protein transfer by staining the membrane with Ponceau S after transfer.
-
-
Validate Antibodies:
-
| Common Western Blot Issue | Potential Causes | Recommended Solutions |
| No Signal | Inactive primary or secondary antibody, inefficient protein transfer, incorrect antibody dilution. | Test antibody with a positive control, check transfer efficiency, optimize antibody concentration. |
| High Background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time or change blocking agent, titrate antibodies, increase number and duration of washes.[4] |
| Non-specific Bands | Antibody cross-reactivity, protein degradation, too high antibody concentration. | Use a more specific antibody, add protease inhibitors to sample buffer, optimize antibody dilution.[3][4] |
Section 2.2: Cell-Based Assays
The inherent biological variability of living cells adds a layer of complexity to troubleshooting cell-based assays.[18][19]
Q4: I'm observing an "edge effect" in my 96-well plate assays, where the outer wells behave differently from the inner wells. How can I prevent this?
A4: The edge effect is a common phenomenon in microplate assays, primarily caused by increased evaporation and temperature gradients in the perimeter wells.[20][21][22] This can alter media concentration and cell viability, leading to skewed results.[21]
-
Causality: The outer wells of a microplate are more exposed to the external environment, leading to a higher rate of evaporation and more significant temperature fluctuations.[22] This change in the local environment can impact cell growth and response to treatments.[20][21]
-
Troubleshooting Steps:
-
Minimize Evaporation:
-
Fill the outer wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[21]
-
Use a low-evaporation lid, which often has a longer skirt and condensation rings.[20][23]
-
Seal the plate with a breathable sealing tape for cell-based assays or a clear/foil tape for biochemical assays.[20][23]
-
-
Ensure Uniform Temperature:
-
Optimize Incubation:
-
Caption: The causes and consequences of the edge effect in microplate assays.
Q5: My cell-based assay results are highly variable between replicates. What are the likely sources of this inconsistency?
A5: In addition to pipetting errors, variability in cell-based assays can be introduced by inconsistent cell handling and culture practices.[25][26]
-
Causality: Differences in initial cell seeding density can dramatically affect cell growth and their response to treatments.[12] Cell health and passage number also play a crucial role; cells that are unhealthy or have been passaged too many times may behave differently.[26]
-
Troubleshooting Steps:
-
Standardize Cell Seeding:
-
Maintain Consistent Cell Culture Practices:
-
Ensure Cell Health:
-
Section 2.3: General Laboratory Practices
Underlying all specific assay troubleshooting is the foundation of good laboratory practice.
Q6: How critical are reagent storage and handling for assay consistency?
A6: Improper reagent storage and handling are significant sources of assay variability and failure.[13][14] Reagents can degrade over time, leading to a loss of reactivity and inaccurate results.[14][29]
-
Causality: Many biological reagents, such as antibodies and enzymes, are sensitive to temperature fluctuations, light exposure, and freeze-thaw cycles.[13][30] Storing them under suboptimal conditions can lead to denaturation or degradation.
-
Best Practices:
-
Follow Manufacturer's Instructions: Always store reagents at the temperature recommended on the datasheet.[13][14] For example, conjugated antibodies are typically stored at 2-8°C, not frozen.[13]
-
Aliquot Reagents: For reagents that are sensitive to freeze-thaw cycles, create single-use aliquots.[13]
-
Monitor Storage Equipment: Use temperature logs for refrigerators and freezers to ensure they are maintaining the correct temperature.[14]
-
Label Everything Clearly: All reagents should be clearly labeled with the contents, concentration, preparation date, and expiration date.[30]
-
Q7: My instrument was recently serviced, and now my results are different. What should I do?
A7: Regular instrument calibration and performance verification are essential for maintaining data quality and consistency.[31][32][33] Any changes in instrument performance, even after routine maintenance, can affect your results.
-
Causality: Instruments can drift over time due to component aging and wear.[31] Calibration ensures that the instrument's measurements are accurate and traceable to a known standard.[31][34]
-
Best Practices:
-
Regular Calibration Schedule: Adhere to a consistent calibration schedule for all critical instruments, such as pipettes, plate readers, and balances.[32][35]
-
Performance Verification: After any maintenance or calibration, run a set of standards or controls to verify that the instrument is performing as expected.[31]
-
Documentation: Maintain detailed records of all calibration and maintenance activities.[31] This documentation is crucial for troubleshooting and regulatory compliance.
-
Part 3: Protocol - Qualification of a New Lot of Critical Reagent
To ensure assay consistency over time, it is imperative to qualify new lots of critical reagents (e.g., primary antibodies, standards) against the current, in-use lot. This protocol provides a framework for this process.
Objective: To demonstrate that a new lot of a critical reagent performs equivalently to the current lot and does not adversely affect the assay's performance characteristics.
Methodology:
-
Preparation:
-
Prepare all buffers and non-critical reagents as per the standard assay protocol.
-
Reconstitute or dilute both the "current lot" and the "new lot" of the critical reagent according to the manufacturer's instructions.
-
-
Experimental Design:
-
On a single plate, run the standard curve and controls using the "current lot" of the reagent.
-
On the same plate, run an identical set of standard curve and controls using the "new lot" of the reagent.
-
Include a set of quality control (QC) samples at high, medium, and low concentrations, to be tested with both lots of the reagent.
-
-
Assay Execution:
-
Perform the assay following the established, validated protocol. Ensure that all other variables (e.g., incubation times, temperatures, instruments) are kept constant.
-
-
Data Analysis and Acceptance Criteria:
-
Standard Curve Comparison: The parameters of the standard curve (e.g., slope, R-squared value, EC50) generated with the new lot should be within a predefined percentage (e.g., ±20%) of the curve generated with the current lot.
-
QC Sample Comparison: The mean concentration of the QC samples measured with the new lot should be within a predefined percentage (e.g., ±15%) of the mean concentration measured with the current lot.
-
Precision: The coefficient of variation (%CV) of the replicates for both the standard curve points and QC samples should be within the established acceptance criteria for the assay (e.g., ≤20%).
-
| Parameter | Acceptance Criteria Example |
| Standard Curve R² | ≥ 0.990 |
| New Lot EC50 vs. Current Lot EC50 | Within ±20% |
| New Lot QC Recovery vs. Current Lot QC Recovery | Within ±15% |
| Replicate %CV | ≤ 20% |
If the new lot meets all predefined acceptance criteria, it is qualified for use in future experiments. This self-validating system ensures the long-term consistency and reliability of your assay data.
References
-
Li-Cor Biosciences. (2018, February 13). Why Can Western Blot Data be Difficult to Reproduce? Retrieved from [Link]
-
Sartorius. (n.d.). Impact of Pipetting Errors on Reproducibility of Cell-Based Assays. Retrieved from [Link]
-
Corning Incorporated. (2013, October 30). Preventing edge effect in microplates. YouTube. Retrieved from [Link]
-
WellPlate. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]
-
Wako Automation. (2023, December 16). The edge effect in microplate assays. Retrieved from [Link]
-
ResearchGate. (2022, December 18). What could be the reason for not getting reproducible results in western blot? Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]
-
BenchSci. (2024, June 20). Common Challenges in Western Blotting and How to Overcome Them. Retrieved from [Link]
-
ResearchGate. (n.d.). How to prevent the "edge effect" in 96-well microplates? Retrieved from [Link]
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Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]
-
ELISA Systems. (2025, May 9). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Retrieved from [Link]
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]
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Study.com. (2023, October 10). Biological Experimental Design. Retrieved from [Link]
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Fiveable. (n.d.). Principles of experimental design in biology. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Why Do Western Blot Bands Appear Inconsistent for Proteins Extracted from the Same Batch? Retrieved from [Link]
-
FireflySci. (2023, December 30). Lab Instrument Calibration & Performance Verification: Best Practices. Retrieved from [Link]
-
Curiel, J. A., et al. (2023). Improving rigor and reproducibility in western blot experiments with the blotRig analysis software. PLOS ONE, 18(8), e0289339. Retrieved from [Link]
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? Retrieved from [Link]
-
Calira. (n.d.). Best practices for lab equipment maintenance and calibration. Retrieved from [Link]
-
BioTechniques. (2023, July 14). Poster: Impact of pipetting errors on reproducibility of cell-based assays. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. Retrieved from [Link]
-
Dasgupta, S., et al. (2022). Improving Students’ Understanding of Biological Variation in Experimental Design and Analysis through a Short Model-Based Curricular Intervention. CBE—Life Sciences Education, 21(1), ar5. Retrieved from [Link]
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BEBPA. (n.d.). Robust Regression: An effective Tool for detecting Outliers in Dose-Response Curves. Retrieved from [Link]
-
Centers Urgent Care. (n.d.). Understanding the Importance of Calibration in Lab Instruments. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability. Retrieved from [Link]
-
Speth, E. B., et al. (2020). Development of the Biological Variation In Experimental Design And Analysis (BioVEDA) assessment. PLOS ONE, 15(7), e0235118. Retrieved from [Link]
-
Future Science. (2020, October 7). A Novel Approach for the Identification of Outliers in Bioassay Dose–Response Curves. Retrieved from [Link]
-
Quantics Biostatistics. (2023, October 15). Outlier Detection Methods for Bioassay: What is an Outlier? Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Clinical Chemistry. (2021). The pipetting Olympics: Propagating proper pipetting a priori in clinical LC-MS/MS analysis. 67(9), 1254-1262. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Principles of Experimental Design. Retrieved from [Link]
-
Medi-Products. (2024, March 13). Tips to Maximize The Effectiveness Of Laboratory Reagents. Retrieved from [Link]
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Surplus Solutions. (2024, February 26). How to Calibrate Lab Equipment: A Practical Guide With Steps. Retrieved from [Link]
-
Editage Insights. (2023, September 26). Taming outliers in biomedical research: A handy guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessing variations in manual pipetting: An under-investigated requirement of good laboratory practice. Retrieved from [Link]
-
Needle.Tube. (n.d.). Proper Storage of Lab Reagents: Regulatory Guidelines and Best Practices. Retrieved from [Link]
-
BEBPA. (n.d.). Outliers in Dose-Response Curves: What are they, and what can we do about it? Retrieved from [Link]
-
American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research. Retrieved from [Link]
-
MUF-Pro. (n.d.). Impact of pipetting techniques on precision and accuracy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Current and Effective Strategies for Critical Reagent Characterization, Storage, Stability, Retesting and Life Cycle Management for Ligand-Binding Assays and Flow Cytometry. Retrieved from [Link]
-
BTSOFT. (2024, January 5). 9 Steps to Enhancing Your Lab Equipment Calibration. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine Solutions
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine. The unique combination of a bulky, lipophilic adamantane cage with a polar, aromatic triazole ring presents specific challenges in maintaining the stability of its solutions.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to diagnose and mitigate degradation, ensuring the integrity and reproducibility of your experimental results.
The stability of any active pharmaceutical ingredient (API) in solution is paramount for reliable preclinical and clinical studies.[3][4][5] Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and inconsistent assay results.[5] This guide will systematically address the key factors influencing the stability of this compound solutions, including solvent choice, pH, temperature, and light exposure.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound solutions.
Q1: My compound solution appears to be losing potency over a short period. What is the most likely cause?
A1: The loss of potency is often due to chemical degradation. Several factors can contribute to this, including:
-
Inappropriate Solvent: The choice of solvent can significantly impact the stability of heterocyclic amines.[6][7]
-
pH of the Solution: The 1,2,4-triazole ring, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[8][9] The amino group also imparts pH-dependent properties.
-
Exposure to Light: Aromatic and heterocyclic compounds can be prone to photolytic degradation.[8][10]
-
Temperature: Elevated temperatures can accelerate degradation pathways such as hydrolysis and oxidation.[8][10]
We recommend performing a systematic stability study to identify the primary cause. Refer to the Forced Degradation Study Protocol in Section 3.
Q2: What are the best practices for storing solutions of this compound?
A2: For optimal stability, solutions should be stored in a cool, dark environment. We recommend the following:
-
Temperature: Store solutions at 2-8°C for short-term use (days) and at -20°C or lower for long-term storage (weeks to months).
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect against photolytic degradation.[10]
-
Inert Atmosphere: For long-term storage of solutions in organic solvents, purging the headspace of the vial with an inert gas like argon or nitrogen can prevent oxidative degradation.
Q3: Is the 1,2,4-triazole ring in my compound susceptible to cleavage?
A3: The 1,2,4-triazole ring is an aromatic system, which confers significant stability. It is generally resistant to cleavage under mild acidic and basic conditions. However, prolonged exposure to concentrated acids or bases, particularly at high temperatures, can lead to hydrolysis or rearrangement.[8][11] The specific substituents on the ring influence its susceptibility to such degradation.
Q4: I am observing new, unexpected peaks in my HPLC/LC-MS analysis over time. What could they be?
A4: These new peaks are likely degradation products. Forced degradation studies are essential to identify the likely degradation pathways and characterize these products.[4][5] Common degradation pathways for compounds with similar functional groups include:
-
Hydrolysis: Cleavage of the amino group or, under harsh conditions, the triazole ring.
-
Oxidation: The triazole ring or adamantane cage can be susceptible to oxidation.
-
Photodegradation: Light can induce various reactions, including bond cleavage and isomerization.[10]
Refer to the Troubleshooting Guide in Section 2 for a systematic approach to identifying the cause.
Section 2: Troubleshooting Guide for Solution Instability
This guide provides a structured approach to diagnosing and resolving stability issues encountered during your experiments.
Issue 1: Rapid Loss of Compound in Aqueous Buffer
Potential Cause: pH-mediated hydrolysis or low solubility leading to precipitation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting aqueous instability.
Issue 2: Degradation in Organic Solvents (e.g., DMSO, Methanol)
Potential Cause: Solvent-mediated degradation, presence of reactive impurities in the solvent, or photolysis.
Troubleshooting Steps:
-
Solvent Quality Check:
-
Causality: Solvents, especially ethers and chlorinated solvents, can contain peroxide or acidic impurities that catalyze degradation.
-
Action: Use fresh, high-purity, anhydrous-grade solvents. Test a new bottle or a different supplier if issues persist.
-
-
Photostability Check:
-
Causality: The aromatic triazole core can absorb UV light, leading to photolytic degradation.[8][10]
-
Action: Prepare two identical solutions. Wrap one vial completely in aluminum foil (the "dark" sample) and expose the other to ambient lab light. Analyze both after 24-48 hours. A significant difference in purity confirms photosensitivity.
-
Protocol Reference: See Photostability Assessment Protocol in Section 3.
-
-
Thermal Stability Check:
-
Causality: Even at room temperature, some degradation pathways can be active.
-
Action: Compare the stability of a solution stored at room temperature versus one stored at 4°C. If the refrigerated sample is significantly more stable, thermal degradation is a contributing factor.
-
Data Summary: Recommended Solvents and pH Conditions
The following table summarizes general recommendations for initial experiments. These should be validated for your specific application.
| Parameter | Recommendation | Rationale & Considerations |
| Primary Solvent | DMSO, DMF | High solubilizing power for many organic molecules. Ensure use of anhydrous grade to minimize water-mediated hydrolysis. |
| Aqueous Buffer pH | 6.0 - 7.5 | The 1,2,4-triazole ring is generally most stable in a neutral to slightly acidic pH range.[12][13] Avoid strongly acidic or basic conditions. |
| Co-solvents | Ethanol, Acetonitrile | Can improve solubility in aqueous buffers. Limit concentration to avoid impacting biological assays. Acetonitrile is often preferred due to its chemical inertness. |
| Solvents to Avoid | Chlorinated Solvents (e.g., DCM), Ethers (e.g., THF) | Can contain acidic impurities or peroxides that may accelerate degradation. |
Section 3: Experimental Protocols
These protocols provide a framework for systematically evaluating and enhancing the stability of this compound solutions.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method. This involves intentionally stressing the compound under various conditions.[3]
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-UV or LC-MS system
-
Calibrated oven, photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).[3]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound and a separate vial of the stock solution in an oven at 80°C for 48 hours.[10]
-
Photolytic Degradation: Expose the solid compound and a separate vial of the stock solution to a light source providing both UV and visible light, as per ICH Q1B guidelines.[3]
-
-
Sample Analysis:
-
Data Interpretation:
-
Aim for 5-20% degradation of the parent compound.[3][5] If degradation is excessive, reduce the stress duration or temperature.
-
Compare chromatograms to identify and quantify degradation products.
-
Ensure mass balance is achieved, confirming that the loss of the parent compound is accounted for by the formation of degradants.[10]
-
Workflow Diagram:
Caption: Forced degradation study workflow.
Protocol 2: pH-Rate Profile Study
Objective: To determine the effect of pH on the degradation rate of the compound in solution.
Materials:
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC-UV or LC-MS system.
-
Constant temperature chamber (e.g., 40°C).
Methodology:
-
Solution Preparation: Prepare solutions of the compound at a fixed concentration (e.g., 100 µg/mL) in each buffer.
-
Incubation: Place all solutions in a constant temperature chamber.
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 3, 7, and 14 days), remove an aliquot from each solution and analyze its concentration using a validated stability-indicating HPLC method.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the apparent degradation rate constant (k_obs).
-
Plot log(k_obs) versus pH. The resulting graph is the pH-rate profile, which will clearly show the pH of maximum stability.
-
Protocol 3: Photostability Assessment
Objective: To determine if the compound is sensitive to light exposure.
Materials:
-
Photostability chamber (ICH Q1B compliant).
-
Clear and amber glass vials.
-
Aluminum foil.
-
HPLC-UV or LC-MS system.
Methodology:
-
Sample Preparation: Prepare identical solutions of the compound in the desired solvent system.
-
Sample Sets:
-
Exposed Sample: Place the solution in a clear glass vial inside the photostability chamber.
-
Dark Control: Place the solution in a clear glass vial, wrap it completely in aluminum foil, and place it alongside the exposed sample in the chamber.
-
-
Exposure: Expose the samples to a light source as specified in ICH Q1B guidelines, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.
-
Interpretation: A significant increase in degradation products or a decrease in the parent compound's purity in the exposed sample compared to the dark control indicates photosensitivity.
Section 4: Concluding Remarks
The stability of this compound solutions is a multifactorial issue that requires a systematic and logical approach to manage. By understanding the inherent chemical properties of the adamantane and triazole moieties and by methodically investigating the effects of solvent, pH, temperature, and light, researchers can establish robust protocols that ensure the integrity of their experimental data. This guide provides the foundational knowledge and practical workflows to achieve this goal. For further assistance, please contact our technical support team with your experimental details.
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
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Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved from [Link]
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Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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Wu, H., et al. (2020). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Bioresource Technology, 303, 122906. Retrieved from [Link]
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Wu, H., et al. (2016). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports, 6, 29675. Retrieved from [Link]
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ResearchGate. (2025, August 6). Degradation of 1,2,4-Triazole fungicides in the environment. Retrieved from [Link]
-
Samelyuk, Y., & Kaplaushenko, A. (2016). Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal, 18(4), 51-55. Retrieved from [Link]
-
ISRES Publishing. (2022). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Retrieved from [Link]
-
Furukawa, K., et al. (2008). Evaluation of adamantane derivatives for chemically amplified resist - A comparison between ArF, EUV and EB exposures. Proceedings of SPIE, 6923. Retrieved from [Link]
-
Lages, M., et al. (2020). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. Molecular Pharmaceutics, 17(9), 3441-3452. Retrieved from [Link]
-
ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]
-
Kumar, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2684. Retrieved from [Link]
-
Nojima, T., et al. (2018). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. Molecules, 23(12), 3221. Retrieved from [Link]
-
Hartono, A., et al. (2022). The Impact of the Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(45), 16738-16751. Retrieved from [Link]
-
Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(45), 16641-16654. Retrieved from [Link]
-
Gök, E., & Tural, S. (2010). A triazole derivative as a new acid-base indicator. Turkish Journal of Chemistry, 34(4), 569-576. Retrieved from [Link]
-
ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Retrieved from [Link]
-
Agilent Technologies. (2013). Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS. Retrieved from [Link]
-
LePree, J., & Mulski, M. (1995). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 84(5), 573-583. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
El-Emam, A. A., et al. (2012). 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1356. Retrieved from [Link]
-
Urak, K., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. Retrieved from [Link]
-
Fort, R. C., & Schleyer, P. v. R. (1964). Adamantane: Consequences of the Diamondoid Structure. Chemical Reviews, 64(3), 277-300. Retrieved from [Link]
-
MDPI. (2022, December 24). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ResearchGate. (2025, November 6). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Retrieved from [Link]
-
Quah, C. K., et al. (2012). 5-(Adamantan-1-yl)-3-(benzyl-sulfan-yl)-4-methyl-4H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2427-o2428. Retrieved from [Link]
-
Verma, A., et al. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 121, 105658. Retrieved from [Link]
-
ResearchGate. (2018, July 25). Stability of 1,2,4-triazoles?. Retrieved from [Link]
-
Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. Retrieved from [Link]
-
EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Retrieved from [Link]
-
ResearchGate. (2024, August 1). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2012). 3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o185. Retrieved from [Link]
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Technical Support Center: Navigating In Vitro Cytotoxicity of Adamantane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane derivatives. The unique physicochemical properties of the adamantane scaffold, particularly its high lipophilicity, make it a valuable pharmacophore for enhancing drug stability and membrane interaction.[1][2] However, these same properties can present significant challenges in vitro, often leading to unexpected or difficult-to-interpret cytotoxicity data.
This guide provides a structured approach to understanding, identifying, and addressing the common issues encountered when evaluating the cytotoxicity of adamantane-based compounds. It is designed to offer not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced by researchers.
Q1: My adamantane derivative shows high cytotoxicity even at low concentrations. Is this expected?
A1: Not necessarily. While some adamantane derivatives are designed to be cytotoxic (e.g., for oncology applications), unexpected toxicity can often be an artifact of the compound's physicochemical properties. The high lipophilicity of the adamantane cage can lead to several issues that manifest as cytotoxicity:[3]
-
Poor Aqueous Solubility: The compound may precipitate out of your culture medium, forming aggregates that are nonspecifically toxic to cells.
-
Membrane Disruption: The lipophilic nature of the adamantane moiety can cause it to intercalate into and disrupt the cell membrane, leading to a loss of integrity independent of any specific biological target.[4][5]
-
Assay Interference: The compound itself may be interfering with the chemistry of your cytotoxicity assay, leading to a false-positive result.
It is crucial to first rule out these non-specific effects before concluding that the observed cytotoxicity is due to a specific mechanism of action.
Q2: My MTT assay results are inconsistent or show an increase in signal with higher compound concentrations. What's happening?
A2: This is a classic sign of assay interference.[6] The MTT assay measures cell viability by quantifying the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. However, certain chemical compounds can directly reduce MTT without any enzymatic activity, leading to a strong purple signal that incorrectly suggests high cell viability.[6][7]
Additionally, if your compound is colored, it might absorb light at the same wavelength as formazan (around 570 nm), artificially inflating the reading.[7] Always run a "cell-free" control to check for these interferences (see Troubleshooting Guide below).
Q3: I'm having trouble dissolving my adamantane derivative in my cell culture medium. What are the best practices?
A3: This is the most common challenge due to the hydrophobic nature of the adamantane core. While DMSO is a standard solvent, high final concentrations can be toxic to cells. Here are some strategies:
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. This minimizes the volume of DMSO added to your final culture medium (aim for ≤0.5% final DMSO concentration).
-
Formulation Aids: For particularly challenging compounds, consider using formulation excipients to improve solubility. These must be tested for their own cytotoxicity first.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[8]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 can aid in solubilization.[9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used for in vivo studies and adapted for in vitro work, though this is more complex.[9][10]
-
Q4: Could the observed cytotoxicity be due to mitochondrial toxicity? How can I check this?
A4: Yes, mitochondria are a potential target for adamantane derivatives. Some compounds have been shown to induce the intrinsic (mitochondrial) pathway of apoptosis.[11] Amantadine itself has been shown to modulate mitochondrial function, including correcting mitochondrial Ca²⁺ overload and reducing the overproduction of reactive oxygen species (ROS).[12]
To investigate this, you can:
-
Measure Mitochondrial Membrane Potential: Use fluorescent dyes like JC-1 or TMRE to assess changes in mitochondrial polarization. A decrease in potential is an early indicator of apoptosis.
-
Assess Apoptosis Markers: Use flow cytometry with Annexin V/Propidium Iodide (PI) staining to differentiate between early apoptotic, late apoptotic, and necrotic cells.[13]
-
Measure Caspase Activity: Assays for caspase-3 and caspase-9 activity can confirm the involvement of the mitochondrial apoptotic pathway.[11]
-
Gene Expression Analysis: Use qPCR to look at the expression levels of key apoptosis-related genes like Bax, Bcl-2, and p53.[11]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting the MTT Assay for Lipophilic Compounds
The MTT assay is prone to artifacts, especially with compounds like adamantane derivatives. Follow this workflow to diagnose and resolve common issues.
Workflow for MTT Assay Troubleshooting
Caption: Troubleshooting workflow for the MTT assay.
Protocol: Cell-Free Interference Test
-
Plate Setup: Use a 96-well plate.
-
Controls:
-
Negative Control (Media Blank): 100 µL of cell culture medium.
-
Solvent Control: 100 µL of medium with the highest concentration of DMSO used in your experiment.
-
-
Test Wells: Add 100 µL of medium containing your adamantane derivative at the same concentrations used in your cell-based assay.
-
MTT Addition: Add MTT reagent to all wells as per your standard protocol.
-
Incubation: Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.
-
Solubilization: Add your solubilization solution (e.g., DMSO, SDS-HCl) to all wells.
-
Read Absorbance: Read the plate at the appropriate wavelength (typically 570 nm).
-
Analysis: If you see a dose-dependent increase in absorbance in the wells with your compound compared to the controls, direct interference is confirmed.[7]
Guide 2: Investigating Mechanisms of Cell Death
If you have ruled out assay artifacts and precipitation, the observed cytotoxicity is likely real. The next step is to determine the mechanism.
Potential Mechanisms & Key Assays
| Potential Mechanism | Scientific Rationale | Recommended Assays | Expected Outcome for Positive Result |
| Mitochondrial Apoptosis | The compound triggers the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation.[11] | Annexin V/PI Staining, Caspase-3/9 Activity Assay, JC-1/TMRE Staining for Mitochondrial Membrane Potential. | Increase in Annexin V positive cells, increased caspase activity, loss of mitochondrial membrane potential. |
| Lysosomal Impairment | As hydrophobic weak bases, some adamantane derivatives can become protonated and trapped within the acidic environment of lysosomes.[14] High accumulation can lead to lysosomal membrane permeabilization (LMP) and cell death. | Acridine Orange or LysoTracker™ Staining, Cathepsin B/D Release Assay. | Changes in lysosomal staining patterns (e.g., leakage of dye into cytoplasm), detection of lysosomal proteases in the cytosol. |
| Membrane Disruption (Necrosis) | The high lipophilicity of the compound leads to direct physical damage to the plasma membrane, causing it to lose integrity and leak its contents. | LDH Release Assay, Propidium Iodide (PI) or other membrane-impermeable DNA dye uptake. | Dose-dependent increase in LDH in the culture supernatant, increased percentage of PI-positive cells.[15] |
| Inhibition of Specific Signaling Pathways | The compound inhibits a critical signaling pathway necessary for cell survival or proliferation. For example, some adamantyl isothiourea derivatives inhibit the TLR4-MyD88-NF-κB pathway.[16] | Western Blot for key pathway proteins (e.g., p-NF-κB p65), Reporter Gene Assays (e.g., NF-κB luciferase reporter). | Decreased phosphorylation or expression of key downstream targets in the pathway. |
Diagram: Intrinsic (Mitochondrial) Apoptosis Pathway
Caption: Simplified intrinsic apoptosis pathway.
Part 3: Experimental Protocols & Best Practices
Protocol: LDH Release Assay for Membrane Integrity
This assay is an excellent alternative to MTT as it measures cytotoxicity via membrane damage and is less susceptible to chemical interference.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.
-
Controls: Prepare the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (often provided in kits) 45 minutes before the end of the experiment.
-
Background Control: Culture medium without cells.
-
-
Compound Treatment: Add serial dilutions of your adamantane derivative to the wells.
-
Incubation: Incubate for your desired exposure time (e.g., 24, 48 hours).
-
Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.
-
Assay Reaction: Add the LDH reaction mix (as per the manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Read Absorbance: Measure absorbance at the recommended wavelength (usually 490 nm).
-
Calculation:
-
Corrected Reading = (Reading from treated well) - (Background Control Reading)
-
% Cytotoxicity = (Corrected Reading / Corrected Maximum LDH Release Reading) * 100
-
Best Practices for Cell-Based Assays with Adamantane Derivatives
-
Optimize Seeding Density: Ensure cells are in the logarithmic growth phase throughout the experiment. Over-confluent cells in control wells can lead to misleading results.[17]
-
Avoid Edge Effects: Evaporation is more pronounced in the outer wells of a 96-well plate. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment.[18]
-
Microscopic Examination: Always visually inspect your cells under a microscope before adding your assay reagents. Look for signs of precipitation, changes in morphology, or contamination.[18]
-
Maintain Healthy Cultures: Use cells with a low passage number and ensure they are healthy and viable before starting any experiment. Stressed cells will respond differently and increase variability.[17]
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
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Ali, A. M., Gad, H. M., & Abd-El-Moneim, D. (2017). A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line. Bioorganic & Medicinal Chemistry, 25(1), 241-253. [Link]
-
Hordyjewska, A., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3797. [Link]
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]
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Hassan, H. M., Al-Wahaibi, L. H., Shehatou, G. S. G., & El-Emam, A. A. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Journal of Inflammation Research, 14, 6385–6403. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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Oliveira, P. J., Bjork, J. A., Santos, D. L., Leite, D. C. M., & Wallace, K. B. (2015). Targeting the Mitochondria by Novel Adamantane-Containing 1,4-Dihydropyridine Compounds. ResearchGate. [Link]
-
Hordyjewska, A., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. ResearchGate. [Link]
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Stoddart, L. A., Johnstone, E. K. M., & Hill, S. J. (2018). Figure 2. Optimization of compound competition binding assays. No-wash... ResearchGate. [Link]
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Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
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Zhitomirsky, B., & Assaraf, Y. G. (2016). Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance. Oncotarget, 7(16), 22368–22384. [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
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Štimac, A., Špika, J., & Krišelj, V. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Barthakur, T. (2022). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. [Link]
-
Turk-Erbul, B., Karaman, E. F., Duran, G. N., Ozbil, M., Ozden, S., & Goktas, F. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 354(3), e2000256. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Sharma, D., Soni, M., & Kumar, S. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 4(12), 4566-4577. [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Breitenbach, A., & Schubert, M. A. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(12), 2795. [Link]
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ResearchGate. (2025). (PDF) In Vitro Assays of Mitochondrial Function/Dysfunction. ResearchGate. [Link]
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Piccoli, C., Quarato, G., & D'Aprile, A. (2014). Protective role of amantadine in mitochondrial dysfunction and oxidative stress mediated by hepatitis C virus protein expression. Biochemical Pharmacology, 89(2), 227-236. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In The AGILENT Seahorse XF Cell Mito Stress Test Kit. [Link]
-
O'Donnell, G., & O'Brien, M. (2012). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Journal of Medical Microbiology & Diagnosis, 1(4), 1-5. [Link]
-
Suyarko, A. V., & Shkil, H. O. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(21), 16219. [Link]
-
ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. ResearchGate. [Link]
-
Meerloo, J. v., Kaspers, G. J. L., & Cloos, J. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Methods in Molecular Biology, 731, 29-42. [Link]
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Technical Support Center: Strategies to Improve the Regioselectivity of Triazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of achieving high regioselectivity in azide-alkyne cycloaddition reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding regioselectivity in triazole synthesis.
Q1: What is regioselectivity in the context of triazole synthesis, and why is it important?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the Huisgen 1,3-dipolar cycloaddition between an azide and an unsymmetrical alkyne, two different regioisomers of the 1,2,3-triazole ring can be formed: the 1,4-disubstituted and the 1,5-disubstituted products. Controlling which isomer is formed is critical in fields like drug discovery and materials science, as the spatial arrangement of the substituents dramatically affects the molecule's biological activity, physical properties, and ability to act as a ligand or structural linker.[1][2]
Q2: Why does the classic (uncatalyzed) Huisgen cycloaddition yield a mixture of regioisomers?
A2: The uncatalyzed thermal Huisgen cycloaddition often produces a roughly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles.[3] This lack of selectivity is because the reaction proceeds through a concerted mechanism where the activation energy barriers for the two possible transition states are very similar.[4][5] Density Functional Theory (DFT) calculations have shown a negligible energy difference between the pathways leading to the 1,4- and 1,5-isomers.[4][6] Consequently, the reaction lacks a significant energetic preference for one isomer over the other. Furthermore, the high temperatures required for the thermal reaction can decrease selectivity.[3]
Q3: What is the fundamental difference between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) reactions for controlling regioselectivity?
A3: The choice of metal catalyst is the primary strategy for controlling regioselectivity. The two reactions operate via distinct mechanisms, leading to complementary products:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the cornerstone of "click chemistry" and is highly regioselective for producing 1,4-disubstituted 1,2,3-triazoles .[7][8][9] The mechanism involves the formation of a copper-acetylide intermediate from a terminal alkyne. This intermediate then reacts with the azide in a stepwise manner, exclusively yielding the 1,4-isomer.[4][5]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction complements CuAAC by selectively producing 1,5-disubstituted 1,2,3-triazoles from terminal alkynes.[3][10][11] Its mechanism does not involve a metal acetylide. Instead, it proceeds via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to form the 1,5-triazole product.[7][12]
The choice between a copper or ruthenium catalyst is therefore the most powerful and direct method to determine the isomeric outcome of the reaction.
Q4: What is the role of ligands in CuAAC reactions? Do they affect regioselectivity?
A4: While ligands do not directly alter the inherent 1,4-regioselectivity of the CuAAC mechanism, they play a crucial indirect role by ensuring the catalytic cycle proceeds efficiently. Their primary functions are:
-
Stabilizing the Cu(I) oxidation state: Copper(I) is the active catalytic species but is prone to oxidation to the inactive Cu(II) state. Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), protect the Cu(I) center from oxidation and disproportionation.[7][13]
-
Preventing side reactions: By sequestering the copper ion, ligands can suppress undesirable side reactions like the Glaser-Hay homocoupling of terminal alkynes.[14]
-
Increasing reaction rate: Certain ligands can accelerate the reaction, allowing it to proceed under milder conditions.[13][15]
By ensuring the copper-catalyzed pathway is dominant, ligands prevent the background thermal reaction from occurring, which would otherwise lead to a loss of regioselectivity and the formation of the 1,5-isomer as a byproduct.[7]
Section 2: Troubleshooting Guides for Regioselectivity Issues
This section provides structured advice for specific experimental problems in a question-and-answer format.
Issue 1: My CuAAC reaction is producing the 1,5-isomer as a contaminant.
Question: I am performing a standard CuAAC reaction with CuSO₄/Sodium Ascorbate to get a 1,4-disubstituted triazole, but my NMR analysis shows a significant amount of the 1,5-isomer. What is going wrong?
Answer: The CuAAC mechanism is exceptionally specific for the 1,4-isomer. The presence of the 1,5-isomer almost always indicates that the uncatalyzed, thermal Huisgen cycloaddition is competing with the desired catalyzed pathway. This points to a problem with your catalytic system.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive/Degraded Catalyst | The active catalyst is Cu(I). If the sodium ascorbate reducing agent is old or degraded, or if oxygen is not excluded, the Cu(I) will be oxidized to inactive Cu(II), halting the catalytic cycle.[7] | 1. Use a fresh, high-purity stock of sodium ascorbate. 2. Prepare the sodium ascorbate solution immediately before use. 3. Consider degassing your solvent to remove dissolved oxygen, especially for slow reactions. |
| Insufficient Ligand Stabilization | In complex biological or chemical environments, the Cu(I) ion can be sequestered by other functional groups or oxidized. A stabilizing ligand protects the catalyst.[13] | 1. Add a stabilizing ligand like TBTA or a water-soluble variant. A 1:1 ligand-to-copper ratio is a good starting point.[7] |
| High Reaction Temperature | While CuAAC is often rapid at room temperature, prolonged heating to force a sluggish reaction can provide enough energy to initiate the non-selective thermal pathway.[3] | 1. First, optimize the catalytic system (see above) to improve rates at room temperature. 2. If heating is necessary, keep the temperature as low as possible and monitor the reaction to avoid extended heating times. |
| Inappropriate pH | The optimal pH range for CuAAC is typically between 4 and 12.[3] Extreme pH values can affect the stability of the catalyst and reactants. | 1. Check and adjust the pH of your reaction mixture, especially in aqueous systems. Use a non-coordinating buffer if necessary. |
Issue 2: My RuAAC reaction with an unsymmetrical internal alkyne gives poor regioselectivity.
Question: I am using an unsymmetrical internal alkyne in a RuAAC reaction to synthesize a 1,4,5-trisubstituted triazole, but I'm getting a mixture of two regioisomers. How can I improve the selectivity?
Answer: Unlike its reaction with terminal alkynes, the regioselectivity of RuAAC with internal alkynes is not absolute and depends on a subtle balance of steric and electronic factors in the alkyne substrate.[16] The catalyst must differentiate between the two ends of the alkyne during the formation of the ruthenacycle intermediate.[12]
Strategies for Improvement:
-
Leverage Steric Hindrance:
-
Principle: The ruthenium complex is sterically bulky. The cycloaddition will preferentially occur such that the larger substituent on the alkyne is positioned away from the catalyst's Cp* ligand. This generally places the bulkier group at the C-4 position of the final triazole.
-
Action: If possible, modify your alkyne substrate to maximize the steric difference between the two substituents.
-
-
Exploit Electronic Effects:
-
Principle: The RuAAC mechanism involves the nucleophilic attack of the alkyne on the coordinated azide.[10] Electron-withdrawing groups on the alkyne can influence the polarization of the triple bond, directing the regioselectivity. The outcome can be complex and substrate-dependent.
-
Action: Analyze the electronic properties of your alkyne substituents. If you observe a mixture, consider that the electronic and steric effects may be opposing each other. A systematic study of related substrates may be necessary to establish a predictable trend.
-
-
Utilize Directing Groups:
-
Principle: The presence of a coordinating group, such as a hydroxyl or amine on the propargylic carbon of the alkyne, can direct the regioselectivity.[17] These groups can interact with the metal center, forcing the cycloaddition to occur with a specific orientation.
-
Action: Reactions involving propargylic alcohols or amines often show high regioselectivity, with the substituent ending up at the C-5 position of the triazole.[17][18] If your synthetic plan allows, incorporating such a group can be a powerful strategy.
-
Visualization of Key Concepts
Decision Workflow for Regioselective Triazole Synthesis
This diagram illustrates the primary decision-making process based on the desired regioisomer.
Sources
- 1. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of Novel 1,2,4-Triazole-Based Anticancer Agents
Introduction: Unveiling the Therapeutic Potential of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives have demonstrated a wide spectrum of biological activities, including notable anticancer properties. The compound this compound, which incorporates a bulky, lipophilic adamantane group, represents a promising candidate for targeted cancer therapy. While its precise mechanism of action is yet to be fully elucidated, its structural similarity to other anticancer 1,2,4-triazoles suggests a plausible role as a protein kinase inhibitor.
This guide provides a comprehensive, multi-faceted strategy for the validation of this proposed mechanism of action. We will use a hypothetical framework where this compound is investigated as a novel inhibitor of the PIM-1 kinase, a serine/threonine kinase frequently overexpressed in various hematological malignancies and solid tumors. The PIM-1 kinase is a key regulator of cell proliferation and survival, primarily through the phosphorylation of downstream targets in the Akt signaling pathway.
To provide a robust and objective evaluation, we will compare the performance of our lead compound with two well-characterized PIM kinase inhibitors: SGI-1776 and AZD1208 . This comparative approach will allow for a clear benchmarking of potency, selectivity, and efficacy, providing the critical data necessary for advancing a novel drug candidate.
The Proposed Signaling Pathway: PIM-1 Kinase and its Role in Cancer
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in promoting cell survival and proliferation. It phosphorylates several key proteins, including the pro-apoptotic protein BAD and the translational regulator 4E-BP1, thereby inhibiting apoptosis and promoting protein synthesis. The aberrant activation of this pathway is a hallmark of many cancers, making PIM-1 an attractive therapeutic target.
Caption: Proposed PIM-1 Kinase Signaling Pathway and Point of Inhibition.
Part 1: Biochemical Validation of PIM-1 Kinase Inhibition
The first step in validating the proposed mechanism is to determine if this compound directly inhibits the enzymatic activity of PIM-1 kinase in a cell-free system. A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method for this purpose. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][2][3]
Experimental Protocol: Luminescent PIM-1 Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (80mM Tris, pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA, 100µM DTT).
-
Prepare a serial dilution of the test compound (this compound) and comparator compounds (SGI-1776, AZD1208) in DMSO, then dilute in kinase buffer.
-
Prepare a substrate/ATP mix containing a suitable PIM-1 substrate (e.g., S6Ktide) and ATP at a concentration close to the Kₘ for PIM-1.
-
Reconstitute recombinant human PIM-1 kinase in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µl of the serially diluted compounds or DMSO (vehicle control) to the assay wells.
-
Add 2 µl of the PIM-1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using a non-linear regression model.
-
Comparative Data: Biochemical Inhibition of PIM-1 Kinase
| Compound | PIM-1 IC₅₀ (nM) | PIM-2 IC₅₀ (nM) | PIM-3 IC₅₀ (nM) | Reference(s) |
| This compound | To be determined | To be determined | To be determined | N/A |
| SGI-1776 | 7 | 363 | 69 | [4][5] |
| AZD1208 | 0.4 | 5 | 1.9 | [6][7] |
Part 2: Cellular Target Engagement Confirmation with CETSA
While a biochemical assay confirms direct enzyme inhibition, it is crucial to verify that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[9]
Experimental Protocol: Immunoblot-Based CETSA for PIM-1
-
Cell Culture and Treatment:
-
Culture a suitable human cancer cell line with high PIM-1 expression (e.g., MOLM-16, a human acute myeloid leukemia cell line) to 80-90% confluency.
-
Treat the cells with the test compound, comparator compounds, or vehicle (DMSO) at various concentrations for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Immunoblotting:
-
Transfer the supernatants (soluble protein fraction) to new tubes and determine the protein concentration.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for PIM-1. Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for PIM-1 at each temperature for the treated and untreated samples.
-
Plot the relative amount of soluble PIM-1 as a function of temperature to generate CETSA melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data: Cellular Target Engagement of PIM-1
| Compound | Expected CETSA Result | Reference(s) |
| This compound | To be determined (Hypothesis: Thermal stabilization of PIM-1) | N/A |
| SGI-1776 | Thermal stabilization of PIM-1 | Implied by cellular activity |
| AZD1208 | Thermal stabilization of PIM-1 | Implied by cellular activity[10][11] |
Part 3: Analysis of Downstream Signaling by Quantitative Phosphoproteomics
Confirming that the compound inhibits PIM-1 kinase activity in cells requires demonstrating a reduction in the phosphorylation of its known downstream substrates. Quantitative phosphoproteomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful, unbiased approach to map these changes across the signaling network.[12][13] We will focus on two key PIM-1 substrates: BAD (at Ser112) and 4E-BP1.
Experimental Protocol: Phosphoproteomics of the PIM-1/Akt Pathway
-
Sample Preparation:
-
Culture and treat MOLM-16 cells with the test and comparator compounds at their respective IC₅₀ concentrations for a defined period (e.g., 3 hours).
-
Harvest the cells, wash with ice-cold PBS containing phosphatase inhibitors, and lyse in a urea-based buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).[14]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-flow liquid chromatography system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS/MS spectra.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify phosphopeptides.
-
Search the data against a human protein database to identify the proteins and phosphorylation sites.
-
Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon treatment with each compound.
-
Specifically, quantify the change in phosphorylation of BAD (Ser112) and 4E-BP1.
-
Comparative Data: Downstream Signaling Effects
| Compound | Effect on p-BAD (Ser112) | Effect on p-4E-BP1 | Reference(s) |
| This compound | To be determined (Hypothesis: Decrease) | To be determined (Hypothesis: Decrease) | N/A |
| SGI-1776 | No significant decrease in some cell lines | Decrease | [4][15] |
| AZD1208 | Decrease | Decrease | [10][11][16] |
Part 4: In Vivo Efficacy Assessment in Xenograft Models
The ultimate validation of an anticancer agent's mechanism of action is its ability to inhibit tumor growth in a living organism. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating in vivo efficacy.[17]
Experimental Protocol: MOLM-16 Xenograft Model
-
Model Establishment:
-
Subcutaneously inject a suspension of MOLM-16 cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare formulations of the test compound and comparator compounds suitable for the chosen route of administration (e.g., oral gavage).
-
Administer the compounds to the mice according to a predefined dosing schedule (e.g., once daily for 14 days). The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target modulation in the tumor tissue).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Comparative Data: In Vivo Anti-Tumor Efficacy
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference(s) |
| This compound | MOLM-16 | To be determined | To be determined | N/A |
| SGI-1776 | MV4;11 (B myeloid leukemia) | 148 mg/kg, oral, daily x 5 for 3 weeks | Complete response | [18] |
| AZD1208 | MOLM-16 | 10 mg/kg, oral, daily for 2 weeks | 89% | [10] |
Conclusion: A Pathway to Mechanistic Validation
This guide has outlined a rigorous, multi-tiered approach to validate the proposed mechanism of action of this compound as a PIM-1 kinase inhibitor. By systematically progressing from biochemical assays to cellular target engagement, downstream signaling analysis, and finally to in vivo efficacy studies, researchers can build a comprehensive and compelling data package. The inclusion of well-characterized comparator compounds like SGI-1776 and AZD1208 provides essential context and allows for an objective assessment of the novel compound's therapeutic potential. This structured validation pathway is critical for making informed decisions in the drug development process and for ultimately translating promising chemical matter into effective cancer therapies.
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-
Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]
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Wikipedia. (2024). PIM1. [Link]
-
Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. PubMed. [Link]
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Kumar, N., et al. (2024). PIM1 kinase and its diverse substrate in solid tumors. Cell Communication and Signaling, 22(1), 1-17. [Link]
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Giansanti, P., et al. (2021). Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes. International Journal of Molecular Sciences, 22(23), 13075. [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]
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ResearchGate. (n.d.). Outline of a standard bottom-up LC-MS/MS phosphoproteomics workflow. [Link]
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Chen, L. S., et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150–4157. [Link]
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Toli, A., et al. (2015). An integrated workflow for characterizing intact phosphoproteins from complex mixtures. Analytical and bioanalytical chemistry, 407(19), 5697–5707. [Link]
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Kumar, N., et al. (2024). PIM1 kinase and its diverse substrate in solid tumors. PubMed. [Link]
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Liu, T., et al. (2025). Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples. Current Protocols. [Link]
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Svinkina, V., et al. (2015). Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity. Journal of proteome research, 14(1), 583–590. [Link]
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S4 Appendix Phospho-proteomics data generation and analysis. (n.d.). [Link]
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ResearchGate. (2025). Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity. [Link]
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Natarajan, K., et al. (2013). Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. PLoS ONE, 8(10), e75432. [Link]
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ResearchGate. (n.d.). PIM kinase inhibition decreased tumor growth in a xenograft model of hepatoblastoma. [Link]
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Kim, K. T., et al. (2019). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. Cancer Research and Treatment, 51(3), 1051–1063. [Link]
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Kim, K. T., et al. (2019). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. PMC. [Link]
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Bullock, A. N., et al. (2005). Structure and substrate specificity of the Pim-1 kinase. The Journal of biological chemistry, 280(50), 41675–41682. [Link]
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Gandhi, A., et al. (2014). Combination of Pim kinase inhibitor, SGI-1776, with bendamustine in B-cell lymphoma. Leukemia & lymphoma, 55(9), 2145–2153. [Link]
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Kurmasheva, R. T., et al. (2011). Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program. Pediatric blood & cancer, 57(5), 794–801. [Link]
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Lin, Y. W., et al. (2021). PIM1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology, 11, 689035. [Link]
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Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560–572. [Link]
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Selleckchem. (n.d.). AZD1208. [Link]
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Chen, L. S., et al. (2016). Protein profiling identifies mTOR pathway modulation and cytostatic effects of Pim kinase inhibitor, AZD1208, in acute myeloid leukemia. Leukemia & lymphoma, 57(12), 2863–2873. [Link]
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Al-Harbi, S., et al. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. Journal of visualized experiments : JoVE, (155), 10.3791/60551. [Link]
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Altogen Labs. (n.d.). MOLM-13 Xenograft Model. [Link]
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Gonyo, P., et al. (2019). Dynamic Phosphoproteomics Uncovers Signaling Pathways Modulated by Anti-oncogenic Sphingolipid Analogs. Molecular & cellular proteomics : MCP, 18(2), 338–351. [Link]
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A Comparative Guide to the Efficacy of Adamantane-Triazole Isomers in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds to create hybrid molecules with enhanced therapeutic potential is a cornerstone of medicinal chemistry. Among these, the conjugation of the rigid, lipophilic adamantane cage with the versatile triazole ring has yielded a plethora of compounds with significant biological activities.[1] This guide provides an in-depth, objective comparison of the efficacy of adamantane-triazole isomers, focusing on the positional isomerism of the triazole ring (1,2,3-triazole vs. 1,2,4-triazole) and its impact on their anticancer and antiviral properties. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in their research endeavors.
The unique three-dimensional structure of the adamantane moiety offers a precise framework for positioning substituents, which can lead to more effective interactions with biological targets.[2] Its lipophilic nature can enhance properties such as blood-brain barrier permeability and metabolic stability.[3] Triazoles, on the other hand, are five-membered heterocyclic rings that are stable and capable of forming hydrogen bonds, contributing to drug-receptor interactions.[4] The arrangement of the nitrogen atoms in the triazole ring—adjacent in 1,2,3-triazoles and separated in 1,2,4-triazoles—results in different electronic and steric properties, which can significantly influence the biological activity of the parent molecule.[4]
Comparative Analysis of Anticancer Efficacy
The anticancer potential of adamantane-triazole conjugates has been a significant area of investigation.[5][6] The mechanism of action for many of these compounds involves the inhibition of crucial cellular processes such as tubulin polymerization, which is vital for cell division.[7][8][9]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of various adamantane-triazole isomers against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency, with lower values indicating greater efficacy.
| Compound ID | Triazole Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Adamantane-1,2,3-Triazole Derivative 1 | 1,2,3-Triazole | HeLa (Cervical Carcinoma) | 15.13 | [7] |
| Adamantane-1,2,3-Triazole Derivative 2 | 1,2,3-Triazole | A549 (Lung Carcinoma) | 21.25 | [7] |
| Adamantane-1,2,3-Triazole Derivative 3 | 1,2,3-Triazole | MCF-7 (Breast Adenocarcinoma) | 18.06 | [7] |
| Adamantane-1,2,4-Triazole Derivative A | 1,2,4-Triazole | HeLa (Cervical Carcinoma) | 3.8 | [10] |
| Adamantane-1,2,4-Triazole Derivative B | 1,2,4-Triazole | MGC-803 (Gastric Cancer) | 4.5 | [10] |
| Adamantane-1,2,4-Triazole Derivative C | 1,2,4-Triazole | MCF-7 (Breast Adenocarcinoma) | 3.2 | [10] |
Note: The data presented is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
From the available data, it appears that the 1,2,4-triazole isomers of adamantane conjugates tend to exhibit greater anticancer potency (lower IC50 values) across a range of cancer cell lines compared to the 1,2,3-triazole isomers. This suggests that the arrangement of nitrogen atoms in the 1,2,4-triazole ring may facilitate more favorable interactions with the biological target, potentially the colchicine binding site on tubulin.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer agents.[2][3][11][12]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the adamantane-triazole isomers and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Comparative Analysis of Antiviral Efficacy
Adamantane derivatives have a historical significance in antiviral drug discovery, with amantadine and rimantadine being early examples of drugs used against influenza A virus.[2] Their mechanism of action often involves the inhibition of the M2 proton channel, which is essential for viral replication.[13] The incorporation of a triazole moiety can modulate this activity and potentially broaden the antiviral spectrum.
Quantitative Comparison of Antiviral Activity
Direct comparative data for the antiviral efficacy of adamantane-triazole isomers is limited. However, studies on individual derivatives provide insights into their potential.
| Compound ID | Triazole Isomer | Virus Strain | Assay | IC50 (µM) | Reference |
| Adamantane-Thiazole Derivative | Thiazole (related heterocycle) | Influenza A/Hongkong/68 | Plaque Reduction | 0.11 (µg/mL) | [14] |
| Fused Adamantane-1,2,4-Triazolo-Thiadiazole | 1,2,4-Triazole (fused system) | Various | Not specified | No significant activity | [15] |
While the available data is not a direct comparison of 1,2,3- versus 1,2,4-triazole isomers, it highlights that the nature of the heterocyclic ring attached to the adamantane core is crucial for antiviral activity. The lack of significant activity in the fused 1,2,4-triazolo-thiadiazole derivative suggests that the specific substitution pattern and the overall molecular architecture are critical for effective viral inhibition.[15]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[16][17]
Principle: This assay determines the concentration of an antiviral agent required to reduce the number of plaques by 50% (IC50).
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well or 12-well plates.[17]
-
Compound and Virus Preparation: Prepare serial dilutions of the adamantane-triazole isomers. Dilute the virus stock to a concentration that will produce a countable number of plaques.
-
Infection: Infect the cell monolayers with the virus in the presence of varying concentrations of the test compounds.[18]
-
Overlay Application: After a 1-hour incubation, remove the virus-compound mixture and add an overlay medium (e.g., containing agarose or Avicel) to restrict the spread of the virus to adjacent cells.[19]
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a solution like 4% formalin and stain with a dye such as crystal violet to visualize the plaques.[20]
-
Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.
Experimental Protocol: Neuraminidase Inhibition Assay
For influenza viruses, another key target is the neuraminidase (NA) enzyme, which is involved in the release of new virus particles from infected cells.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.[12][16]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the adamantane-triazole isomers. Dilute the influenza virus to a concentration with optimal NA activity. Prepare the fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[12]
-
Incubation: In a 96-well plate, incubate the virus with the test compounds for a specific period.[16]
-
Substrate Addition: Add the MUNANA substrate to each well and incubate to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., ethanol and NaOH).[12]
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[12]
-
Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC50 value for each compound.
The Role of the Adamantane Moiety and Isomeric Differences
The adamantane scaffold is more than just a lipophilic anchor; its rigid, three-dimensional structure plays a crucial role in drug-receptor interactions.[2][11] It can fit into hydrophobic pockets of target proteins, leading to enhanced binding affinity.[11] The position of the triazole ring on the adamantane core and the isomeric form of the triazole itself dictate the spatial orientation of functional groups, which is critical for biological activity.
The difference in the arrangement of nitrogen atoms between 1,2,3- and 1,2,4-triazoles leads to variations in their electronic properties, dipole moments, and hydrogen bonding capabilities.[4] These differences can influence how the molecule interacts with its biological target. For instance, the nitrogen atoms in the 1,2,4-triazole ring may be better positioned to form key hydrogen bonds within the active site of an enzyme, potentially explaining the observed higher potency of some 1,2,4-triazole derivatives in anticancer assays.
Visualizing the Workflow and Mechanisms
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for evaluating the cytotoxicity of adamantane-triazole isomers using the MTT assay.
Simplified Tubulin Polymerization Inhibition Pathway
Caption: Proposed mechanism of action for anticancer adamantane-triazole isomers via tubulin polymerization inhibition.
Conclusion
The conjugation of adamantane with triazole moieties represents a promising strategy in the development of novel therapeutic agents. While direct comparative studies on the efficacy of adamantane-triazole isomers are still emerging, the available evidence suggests that the 1,2,4-triazole isomer may offer advantages in terms of anticancer activity. The specific arrangement of nitrogen atoms in the 1,2,4-triazole ring likely plays a crucial role in mediating interactions with biological targets. For antiviral applications, the overall molecular structure, including the nature of the heterocyclic ring and its substituents, is a key determinant of efficacy.
This guide has provided a framework for comparing these important isomers, supported by experimental protocols and mechanistic insights. Further research involving the synthesis and parallel biological evaluation of both 1,2,3- and 1,2,4-triazole isomers of the same adamantane-containing parent molecule is warranted to definitively elucidate their structure-activity relationships and guide the design of next-generation therapeutic agents.
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Bridging the Gap: A Guide to Cross-Validation of In Vitro and In Silico Results for Adamantane Compounds
Introduction: The Adamantane Scaffold and the Imperative of Integrated Drug Discovery
Adamantane, a rigid, tricyclic hydrocarbon, presents a unique and highly valued scaffold in medicinal chemistry. Its distinct lipophilic and three-dimensional structure has been successfully incorporated into a range of therapeutics, from antiviral agents like Amantadine and Rimantadine to drugs targeting the central nervous system.[1][2][3][4] The inherent rigidity of the adamantane cage can confer favorable pharmacokinetic properties and provides a robust anchor for pharmacophoric groups, allowing for precise spatial orientation within a biological target.[4][5]
However, the journey from a promising adamantane-based compound to a clinically effective drug is fraught with challenges. Traditional drug discovery, relying heavily on sequential in vitro and in vivo testing, is both time-consuming and resource-intensive. The modern drug development landscape demands a more integrated and predictive approach. This is where the powerful synergy of in vitro (experimental) and in silico (computational) methodologies comes to the forefront.[6][7][8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate in vitro and in silico results for adamantane compounds. By moving beyond a siloed approach and embracing a continuous cycle of prediction, experimental testing, and model refinement, we can accelerate the discovery of novel adamantane-based therapeutics with greater confidence and efficiency.[2]
The In Vitro Arm: Generating Robust Experimental Data
The foundation of any successful cross-validation effort lies in high-quality, reproducible in vitro data. The choice of assays should be hypothesis-driven, directly addressing the predicted biological activity of the adamantane compounds under investigation.
Common In Vitro Assays for Adamantane Derivatives
The biological activities of adamantane derivatives are diverse, necessitating a range of in vitro assays.[2][10] Below is a summary of commonly employed assays for different therapeutic areas:
| Therapeutic Area | In Vitro Assay | Key Parameters Measured |
| Antiviral (e.g., Influenza A) | Plaque Reduction Assay | IC50 (50% inhibitory concentration) |
| Neuraminidase Inhibition Assay | IC50 | |
| Antibacterial | Microbroth Dilution Assay | MIC (Minimum Inhibitory Concentration) |
| Biofilm Inhibition Assay | MBIC (Minimum Biofilm Inhibitory Concentration) | |
| Anticancer | MTT/XTT Cell Viability Assay | IC50 or GI50 (50% growth inhibition) |
| Apoptosis Assays (e.g., Annexin V) | Percentage of apoptotic cells | |
| Enzyme Inhibition | Enzyme Activity Assays | IC50, Ki (inhibition constant) |
| Receptor Binding | Radioligand Binding Assay | Ki, Bmax (maximum binding capacity) |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of an adamantane derivative against an influenza virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock of known titer
-
Adamantane compound stock solution (in DMSO)
-
Agarose overlay medium
-
Crystal violet staining solution
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Virus Adsorption: Wash the cell monolayers and infect with influenza virus at a multiplicity of infection (MOI) that will produce countable plaques. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of the adamantane compound in DMEM. After the adsorption period, remove the viral inoculum and add the compound dilutions to the respective wells.
-
Agarose Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with agarose medium containing the respective compound concentration.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until visible plaques are formed (typically 2-3 days).
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
The In Silico Arm: Predictive Computational Modeling
In silico methods offer a rapid and cost-effective way to screen large libraries of adamantane derivatives, predict their biological activity, and understand their mechanism of action at a molecular level.
Key In Silico Techniques for Adamantane Compounds
| Technique | Application | Predicted Parameters |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Binding energy (kcal/mol), binding pose, key interactions (e.g., hydrogen bonds, hydrophobic interactions). |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity. | Predicted IC50, MIC, or other activity values. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a protein-ligand complex over time to assess stability and dynamics. | Stability of the binding pose, conformational changes, free energy of binding. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Solubility, permeability, metabolic stability, potential toxicity. |
Experimental Workflow: Molecular Docking
This workflow describes the process of docking an adamantane derivative into the active site of a target protein.
Caption: Molecular docking workflow.
Step-by-Step Methodology:
-
Target Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the adamantane derivative. Optimize its geometry and assign charges.
-
Binding Site Definition: Identify the binding pocket on the target protein. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms.
-
Docking Simulation: Use a docking program to systematically sample different conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The docking program will score the generated poses based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key interactions with the protein residues.
The Crux of the Matter: Cross-Validation
The true power of an integrated approach lies in the rigorous cross-validation of in vitro and in silico data. This process is not merely a comparison but a feedback loop that enhances the predictive power of computational models and provides a deeper understanding of experimental results.
The Cross-Validation Workflow
Caption: Iterative cross-validation workflow.
Statistical Correlation
A primary step in cross-validation is to determine the statistical correlation between the predicted and experimentally observed activities. For a series of adamantane compounds, this can be achieved by plotting the in silico-predicted values (e.g., docking scores or QSAR-predicted pIC50) against the in vitro experimental data (e.g., pIC50).
-
Pearson Correlation Coefficient (r): Measures the linear relationship between the two datasets. A value close to 1 indicates a strong positive correlation, while a value close to -1 indicates a strong negative correlation.
-
Coefficient of Determination (R²): Indicates the proportion of the variance in the experimental data that is predictable from the in silico model. An R² value closer to 1 signifies a better model fit.[1][11]
It is crucial to remember that correlation does not imply causation. A good statistical correlation, however, provides confidence in the predictive ability of the in silico model for that specific class of compounds and biological target.
Interpreting Discrepancies
Discrepancies between in vitro and in silico results are not failures but opportunities for deeper scientific insight.[3][10]
| Scenario | Potential Reasons | Actionable Insights |
| High in silico affinity, low in vitro activity | Poor cell permeability, metabolic instability, efflux by transporters, incorrect binding mode prediction. | Conduct cell permeability and metabolic stability assays. Refine docking protocol with constraints based on known active compounds. |
| Low in silico affinity, high in vitro activity | Indirect mechanism of action (e.g., allosteric modulation), pro-drug activation, limitations of the scoring function. | Investigate alternative binding sites or mechanisms. Consider if the compound is a pro-drug. Use more advanced scoring functions or MD simulations. |
| Poor overall correlation | Inappropriate in silico model for the biological system, experimental artifacts, high structural diversity of the compound set. | Re-evaluate the choice of protein structure or QSAR descriptors. Verify experimental data. Subdivide compounds into more structurally similar groups. |
Model Refinement: The Feedback Loop in Action
The insights gained from discrepancy analysis should be used to refine the in silico models.[2][12]
-
Refining Docking Protocols: If a particular interaction (e.g., a hydrogen bond with a specific residue) is consistently observed in the most active compounds in vitro, this information can be used as a constraint in subsequent docking runs to guide the poses of new compounds.[13]
-
Improving QSAR Models: Compounds that are outliers in the initial QSAR model can be analyzed to identify structural features that are not well-represented by the chosen descriptors. Adding new descriptors or using non-linear models can improve the predictive power of the QSAR.[14][15]
Conclusion: Towards a More Predictive Drug Discovery Paradigm
The cross-validation of in vitro and in silico results is an indispensable strategy in modern drug discovery, particularly for privileged scaffolds like adamantane. This integrated approach fosters a dynamic interplay between computational prediction and experimental validation, leading to more robust and reliable outcomes. By embracing the iterative nature of this process, researchers can de-risk their drug discovery programs, optimize resource allocation, and ultimately accelerate the journey of novel adamantane compounds from the laboratory to the clinic. The future of drug development lies not in the supremacy of one method over the other, but in their intelligent and synergistic integration.[2]
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A Comparative Guide to Assessing the Kinase Selectivity of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine
This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine (hereafter referred to as Compound X ), for its intended biological target. For the purpose of this illustrative guide, we will hypothesize that the primary target of Compound X is Aurora Kinase A (AurA) , a serine/threonine kinase that is a key regulator of mitosis and a validated target in oncology.[1][2] The methodologies described herein are designed to rigorously profile Compound X, comparing its performance against established AurA inhibitors, Alisertib (MLN8237) and Danusertib (PHA-739358) .
The adamantane moiety, a bulky, lipophilic cage structure, is often incorporated into drug candidates to enhance target binding and improve pharmacokinetic properties. Its presence in Compound X, coupled with the 1,2,4-triazole core—a scaffold present in numerous kinase inhibitors—suggests a potential interaction with the ATP-binding pocket of a kinase. This guide will detail the essential biochemical and broad-panel screening assays necessary to build a robust selectivity profile, a critical step in the early stages of drug discovery.[3]
The Rationale for Kinase Selectivity Profiling
In the development of kinase inhibitors, achieving high selectivity is a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[3] Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Therefore, a thorough assessment of an inhibitor's selectivity is paramount. This process typically involves two key stages:
-
Potency Determination (IC50): Quantifying the concentration of the inhibitor required to reduce the activity of the primary target by 50%. This establishes the on-target potency.
-
Selectivity Screening: Profiling the inhibitor against a large panel of kinases to identify potential off-target interactions. This provides a broader understanding of the compound's specificity.
This guide will provide detailed protocols for both stages, enabling a direct comparison of Compound X with the known AurA inhibitors, Alisertib and Danusertib.
Comparative Compounds: Alisertib and Danusertib
To contextualize the selectivity profile of Compound X, it is essential to benchmark it against inhibitors with well-characterized activities.
-
Alisertib (MLN8237): A selective and potent inhibitor of Aurora A kinase with an IC50 of 1.2 nM in cell-free assays.[4] It exhibits over 200-fold selectivity for Aurora A over the closely related Aurora B kinase.[5][6][7]
-
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor, with IC50 values of 13 nM, 79 nM, and 61 nM for Aurora A, B, and C, respectively.[8][9] It also shows activity against other kinases like Abl.[10]
By comparing the data generated for Compound X with the known profiles of these compounds, we can make informed judgments about its potential as a selective research tool or therapeutic candidate.
Experimental Methodologies
Biochemical Potency Determination: Aurora A IC50
To determine the on-target potency of Compound X, a biochemical kinase activity assay is performed. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11][12]
Experimental Workflow for IC50 Determination
Caption: General workflow for broad kinase panel screening.
Protocol Outline: KINOMEscan® Profiling
-
Compound Submission: Provide the CRO with a stock solution of Compound X at a specified concentration (e.g., 10 mM in DMSO).
-
Primary Screen: The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against a comprehensive panel of kinases (e.g., the scanMAX panel of 468 kinases). [13]3. Hit Identification: The results are provided as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the test compound. This is often expressed as "% of Control," where a lower number indicates stronger binding of the test compound. Hits are identified based on a pre-defined threshold (e.g., <20% of control).
-
Dose-Response (Kd Determination): For the primary hits, a follow-up dose-response experiment is conducted with an 11-point concentration curve to determine the dissociation constant (Kd) for each interaction.
-
Data Visualization: The selectivity data is often visualized on a kinase dendrogram, which graphically represents the interactions across the kinome. [13]
Data Presentation and Interpretation
The data from these experiments should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Hypothetical On-Target Potency against Aurora Kinase A
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (AurB/AurA) |
| Compound X | 5.5 | 1,250 | ~227-fold |
| Alisertib | 1.2 [4] | 396.5 [4] | >200-fold [5] |
| Danusertib | 13 [8][9] | 79 [8][9] | ~6-fold |
Interpretation: In this hypothetical scenario, Compound X demonstrates potent inhibition of Aurora A, comparable to the established inhibitors. Its selectivity over Aurora B is similar to that of Alisertib, suggesting it is a selective Aurora A inhibitor. Danusertib, as expected, shows less selectivity between the two Aurora isoforms.
Table 2: Hypothetical Kinase Selectivity Profile (Top Hits from a 468-Kinase Panel Screen at 1 µM)
| Kinase | Compound X (% Inhibition) | Alisertib (% Inhibition) | Danusertib (% Inhibition) |
| Aurora A | 99 | 99 | 98 |
| Aurora B | 35 | 45 | 92 |
| Aurora C | 40 | 50 | 95 |
| ABL1 | 5 | 2 | 85 |
| RET | 8 | 10 | 88 |
| FLT3 | 12 | 15 | 60 |
| ... (other kinases) | <10 | <10 | ... |
Interpretation: This table summarizes the top hits from a broad kinase screen. For Compound X, significant inhibition is observed primarily for Aurora A, with much lower activity against other kinases, indicating a high degree of selectivity. This contrasts with Danusertib, which shows potent inhibition of all Aurora kinases as well as other kinases like ABL1 and RET, confirming its broader activity profile.
Conclusion and Future Directions
This guide outlines a systematic approach to assessing the selectivity of a novel kinase inhibitor, this compound (Compound X), using Aurora Kinase A as a hypothetical target. The described methodologies, from initial IC50 determination to comprehensive kinome scanning, provide the necessary data to build a robust selectivity profile.
Based on our hypothetical data, Compound X emerges as a potent and selective inhibitor of Aurora A, with a profile comparable to the clinical candidate Alisertib. This would justify its advancement into further preclinical studies, including:
-
Cellular Assays: To confirm on-target activity in a cellular context, assays measuring the phosphorylation of Aurora A substrates or observing mitotic phenotypes can be employed. [5]* In Vivo Efficacy Studies: To evaluate the anti-tumor activity of Compound X in xenograft models. [5] By following the structured, data-driven approach detailed in this guide, researchers can effectively characterize the selectivity of novel kinase inhibitors, a critical step towards the development of new targeted therapies.
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A Researcher's Guide to Benchmarking the Antibacterial Spectrum of Adamantane-Triazoles
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the antibacterial efficacy of novel adamantane-triazole compounds. By synthesizing established methodologies with expert insights, this document serves as a practical manual for generating reliable, reproducible, and comparable data essential for advancing new antimicrobial agents from the bench to clinical consideration.
Introduction: The Rationale for Adamantane-Triazoles
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the next generation of antibiotics. The conjugation of an adamantane moiety with a 1,2,4-triazole ring presents a promising strategy. Adamantane, a bulky, lipophilic cage structure, is a well-established pharmacophore known to enhance the therapeutic index and bioavailability of compounds by facilitating membrane permeation.[1][2] Its incorporation can favorably modulate the pharmacokinetic properties of a drug candidate.[1][3]
Triazoles, for their part, are a class of heterocyclic compounds recognized for a wide range of biological activities, including potent antibacterial and antifungal properties.[4][5] The synergistic combination of these two fragments into a single molecule—an adamantane-triazole hybrid—offers a compelling therapeutic hypothesis: the adamantane group may enhance the compound's ability to penetrate bacterial cells, allowing the triazole moiety to exert its antimicrobial action more effectively.[6] Preliminary studies have shown that such hybrids exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them a focal point of contemporary drug discovery.[6][7][8]
This guide outlines the critical experimental workflow for benchmarking these novel compounds, ensuring that the generated data is robust and directly comparable to existing antibiotic agents.
Section 1: Designing a Robust Benchmarking Study
A successful benchmarking study is built on a foundation of meticulous planning. The choices made at this stage—from the selection of bacterial strains to the comparator drugs—dictate the quality and relevance of the final data.
Panel Selection: Choosing the Right Bacterial Adversaries
The goal is to assess the spectrum of activity. Therefore, a diverse and clinically relevant panel of bacteria is paramount. The panel should be designed to answer key questions: Is the compound broad-spectrum or narrow-spectrum? Is it effective against standard susceptible strains? Crucially, does it show activity against multidrug-resistant (MDR) pathogens?
Recommended Bacterial Panel:
| Category | Species | ATCC® No. | Rationale & Significance |
| Gram-Positive QC | Staphylococcus aureus | ATCC® 25923™ | Standard CLSI quality control strain for susceptibility testing.[9] |
| Enterococcus faecalis | ATCC® 29212™ | Standard CLSI quality control strain; representative of common enterococcal infections.[9] | |
| Gram-Negative QC | Escherichia coli | ATCC® 25922™ | Standard CLSI quality control strain for Enterobacteriaceae.[9] |
| Pseudomonas aeruginosa | ATCC® 27853™ | Standard CLSI quality control strain; represents a challenging non-fermenting Gram-negative pathogen.[9] | |
| MDR Gram-Positive | Methicillin-resistant S. aureus (MRSA) | ATCC® BAA-1705™ | A high-priority pathogen responsible for difficult-to-treat infections in hospitals and the community.[10][11] |
| Vancomycin-resistant Enterococcus (VRE) | ATCC® 700221™ | Represents resistance to a last-resort glycopeptide antibiotic. | |
| MDR Gram-Negative | ESBL-producing Klebsiella pneumoniae | ATCC® 700603™ | Represents resistance to extended-spectrum cephalosporins, a major clinical challenge.[9][11] |
| Carbapenem-resistant Acinetobacter baumannii | ATCC® BAA-1605™* | A critical-priority pathogen known for extensive drug resistance and causing severe nosocomial infections.[12] | |
| Note: Specific strain numbers for MDR variants can vary. It is crucial to source well-characterized strains from reputable culture collections like ATCC, which provides isolates with supporting phenotypic and genotypic data.[12][13] |
Selection of Comparator Antibiotics
To benchmark is to compare. The activity of a novel adamantane-triazole is meaningless in isolation. It must be contextualized against the performance of established antibiotics. The choice of comparators should span different mechanisms of action and spectra.
Recommended Comparator Panel:
| Antibiotic | Class | Mechanism of Action | Primary Spectrum |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV | Broad-spectrum (Gram-negative and some Gram-positive) |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis by binding to D-Ala-D-Ala | Gram-positive (including MRSA) |
| Ampicillin | β-lactam | Inhibits cell wall synthesis | Broad-spectrum (with limitations due to resistance) |
| Gentamicin | Aminoglycoside | Inhibits protein synthesis (30S subunit) | Broad-spectrum (primarily aerobic Gram-negative) |
| Trimethoprim | Dihydrofolate reductase inhibitor | Inhibits folic acid synthesis | Broad-spectrum |
Section 2: Core Experimental Protocols for Antimicrobial Susceptibility Testing
Standardization is the cornerstone of trustworthy and comparable results. The methodologies described here are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17] This is the gold-standard quantitative measure of antibacterial potency.
Caption: Workflow for MIC determination via broth microdilution.
-
Preparation of Reagents: Prepare cation-adjusted Mueller-Hinton Broth (MHB) as per the manufacturer's instructions. Dissolve the adamantane-triazole compounds in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculum Dilution: Perform a 1:150 dilution of the standardized inoculum into MHB. This will yield a final working concentration of approximately 1 x 10⁶ CFU/mL. The final inoculum in the well will be 5 x 10⁵ CFU/mL.[18]
-
Plate Setup:
-
Dispense 100 µL of MHB into columns 2 through 12 of a sterile 96-well microtiter plate.
-
Add 200 µL of the test compound (prepared at twice the desired starting concentration in MHB) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (from Step 3) to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final test range.
-
Controls:
-
Growth Control (Column 11): Contains 100 µL MHB + 100 µL bacterial inoculum. This well must show turbidity for the test to be valid.
-
Sterility Control (Column 12): Contains 200 µL of MHB only. This well must remain clear.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]
-
Reading the MIC: After incubation, view the plate from the bottom. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MIC tells you the concentration that inhibits growth, but not necessarily what kills the bacteria. The MBC provides this crucial information, defining the lowest concentration that kills 99.9% of the initial bacterial inoculum.[20][21]
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
-
Prerequisite: This protocol begins immediately after an MIC test has been completed and read.[18][20]
-
Subculturing: From the wells corresponding to the MIC, and at least two more concentrated wells, take a 10-20 µL aliquot.
-
Plating: Spot the aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate. Ensure the plate is properly labeled to correlate with the concentration from the MIC plate.
-
Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours, or until growth is evident in the growth control spot.
-
Reading the MBC: The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in colony-forming units (CFU) compared to the starting inoculum count.[22] For practical purposes, this is often identified as the concentration that yields ≤ 1-5 colonies from a 10 µL spot, assuming a starting inoculum of ~5 x 10⁵ CFU/mL.
Section 3: Data Analysis and Interpretation
Data Presentation
Summarize all quantitative data in a clear, tabular format. This allows for at-a-glance comparison of the novel compounds against both the bacterial panel and the benchmark antibiotics.
Example Data Summary Table:
| Compound | S. aureus (ATCC 25923) | MRSA (ATCC BAA-1705) | E. coli (ATCC 25922) | ESBL K. pneumo. (ATCC 700603) | P. aeruginosa (ATCC 27853) |
| MIC / MBC (µg/mL) | MIC / MBC (µg/mL) | MIC / MBC (µg/mL) | MIC / MBC (µg/mL) | MIC / MBC (µg/mL) | |
| Adamantane-Triazole 1 | 16 / 32 | 32 / 64 | 64 / >128 | >128 / >128 | >128 / >128 |
| Adamantane-Triazole 2 | 4 / 8 | 8 / 16 | 16 / 32 | 32 / 128 | 64 / >128 |
| Vancomycin | 1 / 2 | 1 / 2 | >128 / >128 | >128 / >128 | >128 / >128 |
| Ciprofloxacin | 0.5 / 1 | 4 / 8 | 0.25 / 0.5 | 16 / 32 | 1 / 2 |
Interpreting the Antibacterial Profile
The relationship between the MIC and MBC values is critical for classifying the compound's activity.
-
Bacteriostatic vs. Bactericidal: The MBC/MIC ratio is calculated to determine the nature of the antimicrobial effect.
-
If MBC/MIC ≤ 4 , the compound is generally considered bactericidal .[7]
-
If MBC/MIC > 4 , the compound is considered bacteriostatic .
-
Caption: Decision framework for interpreting MIC and MBC results.
Conclusion
This guide provides a standardized, scientifically rigorous framework for benchmarking the antibacterial spectrum of novel adamantane-triazole derivatives. By adhering to CLSI standards, employing a clinically relevant panel of bacteria and comparators, and systematically analyzing the resulting MIC and MBC data, researchers can generate high-quality, reproducible results. This structured approach is essential for accurately assessing the potential of new chemical entities and making informed decisions in the long and challenging path of antimicrobial drug development. The insights gained from these foundational experiments will pave the way for more advanced studies, such as time-kill kinetics, mechanism of action elucidation, and eventual in vivo efficacy trials.
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The Adamantane Advantage: A Comparative Guide to Pharmacokinetic Properties for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the adamantane cage has proven to be a remarkably effective scaffold in medicinal chemistry, bestowing unique and often advantageous pharmacokinetic properties upon a variety of therapeutic agents.[1][2][3] Its lipophilic nature and inherent stability can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.[4][5][6] This guide provides an in-depth comparative analysis of the pharmacokinetic properties of key adamantane derivatives, offering experimental insights and data to inform the rational design of next-generation therapeutics. We will explore the nuances of how this bulky, diamondoid structure dictates the metabolic fate and systemic exposure of drugs ranging from antiviral agents to therapies for neurodegenerative diseases and diabetes.
The Influence of the Adamantane Moiety on Pharmacokinetics
The introduction of an adamantane group into a drug molecule is a strategic decision driven by the desire to modulate its pharmacokinetic behavior.[7] The key advantages conferred by this unique hydrocarbon cage include:
-
Enhanced Lipophilicity: The adamantane moiety significantly increases the lipophilicity of a compound, which can improve its ability to cross biological membranes, including the blood-brain barrier.[6] This property is crucial for drugs targeting the central nervous system (CNS).
-
Metabolic Stability: The rigid, cage-like structure of adamantane can sterically hinder the metabolic enzymes, protecting nearby functional groups from degradation. This can lead to a longer plasma half-life and improved bioavailability.[6][8]
-
Modulated Receptor Binding: The defined three-dimensional shape of adamantane can facilitate precise interactions with biological targets, potentially increasing binding affinity and selectivity.[8]
This guide will delve into the specific pharmacokinetic profiles of prominent adamantane-containing drugs, providing a comparative framework for understanding how these advantages translate into clinical reality.
Comparative Pharmacokinetic Profiles of Adamantane Derivatives
The following table summarizes the key pharmacokinetic parameters of several clinically significant adamantane derivatives. It is important to note that these values are compiled from various studies and direct head-to-head comparisons should be made with caution.[4]
| Parameter | Amantadine | Rimantadine | Memantine | Saxagliptin | Vildagliptin |
| Bioavailability (%) | 86-90[9] | Well absorbed[10] | ~100[11] | ~67% | ~85% |
| Protein Binding (%) | ~67[9][12] | ~40% | ~45[13] | Low (<30%) | ~9.3% |
| Metabolism | Minimal (mostly acetyl metabolites)[9] | Extensively metabolized in the liver[14] | Partial hepatic metabolism, not via CYP450[13] | Metabolized by CYP3A4/5 to an active metabolite[15] | Primarily metabolized via hydrolysis, not by CYP enzymes |
| Elimination Half-life (hours) | 10-31[9] | ~25.2 (oral)[16] | 60-80[13] | ~2.5 (saxagliptin), ~3.1 (active metabolite) | ~2[17] |
| Primary Excretion Route | Renal (90% unchanged)[9] | Urine (less than 25% as unchanged drug)[14] | Urine (~48% unchanged)[13] | Renal and hepatic[15] | Renal |
In-Depth Analysis of Key Adamantane Derivatives
The Antivirals: Amantadine and Rimantadine
Amantadine and its derivative, rimantadine, were among the first adamantane-based drugs to be approved.[3] Their primary application has been in the prevention and treatment of influenza A.[2][18]
-
Amantadine: It is well absorbed orally and is primarily eliminated unchanged through the kidneys by both glomerular filtration and tubular secretion.[12][18] Its pharmacokinetic profile is characterized by a long elimination half-life, which can lead to accumulation in patients with renal impairment, necessitating dose adjustments.[18][19]
-
Rimantadine: While also well-absorbed, rimantadine undergoes extensive metabolism in the liver before excretion.[14] This metabolic pathway differentiates it from amantadine and can be a consideration in patients with hepatic dysfunction.[20]
The Neuroprotectant: Memantine
Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[21][22] Its adamantane moiety is crucial for its therapeutic effect and pharmacokinetic profile.
-
High Bioavailability and Low Protein Binding: Memantine is almost completely absorbed orally, and food has no significant effect on its absorption.[11][13] Its low plasma protein binding suggests a wider distribution in the body.[13]
-
Minimal Metabolism and Long Half-Life: Memantine undergoes partial hepatic metabolism but does not significantly involve the CYP450 enzyme system.[13] It is predominantly excreted unchanged in the urine and has a long terminal elimination half-life of 60 to 80 hours.[13][21]
The Gliptins: Saxagliptin and Vildagliptin
The incorporation of an adamantane structure is also a feature of some dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes.[1]
-
Saxagliptin: This drug is rapidly absorbed after oral administration and is metabolized by CYP3A4/5 to an active metabolite.[23][15][24] Both the parent drug and its metabolite are eliminated through a combination of renal and hepatic clearance.[15]
-
Vildagliptin: Vildagliptin is also rapidly absorbed and is primarily eliminated through metabolism, mainly via hydrolysis, with minimal contribution from CYP enzymes.[17] Its pharmacokinetic profile is characterized by a short elimination half-life.[17][25]
Experimental Methodologies for Pharmacokinetic Analysis
The determination of the pharmacokinetic properties of adamantane derivatives relies on a suite of well-established experimental techniques. The choice of a specific method is dictated by the property being investigated.
Workflow for a Typical Preclinical Pharmacokinetic Study
Caption: A generalized workflow for preclinical pharmacokinetic assessment.
Step-by-Step Protocol: In Vitro Metabolic Stability Assay
This protocol provides a general framework for assessing the metabolic stability of an adamantane derivative using liver microsomes.
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
-
Initiation of the Metabolic Reaction:
-
Add a pre-warmed solution of NADPH (cofactor for CYP450 enzymes) to the incubation mixture to start the reaction.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to the aliquot to stop the metabolic reaction.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the parent compound in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them a standard in vitro model for studying Phase I metabolism.
-
NADPH: This cofactor is essential for the activity of most CYP enzymes. Its addition initiates the metabolic process.
-
LC-MS/MS: This analytical technique offers high sensitivity and selectivity, allowing for the accurate quantification of the drug and its metabolites in complex biological matrices.
Visualizing Metabolic Pathways
The metabolism of adamantane derivatives can vary significantly. For instance, rimantadine undergoes hydroxylation, while saxagliptin is metabolized by CYP3A4/5.
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A Senior Application Scientist's Guide to Validating the Antiproliferative Activity of Adamantane-Linked Triazoles
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. Among the promising scaffolds in medicinal chemistry, the conjugation of an adamantane moiety with a triazole ring has emerged as a compelling strategy for developing new antiproliferative drugs.[1][2] The adamantane cage, a bulky and highly lipophilic group, is known to improve the pharmacokinetic profile of drug candidates, while the 1,2,4-triazole and 1,2,3-triazole rings are versatile pharmacophores present in numerous approved anticancer agents.[2][3][4] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven framework for validating the anticancer potential of these hybrid molecules, moving from initial cytotoxicity screening to mechanistic elucidation.
Part 1: The Rationale for Adamantane-Triazole Hybrids
The design of adamantane-linked triazoles is a classic example of molecular hybridization, a strategy that combines two or more pharmacophores to create a new molecule with potentially enhanced biological activity.
-
The Adamantane Advantage : The rigid, three-dimensional structure of adamantane can facilitate strong binding interactions with biological targets.[5] Its lipophilicity can enhance cell membrane permeability, leading to better drug absorption and distribution. Several adamantane-based drugs are currently in use, including antiviral agents and the anticancer drug Adaphostin.[2][6]
-
The Triazole Core : Triazole rings are five-membered heterocycles that are metabolically stable and capable of forming hydrogen bonds, dipole-dipole, and hydrophobic interactions with various enzymes and receptors within cancer cells.[3][7] This allows them to inhibit key processes involved in cancer cell proliferation, such as kinase signaling, tubulin polymerization, and cell cycle progression.[7][8][9]
By linking these two moieties, we aim to create a synergistic effect, where the adamantane group anchors the molecule to its target and enhances its cellular uptake, while the triazole ring executes the primary antiproliferative action.
Part 2: A Step-by-Step Experimental Validation Workflow
Validating a new compound's anticancer activity is a systematic process. It begins with broad screening to confirm cytotoxicity and progressively narrows down to specific molecular mechanisms. This workflow ensures that resources are focused on the most promising candidates.
Initial Screening: Quantifying Cytotoxicity with Cell Viability Assays
The first critical step is to determine if the synthesized compounds are cytotoxic to cancer cells and to quantify this effect. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a drug that is required for 50% inhibition of cell viability.
Choosing the Right Assay:
While several viability assays exist, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method.[8][10] It measures the metabolic activity of cells, which in most cases, correlates with cell viability. An alternative is the Sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to interference from compounds that affect cellular metabolism. The choice depends on the specific compound's properties, but for a broad initial screen, MTT is an excellent starting point.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG-2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the adamantane-linked triazole in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across experiments.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Data Presentation: Comparative IC50 Values
Summarizing data in a table allows for a clear comparison of the potency of different adamantane-triazole derivatives against various cancer cell lines and in relation to a standard chemotherapeutic agent.
| Compound | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG-2 (Liver) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference |
| Adamantane-Isothiourea 1 | >50 | >50 | >50 | >50 | >50 | [6] |
| Adamantane-Isothiourea 2 | 20.2 ± 1.1 | 24.5 ± 1.3 | 18.7 ± 1.0 | 22.3 ± 1.2 | 31.6 ± 1.5 | [6] |
| Adamantane-Thiazole 5e | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition | [11] |
| Adamantane-Thiazole 5k | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition | [11] |
| Doxorubicin (Standard) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.1 ± 0.2 | 0.9 ± 0.1 | [6] |
Note: "Potent Inhibition" is stated in the source without specific IC50 values being easily extractable for this table.
Unraveling the Mechanism: Apoptosis and Cell Cycle Arrest
A potent IC50 value tells us that a compound kills cancer cells, but it doesn't tell us how. The next crucial phase is to investigate the underlying mechanism. Many effective anticancer drugs work by inducing programmed cell death (apoptosis) or by halting the cell cycle, preventing proliferation.[3][12]
2.2.1. Validating Apoptosis Induction
Apoptosis is a clean, controlled form of cell death characterized by specific morphological and biochemical changes. A gold-standard method for its detection is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, it only stains cells that have lost membrane integrity (late apoptotic or necrotic cells).
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat them with the adamantane-linked triazole at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Interpreting the Data:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
-
A significant increase in the population of cells in the lower-right and upper-right quadrants compared to the control is a clear indicator of apoptosis induction.[13][14]
2.2.2. Analyzing Cell Cycle Perturbations
Many compounds exert their antiproliferative effects by causing cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M), preventing them from dividing.[15][16][17] This can be readily quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population by flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: As with the apoptosis assay, treat cells with the compound at relevant concentrations (e.g., IC50, 2x IC50) for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cells, allowing PI to enter and stain the DNA.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the cells on a flow cytometer. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Interpreting the Histogram:
-
G0/G1 Phase: Cells have a 2n DNA content, resulting in the first major peak.
-
S Phase: Cells are replicating their DNA (between 2n and 4n), appearing between the two major peaks.
-
G2/M Phase: Cells have a 4n DNA content, forming the second major peak.
-
An accumulation of cells in a particular peak (e.g., a larger G2/M peak) compared to the control indicates cell cycle arrest at that phase.[15]
Homing in on the Molecular Target
Once the cellular effects are established, the final step is to identify the specific molecular target. The literature on adamantane-triazole hybrids points towards several potential mechanisms.
Tubulin Polymerization Inhibition:
A significant number of triazole-containing compounds function as tubulin polymerization inhibitors.[9][18][19] They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to G2/M cell cycle arrest and subsequent apoptosis.[9][20] This is a well-validated anticancer strategy.
Enzyme Inhibition:
Adamantane-triazole derivatives have also been shown to inhibit various enzymes crucial for cancer cell survival.
-
Kinases: Kinases are central regulators of cell signaling pathways that control growth and proliferation.[7] Inhibition of kinases like EGFR, BRAF, or FAK can shut down these oncogenic signals.[8][21]
-
Other Enzymes: Studies have implicated the inhibition of enzymes like SIRT1 (a histone deacetylase) and urokinase plasminogen activator (uPA) in the antiproliferative activity of these compounds.[1][11][22]
Validation of a specific target typically involves in vitro enzymatic assays (e.g., a tubulin polymerization assay kit or a kinase activity assay) and can be supported by molecular docking studies to predict the binding mode of the compound to its target protein.[1][8][9]
Conclusion and Future Directions
The validation of adamantane-linked triazoles as antiproliferative agents requires a logical, multi-tiered experimental approach. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive profile of a compound's anticancer potential. The evidence suggests that this class of molecules holds significant promise, often acting through well-established anticancer mechanisms such as tubulin polymerization inhibition or kinase signaling disruption.[8][9] Future work should focus on optimizing the structure to improve potency and selectivity, with the ultimate goal of identifying lead compounds for further preclinical and clinical development. The combination of the adamantane's favorable pharmacokinetic properties and the triazole's versatile pharmacophoric nature makes this a rich area for the discovery of next-generation cancer therapeutics.
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A Senior Application Scientist's Guide to the Synthesis of Adamantane-Triazole Hybrids: A Comparative Analysis of Cycloaddition Strategies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of the adamantane cage with a 1,2,3-triazole ring has emerged as a powerful strategy in medicinal chemistry, creating hybrid molecules with significant therapeutic potential. The adamantane moiety, known for its unique lipophilic and rigid three-dimensional structure, often enhances the pharmacokinetic properties of a drug, while the triazole ring provides a stable, inert, and polar linker that can engage in hydrogen bonding and dipole interactions.[1][2][3] This guide provides an in-depth, comparative analysis of the primary synthetic routes to adamantane-triazoles, focusing on the cycloaddition reactions that form the core of this chemistry. We will dissect the mechanistic underpinnings, practical execution, and relative merits of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the classic Thermal Huisgen Cycloaddition.
The Strategic Importance of Precursor Synthesis
A robust and efficient synthesis of the final hybrid molecule is fundamentally dependent on the reliable preparation of its key precursors: an adamantyl azide and an adamantyl alkyne. The choice of which adamantane derivative to functionalize as the azide or the alkype is a critical first step in any synthetic design.
Synthesis of Adamantyl Azides
The most common precursor for adamantyl azides is 1-adamantanol. A convenient and high-yielding method involves the reaction of 1-adamantanol with an excess of sodium azide in an acid-chloroform mixture, such as H₂SO₄/CHCl₃.[4] This reaction proceeds via the formation of the stable 1-adamantyl carbocation under acidic conditions, which is then trapped by the azide nucleophile.
Causality of Experimental Choice: The use of a strong acid is essential to facilitate the departure of the hydroxyl group as water, generating the tertiary carbocation. However, it is crucial to control the reaction time and acid concentration, as prolonged exposure to highly acidic conditions can lead to rearrangement products.[4]
Experimental Protocol: Synthesis of 1-Azidoadamantane [4][5]
-
To a stirred solution of 1-adamantanol (1.0 eq) in chloroform, add 57% sulfuric acid.
-
Cool the mixture in an ice bath.
-
Add sodium azide (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with chloroform or dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-azidoadamantane, which can be purified by column chromatography.
Synthesis of Adamantyl Alkynes
Terminal alkynes are critical for the highly regioselective CuAAC reaction. A standard method for synthesizing adamantyl alkynes involves the Sₙ2 reaction of an acetylide anion with an appropriate adamantyl electrophile, such as 1-(bromoethyl)adamantane.[6]
Causality of Experimental Choice: The acidity of the terminal alkyne's C-H bond (pKa ≈ 25) allows for its deprotonation by a strong base like sodium amide (NaNH₂) to form a potent nucleophile.[6] This acetylide can then displace a halide on an adamantane-containing substrate.
Experimental Protocol: Synthesis of 1-Ethynyladamantane (Conceptual)
-
Bubble acetylene gas through a solution of sodium amide in liquid ammonia at -78 °C to form the sodium acetylide salt.
-
Add a solution of 1-bromoadamantane in a suitable solvent (e.g., THF) dropwise to the acetylide solution.
-
Allow the reaction to stir and slowly warm to room temperature, allowing the ammonia to evaporate.
-
Quench the reaction with water and extract with an organic solvent like ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to obtain the product.
Comparative Analysis of Triazole Formation Routes
The formation of the 1,2,3-triazole ring is most commonly achieved via a [3+2] cycloaddition between an azide and an alkyne. However, the conditions and catalysts used dramatically influence the reaction's outcome, particularly its regioselectivity and biocompatibility.
Route A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC is the premier example of a "click reaction," renowned for its efficiency, reliability, and exceptional regioselectivity.[7] The reaction exclusively joins a terminal alkyne and an azide to form the 1,4-disubstituted 1,2,3-triazole isomer.[8][9]
Mechanism: The reaction is not a true concerted cycloaddition. Instead, it proceeds through a stepwise mechanism involving copper(I) acetylide intermediates.[8] The copper(I) catalyst coordinates with the terminal alkyne, significantly lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide. This complex then reacts with the azide, proceeding through a six-membered copper-containing intermediate before reductive elimination yields the stable 1,4-triazole product.[10]
Experimental Protocol: CuAAC Synthesis of an Adamantane-Triazole [11][12]
-
In a flask, dissolve the adamantyl azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate (0.1-0.2 eq) to the solution, followed by copper(II) sulfate pentahydrate (0.01-0.05 eq). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours, and progress can be monitored by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The product can be purified by recrystallization or column chromatography.
Route B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful alternative to CuAAC, particularly for biological applications, as it proceeds without a cytotoxic metal catalyst.[13] The driving force for this reaction is the high ring strain of a cyclooctyne derivative, which significantly lowers the activation energy of the cycloaddition.[13][14]
Mechanism: Unlike CuAAC, SPAAC is a true concerted [3+2] Huisgen cycloaddition. The reaction is driven by the release of enthalpy from the strained cyclooctyne ring upon forming the more stable, aromatic triazole ring.[13] While the reaction is bioorthogonal, it typically results in a mixture of regioisomers, although one may predominate depending on the specific cyclooctyne used.
Causality of Experimental Choice: This route is chosen when the avoidance of metal catalysts is paramount, such as in live-cell imaging or bioconjugation. The trade-off is the often complex, multi-step synthesis required to prepare the strained cyclooctyne precursors (e.g., DIBO, DBCO).[14] The reaction kinetics are generally slower than CuAAC but can be modulated by the specific structure of the cyclooctyne.[15][16]
Route C: Thermal Huisgen 1,3-Dipolar Cycloaddition
This is the original, uncatalyzed reaction between an azide and an alkyne.[17][18] It is a concerted pericyclic reaction that typically requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[7][19]
Mechanism: The thermal cycloaddition proceeds through a concerted transition state where the azide (as the 1,3-dipole) and the alkyne (as the dipolarophile) react to form the five-membered ring directly.[17][20] The lack of a catalyst means there is little to no electronic or steric control over the orientation of the reactants, leading to poor regioselectivity.
Causality of Experimental Choice: This method is generally avoided for modern applications due to its significant drawbacks. It might only be considered for very simple, robust substrates where regioselectivity is not a concern and the high energy input is not detrimental to the starting materials.
Quantitative and Qualitative Comparison
The choice of synthetic route is dictated by the specific requirements of the target molecule and its intended application. The table below summarizes the key performance indicators for each method.
| Feature | CuAAC | SPAAC | Thermal Huisgen |
| Regioselectivity | Excellent (1,4-isomer only)[7][8] | Poor to Moderate (mixture)[13] | Poor (mixture of 1,4 and 1,5)[7] |
| Reaction Conditions | Mild (Room Temp, aq. solvents)[21] | Mild (Physiological conditions)[13] | Harsh (High Temp, >100 °C)[7] |
| Reaction Rate | Fast (minutes to hours) | Moderate to Slow (hours to days) | Very Slow (many hours to days) |
| Biocompatibility | Low (due to Cu toxicity)[13] | Excellent (bioorthogonal)[14] | Very Low (due to heat) |
| Alkyne Requirement | Terminal Alkyne | Strained Cycloalkyne | Any Alkyne |
| Key Advantage | Simplicity, Speed, Regiocontrol | Biocompatibility | No catalyst needed |
| Key Disadvantage | Catalyst Toxicity | Complex alkyne synthesis | Harsh conditions, no selectivity |
Conclusion and Outlook
For the majority of bench-top organic synthesis and drug discovery applications, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for preparing adamantane-triazoles. Its operational simplicity, mild conditions, high yields, and perfect regioselectivity make it the most efficient and predictable route.[11][12][21]
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has carved out an essential niche in chemical biology. For any application requiring the formation of an adamantane-triazole linkage in a biological system, SPAAC is the undisputed method of choice due to its bioorthogonality.[13][14]
The Thermal Huisgen Cycloaddition , while historically significant, has been largely superseded by the catalyzed methods. Its lack of regiocontrol and harsh conditions make it unsuitable for the synthesis of complex, functionalized adamantane-triazole hybrids intended for pharmaceutical development.
Future advancements in this field will likely focus on developing new, more active, and less toxic catalysts for the CuAAC reaction or designing novel, more reactive, and more easily synthesized strained alkynes for SPAAC, further expanding the synthetic toolkit available to researchers in medicinal chemistry.
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A Comparative Guide to Evaluating the Therapeutic Index of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine
This guide provides a comprehensive framework for the preclinical evaluation of the therapeutic index (TI) of the novel chemical entity 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine. It is designed for researchers, scientists, and drug development professionals, offering a narrative built on technical accuracy and field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The molecule combines two pharmacologically significant scaffolds: the adamantane cage and the 1,2,4-triazole ring. The adamantane moiety, a rigid and lipophilic hydrocarbon, is known to improve the pharmacokinetic properties of drug candidates, such as absorption and metabolic stability.[1][2] Derivatives of adamantane have demonstrated a wide array of biological activities, including antiviral and neuroprotective effects.[3][4] The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous drugs with antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] The combination of these two moieties suggests a high potential for novel biological activity, but also necessitates a rigorous assessment of its therapeutic window to ensure a favorable balance between efficacy and toxicity.[8]
Conceptual Framework: The Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's relative safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[9] In preclinical in vitro studies, it is often calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a cytotoxicity assay to the half-maximal effective concentration (EC50) in an efficacy assay.
TI = IC50 / EC50
A higher TI is desirable, as it indicates a wider margin between the dose required for a therapeutic effect and the dose at which toxic effects are observed.[9] The evaluation of TI is a critical step in preclinical development, guiding the selection of lead candidates and informing the design of subsequent in vivo studies and clinical trials.[10]
Caption: Conceptual relationship between efficacy, toxicity, and the Therapeutic Index.
Part 1: Experimental Workflow for Efficacy Determination (EC50)
Given the well-documented antimicrobial properties of 1,2,4-triazole derivatives, a logical first step is to evaluate the antibacterial activity of this compound.[11] The Minimum Inhibitory Concentration (MIC) is the standard metric for this, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13] The MIC value can be considered the EC50 for the purpose of TI calculation in this context.
The broth microdilution method is a robust and widely used technique for determining MIC.[14][15] Its adoption in a 96-well plate format allows for high-throughput screening and efficient use of reagents.
Protocol 1: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) from an agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. The final inoculum density is critical for reproducibility.[12]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the test compound (appropriately diluted from the stock to twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved.
-
Add 100 µL of sterile MHB to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
To enhance objectivity, the addition of a viability indicator like resazurin can be employed.[13]
-
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Part 2: Experimental Workflow for Toxicity Determination (IC50)
To calculate the TI, an assessment of the compound's cytotoxicity against mammalian cells is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[16][17] It measures cell metabolic activity as an indicator of cell viability.[18] Live cells with active mitochondria contain reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of viable cells.[19]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., Vero, kidney epithelial cells from an African green monkey) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture media, similar to the MIC protocol. The concentration range should be wide enough to capture a full dose-response curve.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound at various concentrations. Include wells for a vehicle control (e.g., 0.5% DMSO) and an untreated control.
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[18]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine
Hazard Analysis by Structural Analogy: A Proactive Approach to Safety
The operational safety plan for a novel compound must be built upon a foundation of chemical intuition and structural analogy. By deconstructing 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine into its constituent functional groups, we can anticipate its potential hazards and establish a robust defense strategy.
-
The 3-Amino-1,2,4-triazole Core: This heterocyclic system is the primary source of toxicological concern. The parent compound, 3-Amino-1,2,4-triazole (also known as Amitrole), is a well-documented herbicide.[1] Critically, Amitrole is classified as a potential carcinogen and can cause cancer in laboratory animals.[2] Its use in the European Union has been restricted due to environmental and health concerns, including potential endocrine-disrupting properties.[2] We must therefore operate under the assumption that the adamantane-substituted derivative carries a similar carcinogenic risk. The primary amino group also presents a site for potential biological interactions.[2]
-
The Adamantane Moiety: The adamantane group is a bulky, highly lipophilic, and rigid three-dimensional structure.[3] While the adamantane cage itself is generally considered to have low chemical reactivity, its pronounced lipophilicity is of significant pharmacological and toxicological relevance.[3][4] This property can increase a molecule's ability to permeate biological membranes, including the skin and the blood-brain barrier.[5] In this context, the adamantane moiety acts as a potential delivery vehicle for the hazardous aminotriazole core, possibly enhancing its bioavailability and systemic exposure risk.
Anticipated Hazards Summary:
-
Carcinogenicity: Suspected carcinogen based on the aminotriazole core.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Potential for serious eye, skin, and respiratory tract irritation.
-
Physical Form: Likely a solid or crystalline powder, posing an inhalation risk of fine dust.[2]
Mandatory Personal Protective Equipment (PPE) Protocol
Given the anticipated hazards, a multi-layered PPE approach is required. The following table outlines the minimum PPE standards for handling this compound in any quantity.
| Protection Area | Required PPE | Standard/Specification | Causality and Rationale |
| Engineering Controls | Certified Chemical Fume Hood | ANSI/AIHA Z9.5 | First Line of Defense. All handling of the solid compound must occur within a fume hood to contain aerosolized dust and prevent inhalation exposure. |
| Respiratory | Air-Purifying Respirator with N95 or P100 Particulate Filters | NIOSH Approved | Prevents Inhalation. Protects against inhaling fine, potentially carcinogenic dust particles during weighing and transfer operations.[6][7] |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | ANSI Z87.1 | Prevents Ocular Exposure. Goggles provide a seal against dust and splashes. The face shield, worn over the goggles, offers a secondary barrier against unexpected splashes during solution handling.[8] |
| Hand | Double-Gloving: Nitrile Gloves (Inner and Outer) | ASTM D6319 | Prevents Dermal Absorption. The lipophilic nature of the adamantane group necessitates robust skin protection. Double-gloving minimizes exposure risk from pinholes or tears and allows for safe removal of the contaminated outer layer. |
| Body | Flame-Resistant (FR) Lab Coat, Fully Buttoned with Tight Cuffs | NFPA 2112 | Prevents Skin Contact. A fully closed lab coat prevents the compound from contacting skin or personal clothing. For larger quantities (>1g) or tasks with high splash potential, disposable chemical-resistant coveralls should be worn over the lab coat.[9] |
| Foot | Closed-toe, Chemical-Resistant Shoes | ASTM F2413 | Protects from Spills. Prevents exposure from dropped materials or spills reaching the floor. |
Operational Workflow: From Preparation to Disposal
Adherence to a strict, sequential workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline the mandatory operational plan for handling this compound.
Caption: Safe handling workflow for this compound.
Step-by-Step Methodology
-
Workspace Preparation: Before bringing the compound into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Line the work surface with disposable absorbent pads to contain any potential spills.
-
Donning PPE: Put on all required PPE in the correct order, ensuring a proper fit for the respirator and a good seal for the safety goggles.
-
Chemical Handling: Conduct all manipulations of the solid compound, including weighing and transferring, deep within the fume hood to minimize the escape of dust. Use tools and techniques that reduce dust generation (e.g., using a micro-spatula instead of pouring).
-
Experimentation: Keep all vessels containing the compound capped or covered when not in active use.
-
Decontamination: Before removing any items from the fume hood, wipe down their exterior surfaces. Carefully clean any non-disposable equipment.
-
Waste Segregation and Disposal: All items that have come into contact with the compound—including gloves, weigh boats, absorbent pads, and pipette tips—must be considered hazardous waste.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination, typically starting with the most contaminated items (outer gloves) first. Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures
In the event of an accidental exposure, immediate and decisive action is required.
-
Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of soap and running water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.
This guide is intended to establish a baseline for safe operations. Always consult your institution's specific EHS protocols and the most current safety literature before beginning work. Your safety is paramount, and a proactive, informed approach is the hallmark of scientific excellence.
References
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Adamantane, 1-thiocyanatomethyl-.
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
- Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Adamantane.
- Synquest Labs. (2016). Adamantane-1-carboxylic acid Safety Data Sheet.
- BIOFOUNT. (n.d.). This compound.
- Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
- Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- ResearchGate. (2000). Adamantane derivatives: Pharmacological and toxicological properties (Review).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Adamantane.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- ChemicalBook. (n.d.). This compound Supplier.
- PubMed Central (PMC). (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
- PubChem. (n.d.). 1-(1-Adamantyl)-1,2,4-triazol-3-amine.
- PubChem. (n.d.). Amitrole.
- Wikipedia. (n.d.). 3-Amino-1,2,4-triazole.
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemos.de [chemos.de]
- 12. carlroth.com [carlroth.com]
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